molecular formula C13H15I2NO4 B1353608 N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester CAS No. 21959-36-4

N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester

Cat. No.: B1353608
CAS No.: 21959-36-4
M. Wt: 503.07 g/mol
InChI Key: BPKHOPGWGZAARI-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester is a useful research compound. Its molecular formula is C13H15I2NO4 and its molecular weight is 503.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15I2NO4/c1-3-20-13(19)11(16-7(2)17)6-8-4-9(14)12(18)10(15)5-8/h4-5,11,18H,3,6H2,1-2H3,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKHOPGWGZAARI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15I2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452851
Record name N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21959-36-4
Record name N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-3,5-DIIODO-L-TYROSINE ETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester is a derivative of the amino acid tyrosine, notable for the presence of two iodine atoms on its phenolic ring. This modification, along with the N-acetylation and ethyl esterification, imparts unique chemical and biological properties to the molecule. It is of significant interest to the scientific community, particularly in the fields of thyroid research and as a versatile synthetic intermediate for the development of novel pharmaceuticals and radiolabeled compounds.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C13H15I2NO4[3]
Molecular Weight 503.07 g/mol [3]
IUPAC Name ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoate[3]
CAS Number 21959-36-4[3]
Appearance White to off-white powder/crystal[4]
Melting Point 150-152 °C[5]
Boiling Point (Predicted) 491.8 ± 45.0 °C at 760 mmHg[5]
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)[6]

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Spectroscopic DataDescription
¹³C NMR Spectral data available.
Mass Spectrometry GC-MS data available, providing fragmentation patterns for structural analysis.

Synthesis and Experimental Protocols

This compound can be synthesized from L-tyrosine through a multi-step process involving N-acetylation, iodination, and esterification.

General Synthetic Approach

A plausible synthetic route involves the following key transformations:

  • N-acetylation of L-tyrosine: L-tyrosine is first protected at the amino group with an acetyl group, typically using acetic anhydride in a basic medium.

  • Iodination of N-acetyl-L-tyrosine: The aromatic ring of N-acetyl-L-tyrosine is then di-iodinated at the 3 and 5 positions of the phenyl ring.

  • Esterification of N-Acetyl-3,5-diiodo-L-tyrosine: The final step is the esterification of the carboxylic acid group to form the ethyl ester, which can be achieved by reacting the di-iodinated intermediate with ethanol in the presence of an acid catalyst.[7]

Synthesis_Workflow Tyrosine L-Tyrosine NAcetylTyrosine N-Acetyl-L-tyrosine Tyrosine->NAcetylTyrosine Acetic Anhydride, Base DiiodoProduct N-Acetyl-3,5-diiodo- L-tyrosine NAcetylTyrosine->DiiodoProduct Iodine, Oxidizing Agent FinalProduct N-Acetyl-3,5-diiodo- L-tyrosine ethyl ester DiiodoProduct->FinalProduct Ethanol, Acid Catalyst

A general workflow for the synthesis of this compound.

Illustrative Experimental Protocol: Iodination of N-acetyl tyrosine ethyl ester

Materials:

  • N-acetyl-L-tyrosine ethyl ester

  • Potassium iodide (KI)

  • Titanium dioxide (TiO₂) (as a photocatalyst)

  • Phosphate buffer (pH 7.4) containing 10% methanol

  • Acetonitrile

  • 10 mM Ammonium acetate in water

Procedure:

  • Prepare a sample solution containing 10 mM N-acetyl-L-tyrosine ethyl ester, 100 mM KI, and 10 mM TiO₂ in a phosphate buffer (pH 7.4, containing 10% methanol).

  • Irradiate the solution with UVA LED light (365 nm) under magnetic stirring.

  • Monitor the reaction progress by taking aliquots at specific time intervals (e.g., 30, 60, and 120 minutes).

  • Centrifuge the aliquots to remove the TiO₂ catalyst.

  • Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to identify the formation of N-acetyl-3-iodo-L-tyrosine ethyl ester and the di-iodinated product.

LC-MS Analysis Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM ammonium acetate in water

  • Gradient: 2% to 100% A over 6 minutes

  • Flow Rate: 0.2 ml/min

  • Ionization Mode: Negative

  • Injection Volume: 5 µl

Biological Significance and Potential Signaling Pathways

The structural similarity of this compound to thyroid hormones, particularly thyroxine (T4) and triiodothyronine (T3), suggests its potential to interact with biological systems related to thyroid function.[1] The diiodotyrosine core is a fundamental component of these essential hormones.[1]

Thyromimetic Potential

Compounds with a similar structure to thyroid hormones are often investigated for their thyromimetic activity, meaning their ability to mimic the effects of thyroid hormones. Research on the related compound, 3'-acetyl-3,5-diiodo-L-thyronine, has shown that it exhibits thyromimetic activity, albeit with a low affinity for the T3 receptor in isolated rat hepatic nuclei.[8] This suggests that this compound may also possess thyromimetic properties, potentially by interacting with thyroid hormone receptors.

Putative Signaling Pathway: Thyroid Hormone Receptor Activation

Thyroid hormones exert their effects primarily by binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The binding of a thyroid hormone or a thyromimetic compound to a TR leads to a conformational change in the receptor. This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.

Given the structural analogy, it is plausible that this compound could act as a ligand for thyroid hormone receptors. The following diagram illustrates this putative signaling pathway.

Thyroid_Signaling cluster_cell Target Cell cluster_nucleus Nucleus TR Thyroid Hormone Receptor (TR) TRE Thyroid Hormone Response Element (TRE) TR->TRE RXR Retinoid X Receptor (RXR) RXR->TRE TargetGene Target Gene TRE->TargetGene binds to promoter mRNA mRNA TargetGene->mRNA transcription Protein Protein mRNA->Protein translation Response Cellular Response Protein->Response Ligand N-Acetyl-3,5-diiodo- l-tyrosine ethyl ester Ligand->TR enters cell and nucleus, binds to receptor

A putative signaling pathway for this compound.

Applications in Research and Development

This compound serves as a valuable tool in several areas of scientific research and drug development.

  • Thyroid Research: Its structural similarity to thyroid hormones makes it a useful compound for studying thyroid hormone synthesis, metabolism, and receptor interactions.[2]

  • Radiopharmaceutical Development: The presence of iodine atoms allows for the straightforward incorporation of radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I). This makes it a key precursor for the synthesis of radiolabeled compounds used in diagnostic imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1]

  • Drug Discovery: It can serve as a lead compound or a building block for the synthesis of novel pharmaceuticals, particularly those targeting thyroid-related disorders.[2]

  • Biochemical Assays: This compound can be employed in various biochemical assays to investigate enzyme activity and interactions within metabolic pathways involving iodine and tyrosine derivatives.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a compound with significant potential in both fundamental research and applied pharmaceutical development. Its well-defined chemical properties, coupled with its structural relationship to thyroid hormones, make it a valuable tool for investigating endocrine function and for the synthesis of novel diagnostic and therapeutic agents. Further research into its precise biological mechanisms of action is warranted and will likely unveil new applications for this versatile molecule.

References

An In-depth Technical Guide to the Synthesis of N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester, a key intermediate in the development of thyroid hormone analogs and radiolabeled compounds for diagnostic and therapeutic applications.[1][2] This document details the experimental protocols for the multi-step synthesis, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthesis Overview

The synthesis of this compound is a three-step process commencing with the commercially available amino acid, L-tyrosine. The pathway involves:

  • N-acetylation of L-tyrosine: The amino group of L-tyrosine is protected by acetylation with acetic anhydride in an alkaline aqueous medium.

  • Esterification of N-acetyl-L-tyrosine: The carboxyl group of the N-acetylated intermediate is then esterified to yield N-acetyl-L-tyrosine ethyl ester.

  • Iodination of N-acetyl-L-tyrosine ethyl ester: The final step involves the regioselective iodination of the aromatic ring at the 3 and 5 positions to produce the target compound.

Physicochemical Properties of Compounds

The following table summarizes key physicochemical properties of the starting material, intermediates, and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)CAS Number
L-TyrosineC₉H₁₁NO₃181.19White crystalline powder343 (decomposes)60-18-4
N-Acetyl-L-tyrosineC₁₁H₁₃NO₄223.22White crystalline powder149-152[3]537-55-3[4]
N-Acetyl-L-tyrosine ethyl esterC₁₃H₁₇NO₄251.28White to pale cream powder74.0-84.0 (monohydrate)[5]840-97-1[6]
This compoundC₁₃H₁₅I₂NO₄503.07White crystalNot specified21959-36-4[7]

Experimental Protocols

Step 1: Synthesis of N-Acetyl-L-tyrosine

This protocol is adapted from established methods for the N-acetylation of amino acids.

Materials:

  • L-Tyrosine

  • 30% Sodium hydroxide solution

  • Acetic anhydride

  • Concentrated hydrochloric acid

  • Deionized water

Procedure:

  • In a suitable reaction vessel, disperse 100 g of L-tyrosine in 200 mL of deionized water with vigorous stirring.

  • Slowly add 30% sodium hydroxide solution dropwise until the L-tyrosine is completely dissolved, and the pH of the solution is approximately 12.0.

  • Cool the solution in an ice bath.

  • Over a period of 30 minutes, add 59.2 g (1.05 molar equivalents) of acetic anhydride dropwise. Concurrently, add 30% sodium hydroxide solution to maintain the pH of the reaction mixture between 8 and 10.

  • After the addition of acetic anhydride is complete, continue to stir the reaction mixture for an additional hour at room temperature.

  • Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will cause the N-Acetyl-L-tyrosine to precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the crude product.

  • The crude N-Acetyl-L-tyrosine can be purified by recrystallization from hot water.

Quantitative Data:

ParameterValue
L-Tyrosine100 g
Acetic Anhydride59.2 g (1.05 eq)
Typical Yield~88%
Purity>95% after recrystallization
Step 2: Synthesis of N-Acetyl-L-tyrosine Ethyl Ester

This procedure describes the esterification of N-acetyl-L-tyrosine using thionyl chloride in ethanol.

Materials:

  • N-Acetyl-L-tyrosine

  • Absolute ethanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • Suspend N-Acetyl-L-tyrosine in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess ethanol and thionyl chloride under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in a minimal amount of cold water and basify with a saturated sodium bicarbonate solution until a neutral pH is reached.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Acetyl-L-tyrosine ethyl ester.

  • The product can be further purified by column chromatography on silica gel.

Quantitative Data:

ParameterValue
N-Acetyl-L-tyrosineMolar equivalent
Thionyl chloride~1.2 molar equivalents
Typical YieldHigh
Purity>97% after purification
Step 3: Synthesis of this compound

This final step involves the electrophilic iodination of the N-acetyl-L-tyrosine ethyl ester.

Materials:

  • N-Acetyl-L-tyrosine ethyl ester

  • Iodine monochloride (ICl)

  • Aqueous ammonia or other suitable base

  • Hydrochloric acid

  • Sodium thiosulfate

  • Dichloromethane

Procedure:

  • Dissolve N-Acetyl-L-tyrosine ethyl ester in a suitable aqueous basic solution, such as dilute aqueous ammonia, in a reaction flask cooled in an ice bath.

  • With vigorous stirring, slowly add a stoichiometric amount (approximately 2.2 equivalents) of iodine monochloride solution dropwise, while maintaining the temperature below 5 °C.

  • Monitor the progress of the reaction using TLC.

  • Once the reaction is complete, quench any excess iodine monochloride by adding a solution of sodium thiosulfate.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by filtration.

  • Wash the collected solid with dichloromethane.

  • Dry the final product under vacuum at 40 °C for 5 hours.

Quantitative Data:

ParameterValue
N-Acetyl-L-tyrosine ethyl esterMolar equivalent
Iodine Monochloride~2.2 molar equivalents
Reported Yield88.3%
Reported Purity98.52%

Synthesis Pathway and Experimental Workflow Visualization

The following diagrams illustrate the overall synthesis pathway and a generalized experimental workflow for a single step.

Synthesis_Pathway L_Tyrosine L-Tyrosine NAc_Tyrosine N-Acetyl-L-tyrosine L_Tyrosine->NAc_Tyrosine Acetic Anhydride, NaOH (aq) NAc_Tyr_Et N-Acetyl-L-tyrosine ethyl ester NAc_Tyrosine->NAc_Tyr_Et Ethanol, SOCl₂ Final_Product N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester NAc_Tyr_Et->Final_Product Iodine Monochloride, aq. NH₃ Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Start Dissolve/Suspend Starting Material Add_Reagents Add Reagents Dropwise (Control Temperature) Start->Add_Reagents React Stir at Defined Temperature and Time Add_Reagents->React Quench Quench Reaction (if necessary) React->Quench Extract Extraction / Precipitation Quench->Extract Wash Wash with Appropriate Solvents Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate under Vacuum Dry->Concentrate Purify Purification (Recrystallization / Chromatography) Concentrate->Purify Characterize Characterization (NMR, MS, MP) Purify->Characterize

References

N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester is a specialized derivative of the amino acid L-tyrosine. Its unique chemical structure, featuring iodine substitutions and protected amino and carboxyl groups, makes it a valuable intermediate in synthetic organic and medicinal chemistry. This technical guide provides a comprehensive overview of its primary applications, physicochemical properties, and key experimental contexts, with a focus on its role in the synthesis of thyroid hormone analogs and its use as a tool in biochemical research. While extensive quantitative biological data for the compound itself is limited in publicly available literature, its utility as a synthetic building block is well-documented.

Core Applications

This compound serves several key functions in scientific research and development:

  • Intermediate in Pharmaceutical Synthesis: Its most prominent role is as a precursor in the multi-step synthesis of more complex molecules, particularly thyroid hormone analogs. The presence of reactive sites—the phenolic hydroxyl group, the N-acetylated amine, and the ethyl ester—allows for a variety of chemical modifications.[1] The diiodotyrosine core is a fundamental component of thyroxine (T4) and triiodothyronine (T3), making this compound a strategic starting point for developing novel thyromimetics.[1]

  • Thyroid Research: Due to its structural similarity to thyroid hormones, this compound is a useful tool for investigating the synthesis and metabolism of these crucial endocrine regulators.[1][2] The N-acetyl and ethyl ester modifications can alter its solubility and stability, offering advantages in specific experimental designs.[1]

  • Radiopharmaceutical Development: The iodine atoms on the phenyl ring can be substituted with radioisotopes, such as ¹²³I, ¹²⁵I, or ¹³¹I.[1] This makes it a precursor for creating radiolabeled compounds used in diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as in targeted radionuclide therapy.[1][2] It is also classified as an iodinated amino acid derivative used in radiopaque agents.[3]

  • Biochemical Assays and Mechanistic Studies: It is employed in various biochemical assays to probe enzyme activity and interactions, especially those related to iodine and tyrosine metabolism.[2] Additionally, it has been used as a model compound to study oxidative cross-linking and dimerization of tyrosine residues, a process relevant to the pathology of diseases like Alzheimer's, where dityrosine formation is observed in amyloid plaques.[4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₃H₁₅I₂NO₄
Molecular Weight 503.07 g/mol
CAS Number 21959-36-4
Appearance White crystal
Melting Point 150-152°C
Boiling Point 491.8°C at 760 mmHg
Density 1.956 g/cm³
IUPAC Name ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoate

Data sourced from various chemical suppliers and databases.[3][5]

Experimental Protocols and Methodologies

Detailed experimental protocols for many applications of this compound are often proprietary or described within broader patent literature. Below are outlined methodologies derived from available information.

Synthesis of 3,5-Diiodo-L-thyronine (A Thyroid Hormone Analog)

This compound is a key intermediate in the synthesis of 3,5-diiodothyronines. The following protocol is based on methodologies described in the patent literature for the production of thyroid hormone analogs.

Objective: To synthesize 3,5-diiodo-L-thyronine using this compound as a starting material for the coupling reaction.

Materials:

  • N-Acetyl-L-diiodotyrosine ethyl ester

  • 4,4'-dimethoxydiphenyl-iodonium salts

  • Methanol

  • Alcoholates (e.g., sodium methoxide)

  • Hydrobromic acid (HBr)

  • Glacial acetic acid

Procedure:

  • Coupling Reaction:

    • Dissolve N-acetyl-L-diiodotyrosine ethyl ester in methanol.

    • In the presence of an alcoholate (e.g., sodium methoxide), couple the ester with a 4,4'-dimethoxydiphenyl-iodonium salt.

    • This reaction forms 3,5-diiodo-4-p-methoxy-phenoxy-N-acetyl-L-phenylalanine ethyl ester.

  • Hydrolysis:

    • Subject the product from the coupling reaction to vigorous hydrolysis.

    • This is typically achieved by heating with a mixture of hydrobromic acid and glacial acetic acid.

    • This step removes the N-acetyl and ethyl ester protecting groups to yield 3,5-diiodo-L-thyronine.

  • Purification:

    • The final product can be purified using standard techniques such as recrystallization or chromatography.

This is a generalized protocol based on the chemical transformations described in patent US3374269A. Specific reaction conditions, such as concentrations, temperatures, and reaction times, would require optimization.

Dimerization Studies via Dityrosine Formation

This compound can be used as a model to study the formation of dityrosine, which is implicated in the aggregation of amyloid-beta (Aβ) peptides.

Objective: To induce and monitor the dimerization of N-acetyl-L-tyrosine ethyl ester as a model for Aβ peptide aggregation.

Materials:

  • N-acetyl-L-tyrosine ethyl ester (or the diiodo- derivative for studying the effect of iodination)

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • Fluorescent plate reader

Procedure:

  • Reaction Setup:

    • Prepare a solution of N-acetyl-L-tyrosine ethyl ester in a suitable phosphate buffer.

    • Add horseradish peroxidase to the solution.

    • Initiate the dimerization reaction by adding a controlled amount of hydrogen peroxide.

  • Monitoring:

    • The formation of the dityrosine dimer can be monitored using a simple fluorescent plate reader method, as dityrosine exhibits natural fluorescence.

    • Measure the increase in fluorescence intensity over time to determine the reaction kinetics.

  • Analysis:

    • The optimized conditions for dimerization of the model compound can then be applied to fully unprotected Aβ peptides to study their aggregation.

This experimental outline is based on the research describing the dimerization of N-acetyl-L-tyrosine ethyl ester to study dityrosine formation.[4]

Visualizations: Pathways and Workflows

The following diagrams illustrate key processes involving this compound.

synthesis_pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final_product Thyroid Hormone Analog Synthesis L_Tyrosine L-Tyrosine N_Acetyl_L_Tyrosine N-Acetyl-L-Tyrosine N_Acetyl_L_Tyrosine_Ethyl_Ester N-Acetyl-L-Tyrosine Ethyl Ester N_Acetyl_L_Tyrosine->N_Acetyl_L_Tyrosine_Ethyl_Ester Esterification Target_Compound N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester N_Acetyl_L_Tyrosine_Ethyl_Ester->Target_Compound Iodination Coupled_Product Coupled Intermediate Target_Compound->Coupled_Product Coupling Reaction (+ Iodonium Salt) Final_Analog 3,5-Diiodo-L-thyronine Coupled_Product->Final_Analog Hydrolysis

Caption: Synthetic pathway to 3,5-Diiodo-L-thyronine.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Solution Prepare Solution of N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester in Buffer Add_HRP Add Horseradish Peroxidase (HRP) Add_H2O2 Initiate with H₂O₂ Add_HRP->Add_H2O2 Monitor_Fluorescence Monitor Dimer Formation (Fluorescence) Add_H2O2->Monitor_Fluorescence Analyze_Kinetics Analyze Reaction Kinetics Monitor_Fluorescence->Analyze_Kinetics

Caption: Workflow for studying dityrosine formation.

Conclusion

This compound is a strategically important, though not extensively characterized, chemical entity. Its primary value lies in its role as a versatile building block for the synthesis of thyroid hormone analogs and as a precursor for radiolabeled imaging agents. While direct quantitative data on its biological activity remains sparse, its utility in enabling research into thyroid function, neurodegenerative diseases, and advanced medical diagnostics is clear. Future research could further elucidate the direct biological effects of this compound, potentially uncovering novel applications beyond its current role as a synthetic intermediate.

References

Unraveling the Molecular Trajectory of N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester: A Technical Guide to its Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – This technical whitepaper provides an in-depth analysis of the hypothesized mechanism of action for the synthetic amino acid derivative, N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester. Primarily utilized as a key intermediate in the synthesis of thyroid hormone analogs and radiolabeled compounds, its intrinsic biological activity is a subject of significant interest for researchers, scientists, and drug development professionals. In the absence of direct studies on the compound itself, this guide posits a scientifically grounded mechanism based on its structural characteristics and the known biological roles of its principal metabolite, 3,5-diiodo-L-tyrosine (DIT).

Executive Summary

This compound is a protected form of 3,5-diiodo-L-tyrosine (DIT), an endogenous intermediate in the biosynthesis of thyroid hormones.[1] The N-acetyl and ethyl ester modifications enhance its stability and likely modify its pharmacokinetic profile. The core hypothesis is that this compound functions as a prodrug , which, upon systemic administration, undergoes enzymatic hydrolysis to release its active metabolite, DIT. The primary mechanism of action is therefore attributed to the biological activities of DIT, most notably the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.[1][2]

The Prodrug Activation Pathway

The chemical structure of this compound, featuring an N-acetyl group and an ethyl ester, makes it a prime substrate for common endogenous enzymes. The non-iodinated analog, N-Acetyl-L-tyrosine ethyl ester, is a known substrate for various proteases and esterases. Similarly, N-acetylated amino acids are readily deacetylated in vivo, primarily in the liver.[3]

This leads to a two-step metabolic activation process:

  • De-esterification: Ubiquitous esterases in the plasma and tissues hydrolyze the ethyl ester bond, yielding N-Acetyl-3,5-diiodo-L-tyrosine.

  • Deacetylation: Amidases, such as N-acetylmuramoyl-L-alanine amidase or similar enzymes, cleave the N-acetyl group, releasing the active compound, 3,5-diiodo-L-tyrosine (DIT).[4][5][6][7]

Metabolic_Activation_Pathway cluster_0 Systemic Circulation / Tissues cluster_1 Enzymatic Action Prodrug This compound Intermediate N-Acetyl-3,5-diiodo-L-tyrosine Prodrug->Intermediate Step 1: De-esterification Active_Metabolite 3,5-diiodo-L-tyrosine (DIT) (Active Metabolite) Intermediate->Active_Metabolite Step 2: Deacetylation Esterases Esterases Esterases->Prodrug Amidases Amidases Amidases->Intermediate

Figure 1: Hypothesized metabolic activation of the prodrug.

Core Mechanism of Action: Inhibition of Tyrosine Hydroxylase

The primary active metabolite, 3,5-diiodo-L-tyrosine (DIT), is a known inhibitor of tyrosine hydroxylase (TH).[1][2] TH is the crucial, rate-limiting enzyme in the biosynthesis of catecholamines, catalyzing the conversion of L-tyrosine to L-DOPA.[8] By inhibiting this step, DIT effectively downregulates the production of dopamine, norepinephrine, and epinephrine.

This inhibition disrupts the normal catecholaminergic signaling cascade, which has significant implications for neurotransmission and various physiological processes regulated by these hormones.

Tyrosine_Hydroxylase_Inhibition cluster_pathway Catecholamine Biosynthesis Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Catalyzed by TH Dopamine Dopamine LDOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine DIT 3,5-diiodo-L-tyrosine (DIT) TH Tyrosine Hydroxylase (TH) (Rate-limiting step) DIT->TH Inhibition

Figure 2: Inhibition of the catecholamine synthesis pathway by DIT.
Quantitative Data

The inhibitory potency of DIT against tyrosine hydroxylase has been quantified, providing a basis for predicting the pharmacological activity following administration of the parent compound.

CompoundTargetActionPotency (IC₅₀)Source
3,5-diiodo-L-tyrosine (DIT)Tyrosine HydroxylaseInhibition20 µM[1]

Secondary and Potential Mechanisms

Beyond tyrosine hydroxylase inhibition, the metabolic products of this compound may engage in other biological pathways.

Role in Thyroid Hormone Synthesis

DIT is a natural precursor in the synthesis of thyroid hormones T3 and T4 within the thyroid gland.[9] Exogenously supplied DIT could potentially enter this pathway, although the systemic and thyroid-specific enzymatic processes would heavily influence this outcome.

Mitochondrial and Metabolic Effects

Related iodinated thyronines, such as 3,5-diiodo-L-thyronine (T2), which can be formed from DIT, are known to exert effects on energy metabolism, often by directly targeting mitochondria.[10][11][12] These actions can include increasing mitochondrial fatty acid oxidation and thermogenesis.[11] Furthermore, the non-iodinated parent molecule, N-acetyl-l-tyrosine, has been shown to induce mitohormesis via a signaling cascade involving reactive oxygen species (ROS) and the transcription factor FoxO.[13][14][15] While speculative, a direct effect of the parent compound or its metabolites on mitochondrial function cannot be entirely ruled out.

Secondary_Mechanisms cluster_thyroid Thyroid Gland cluster_mito Mitochondrial Effects DIT 3,5-diiodo-L-tyrosine (DIT) TPO Thyroid Peroxidase DIT->TPO Precursor T2 3,5-diiodo-L-thyronine (T2) DIT->T2 Potential Metabolism T3T4 T3 / T4 Hormones TPO->T3T4 Mito Mitochondrial Respiration & Thermogenesis T2->Mito Modulation

Figure 3: Potential secondary pathways for DIT and its metabolites.

Experimental Protocols

This section outlines the methodologies for key experiments that would be required to validate the hypothesized mechanism of action.

In Vitro Prodrug Conversion Assay
  • Objective: To demonstrate the conversion of this compound to DIT.

  • Methodology:

    • Prepare liver microsome or plasma fractions from a relevant species (e.g., rat, human).

    • Incubate the parent compound (e.g., at 10, 50, 100 µM) with the biological fraction at 37°C.

    • Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction by protein precipitation (e.g., with acetonitrile).

    • Analyze the supernatant for the presence and quantity of the parent compound, the N-acetyl intermediate, and DIT using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workflow Diagram:

Experimental_Workflow_Prodrug Input Parent Compound + Liver Microsomes/Plasma Incubation Incubate at 37°C (Time course) Input->Incubation Quench Quench Reaction (Acetonitrile) Incubation->Quench Analysis LC-MS Analysis Quench->Analysis Result Quantify Parent Compound & Metabolites Analysis->Result

Figure 4: Workflow for the in vitro prodrug conversion assay.
Tyrosine Hydroxylase Inhibition Assay

  • Objective: To confirm the inhibitory activity of the metabolite DIT on tyrosine hydroxylase.

  • Methodology (adapted from Udenfriend et al., 1965):

    • Purify tyrosine hydroxylase from a source such as bovine adrenal glands or use a recombinant enzyme.

    • Prepare a reaction mixture containing a suitable buffer, the enzyme, L-tyrosine, and the cofactor tetrahydrobiopterin.

    • Add varying concentrations of the inhibitor (DIT).

    • Initiate the reaction and incubate at 37°C for a defined period.

    • Terminate the reaction.

    • Quantify the production of L-DOPA using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound acts as a prodrug, with its primary pharmacological effects mediated by its active metabolite, 3,5-diiodo-L-tyrosine (DIT), through the inhibition of tyrosine hydroxylase. This mechanism provides a clear, testable framework for understanding the compound's biological activity.

Future research should focus on empirically validating this proposed pathway. Key experiments would include pharmacokinetic studies to confirm the in vivo conversion of the parent compound to DIT and dose-response studies in cellular and animal models to correlate the levels of DIT with effects on catecholamine-dependent pathways. Furthermore, exploring the potential for secondary effects on mitochondrial function and thyroid hormone metabolism will provide a more complete picture of its pharmacological profile. This comprehensive understanding is essential for the rational design and development of novel therapeutics based on this chemical scaffold.

References

N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester: A Technical Guide to its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester is a derivative of the amino acid L-tyrosine and a structural analog of thyroid hormones. While direct experimental data on its biological activity remains limited in publicly accessible literature, its chemical structure suggests a potential role as a modulator of thyroid hormone signaling pathways. This technical guide synthesizes the available information on related compounds to infer the potential biological activities, relevant experimental protocols, and conceivable signaling pathways for this compound. This document is intended to serve as a foundational resource for researchers initiating studies on this and similar compounds, highlighting both the knowns and the significant knowledge gaps that present opportunities for future investigation.

Introduction

This compound is a synthetic organic compound with the molecular formula C13H15I2NO4.[1][2] Its core structure is derived from L-tyrosine, an amino acid that is a fundamental precursor in the biosynthesis of thyroid hormones.[3] The presence of two iodine atoms on the phenolic ring, along with N-acetylation and ethyl esterification, distinguishes this molecule and likely modulates its physicochemical properties, such as solubility and stability, which can be advantageous in experimental settings.[4]

Structurally, it is closely related to diiodotyrosine (DIT), a key intermediate in the synthesis of thyroxine (T4) and triiodothyronine (T3).[3][5] This structural similarity to thyroid hormones and their precursors is the primary basis for its potential biological significance, suggesting it may act as a thyromimetic or a modulator of thyroid hormone-related pathways.[4] Furthermore, its structure makes it a versatile building block in medicinal chemistry, particularly as a precursor for radiolabeled compounds used in diagnostic imaging.[4]

This guide will explore the inferred biological activity of this compound by examining the known effects of structurally related compounds, detail relevant experimental methodologies for its study, and propose potential signaling pathways it may influence.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting biological experiments.

PropertyValueReference
Molecular FormulaC13H15I2NO4[1][2]
Molecular Weight503.07 g/mol [1][2]
IUPAC Nameethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoate[2]
CAS Number21959-36-4[1][6]

Table 1: Physicochemical Properties of this compound

Potential Biological Activity

Thyromimetic Activity

The most probable biological activity of this compound is related to the thyroid hormone system. Thyroid hormone analogs can exert their effects through various mechanisms, including interaction with nuclear thyroid hormone receptors (TRs) and non-genomic pathways initiated at the cell surface.[7][8][9]

  • Nuclear Receptor Interaction: Thyroid hormones primarily act by binding to nuclear receptors, TRα and TRβ, which in turn regulate gene expression.[7][10] The metabolic effects of thyroid hormones are largely mediated by TRβ, while cardiac effects are associated with TRα.[7] It is plausible that this compound, after potential intracellular de-esterification and de-acetylation, could interact with these receptors. The nature and strength of this interaction would determine whether it acts as an agonist or antagonist.

  • Non-Genomic Actions: Some thyroid hormone analogs can initiate rapid, non-genomic effects through a cell surface receptor on integrin αvβ3.[8][9] These actions can influence cellular proliferation, apoptosis, and angiogenesis, particularly in cancer cells.[8][9] Whether this compound can engage this pathway is a key question for future research.

Modulation of Thyroid Hormone Synthesis

Free diiodotyrosine (DIT) has been shown to modulate the activity of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[5][11] At low concentrations, DIT can stimulate thyroid hormone synthesis, while at higher concentrations, it can be inhibitory.[11] It is conceivable that this compound or its metabolites could exert similar effects on TPO.

Antioxidant Properties

Thyroid hormones and their derivatives have been reported to possess antioxidant properties, protecting low-density lipoproteins (LDL) from oxidation.[12] This activity is linked to the 4'-hydroxy diphenyl ether structure.[12] Given its phenolic hydroxyl group, this compound may also exhibit antioxidant effects.

Potential Signaling Pathways

Based on its structural similarity to thyroid hormones, this compound could potentially modulate the following signaling pathways:

Thyroid_Hormone_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound N-Acetyl-3,5-diiodo- l-tyrosine ethyl ester Integrin_avB3 Integrin αvβ3 Compound->Integrin_avB3 Non-genomic pathway Metabolites Metabolites (e.g., Diiodotyrosine) Compound->Metabolites Intracellular metabolism PI3K PI3K Integrin_avB3->PI3K ERK1_2 ERK1/2 Integrin_avB3->ERK1_2 Gene_Expression Gene Expression PI3K->Gene_Expression downstream effects ERK1_2->Gene_Expression via transcription factors TR Thyroid Hormone Receptors (TRα/β) Metabolites->TR Genomic pathway TRE Thyroid Hormone Response Element TR->TRE TRE->Gene_Expression

Potential signaling pathways for this compound.

Proposed Experimental Protocols

To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments are necessary. The following are generalized protocols adapted from studies of other thyroid hormone analogs.

In Vitro Assays
  • Thyroid Hormone Receptor Binding Assay:

    • Objective: To determine the binding affinity of the compound for TRα and TRβ.

    • Methodology: Competitive radioligand binding assays using purified recombinant human TRα and TRβ ligand-binding domains and [125I]T3 as the radioligand. The assay is typically performed in a buffer containing a cocktail of protease inhibitors. The amount of bound radioligand is measured using a gamma counter after separation of bound and free radioligand by filtration.

    • Data Analysis: Calculation of the inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

  • Cell-Based Reporter Gene Assay:

    • Objective: To assess the functional activity (agonist or antagonist) of the compound at TRs.

    • Methodology: Transfection of a suitable cell line (e.g., HEK293) with expression vectors for TRα or TRβ and a reporter plasmid containing a thyroid hormone response element (TRE) upstream of a luciferase reporter gene. Cells are then treated with varying concentrations of the test compound, and luciferase activity is measured.

    • Data Analysis: Generation of dose-response curves to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).

  • Thyroid Peroxidase Activity Assay:

    • Objective: To evaluate the effect of the compound on the enzymatic activity of thyroid peroxidase.

    • Methodology: A colorimetric assay using purified TPO, iodide, and a suitable substrate (e.g., guaiacol). The rate of oxidation of the substrate is measured spectrophotometrically in the presence and absence of the test compound.

    • Data Analysis: Calculation of the percentage of inhibition or stimulation of TPO activity.

Experimental_Workflow_In_Vitro Start Compound Synthesis and Characterization Binding_Assay Thyroid Hormone Receptor Binding Assay Start->Binding_Assay Reporter_Assay Reporter Gene Assay (Functional Activity) Start->Reporter_Assay TPO_Assay Thyroid Peroxidase Activity Assay Start->TPO_Assay Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Reporter_Assay->Data_Analysis TPO_Assay->Data_Analysis Conclusion Conclusion on In Vitro Biological Activity Data_Analysis->Conclusion

A generalized workflow for in vitro evaluation.
In Vivo Studies

  • Rodent Models of Hypothyroidism:

    • Objective: To assess the thyromimetic activity of the compound in a physiological context.

    • Methodology: Induction of hypothyroidism in rodents (e.g., rats or mice) by surgical thyroidectomy or administration of an antithyroid drug like propylthiouracil (PTU). The test compound is then administered, and various physiological parameters are measured, including body weight, heart rate, serum levels of thyroid hormones and thyroid-stimulating hormone (TSH), and expression of thyroid hormone-responsive genes in different tissues (e.g., liver, heart).

    • Data Analysis: Comparison of the effects of the test compound with those of a known thyroid hormone like T3 or T4.

Summary of Quantitative Data from Related Compounds

While no quantitative data exists for this compound, Table 2 provides a summary of data for related compounds to offer a comparative context.

CompoundBiological ActivityQuantitative DataReference
Diiodotyrosine (DIT)Modulation of Thyroid PeroxidaseStimulatory effect on thyroid hormone synthesis at 0.05 µM; competitive inhibition of thyroglobulin iodination at >5 µM.[11]
3,5-Diiodo-L-thyronine (T2)Thyromimetic effectsHas been shown to affect energy and lipid metabolism.[13]
3,5,3'-Triiodo-L-thyronine (T3)AntioxidantIncreased lag phase and decreased max velocity of LDL oxidation (0-3 µM).[12]

Table 2: Biological Activity of Compounds Structurally Related to this compound

Conclusion and Future Directions

This compound is a compound of significant interest due to its structural similarity to thyroid hormones and their precursors. While this guide provides a framework for understanding its potential biological activities based on related molecules, it also underscores the critical need for direct experimental investigation. Future research should focus on a systematic evaluation of its interaction with thyroid hormone receptors, its effects on thyroid hormone synthesis and metabolism, and its potential non-genomic actions. Such studies will be crucial in determining whether this compound holds promise as a therapeutic agent or a valuable research tool in the field of endocrinology and drug discovery. The versatility of its structure also suggests that it could serve as a scaffold for the development of novel thyroid hormone analogs with improved therapeutic profiles.[4][7]

References

An In-depth Technical Guide to the Structural Analogs of N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester, a derivative of the amino acid tyrosine, serves as a crucial building block in medicinal chemistry, primarily due to its structural resemblance to thyroid hormones. This technical guide provides a comprehensive overview of its known structural analogs, their synthesis, and biological activities. While the exploration of a wide range of analogs is still an emerging field, this document consolidates the available information on related compounds to inform the rational design of novel derivatives. Detailed experimental protocols for key biological assays are provided to facilitate the evaluation of new chemical entities. Furthermore, this guide illustrates potential signaling pathways and synthetic strategies through diagrams to aid in the development of next-generation therapeutic agents targeting thyroid hormone receptors and related pathways.

Introduction

N-Acetyl-3,5-diiodo-L-tyrosine and its ethyl ester are synthetic compounds that have garnered interest in pharmaceutical research due to their core diiodotyrosine structure, a key component of the thyroid hormones thyroxine (T4) and triiodothyronine (T3). These hormones are critical regulators of metabolism, growth, and development. Consequently, analogs of this compound are being investigated for their potential to modulate thyroid hormone signaling and for their applications as radiopharmaceuticals.[1] The N-acetyl and ethyl ester modifications can influence the compound's solubility, stability, and pharmacokinetic properties, making it a versatile scaffold for drug design.[1] This guide will delve into the landscape of its structural analogs, focusing on modifications of the ester, phenyl, and acetyl moieties, and their implications for biological activity.

Structural Analogs and Biological Activity

The core structure of this compound presents multiple avenues for chemical modification to explore structure-activity relationships (SAR). These include alterations to the ethyl ester, the phenolic hydroxyl group, and the N-acetyl group.

Ester Analogs

Modification of the ethyl ester group can significantly impact the compound's lipophilicity and susceptibility to hydrolysis by esterases, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. While specific data on a homologous series of ester analogs of N-Acetyl-3,5-diiodo-L-tyrosine is limited in the reviewed literature, the general principles of medicinal chemistry suggest that varying the alkyl chain length or introducing cyclic or aromatic moieties could modulate biological activity and pharmacokinetics.

Phenolic Hydroxyl Group Analogs (Ether Analogs)

The phenolic hydroxyl group is crucial for activity in thyroid hormone analogs, as it is involved in hydrogen bonding within the receptor's ligand-binding pocket. Conversion of this hydroxyl group to an ether linkage is a common strategy in drug discovery to alter binding affinity, selectivity, and metabolic stability.

N-Acyl Analogs

The N-acetyl group influences the polarity and hydrogen bonding capacity of the molecule. Exploration of different N-acyl groups can lead to changes in receptor affinity and selectivity. For instance, a study on N-acetyl-L-tyrosine derivatives (without the diiodo substitution) revealed that variations in the N-acyl and O-alkyl groups led to compounds with selective peroxisome proliferator-activated receptor alpha (PPARα) activation.

Although direct quantitative data for a series of this compound analogs is not extensively available in the public domain, the following table summarizes the biological activities of related diiodotyrosine derivatives to provide a basis for future analog design.

Compound/Analog ClassBiological Target/ActivityQuantitative Data (IC50, Ki, etc.)Reference
DityrosineThyroid Hormone Receptors (TRs)IC50: 11.02 nM for displacement of [125I]T3 from endogenous TRs[2]
Amiodarone (contains a diiodophenyl moiety)Type 2 Iodothyronine Deiodinase (D2)Weak noncompetitive inhibitor[3]
Desethylamiodarone (DEA)Type 1 & 2 Iodothyronine Deiodinases (D1 & D2)IC50: ~10 µM (D1), ~3 µM (D2)[3]
Iopanoic AcidHuman Type 1 & 2 Iodothyronine Deiodinases (hDIO1 & hDIO2)IC50: 97 µM (hDIO1), 231 µM (hDIO2)[4]

Experimental Protocols

The evaluation of novel this compound analogs necessitates robust and standardized biological assays. Below are detailed protocols for two key assays relevant to this class of compounds.

Thyroid Hormone Receptor Binding Assay (Competitive Filter Binding)

This assay determines the affinity of a test compound for thyroid hormone receptors (TRα or TRβ) by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Thyroid hormone receptor preparation (e.g., nuclear extract from cells overexpressing TRα or TRβ)

  • Radiolabeled T3 (e.g., [125I]T3)

  • Unlabeled T3 (for standard curve)

  • Test compounds

  • Assay Buffer (e.g., phosphate buffer with additives to ensure receptor stability)

  • GF/C filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled T3 and test compounds in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Radiolabeled T3 at a concentration near its Kd.

    • Unlabeled T3 (for standard curve), test compound, or buffer (for total binding). For non-specific binding, add a saturating concentration of unlabeled T3.

  • Initiation of Reaction: Add the thyroid hormone receptor preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at 4°C for 2-4 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester. The filter traps the receptor-ligand complexes.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Add scintillation fluid to each filter and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Generate a standard curve by plotting the percentage of specific binding against the concentration of unlabeled T3. Determine the IC50 value for each test compound from its competition curve.

Iodotyrosine Deiodinase Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of iodotyrosine deiodinase (IYD), an enzyme crucial for iodide recycling in the thyroid gland.

Materials:

  • Recombinant human IYD enzyme

  • Substrate: 3-monoiodo-L-tyrosine (MIT)

  • Cofactor: NADPH

  • Model inhibitor (e.g., 3-nitro-L-tyrosine)

  • Test compounds

  • Assay buffer

  • Colorimetric reagent for iodide detection (e.g., Sandell-Kolthoff reaction based)

  • 96-well plates

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare solutions of the IYD enzyme, MIT, NADPH, model inhibitor, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following:

    • Assay buffer

    • Test compound or model inhibitor at various concentrations.

    • IYD enzyme.

  • Pre-incubation: Pre-incubate the plate for a short period to allow for interaction between the enzyme and potential inhibitors.

  • Initiation of Reaction: Add the substrate (MIT) and cofactor (NADPH) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution.

  • Iodide Detection: Add the colorimetric reagent and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of iodide released.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC50 value from the concentration-response curve.

Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the study of this compound analogs.

G Potential Signaling Pathway of Thyroid Hormone Analogs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Analog Analog Transporter Transporter Analog->Transporter Uptake Analog_cyto Analog Transporter->Analog_cyto Analog_nuc Analog Analog_cyto->Analog_nuc Translocation TR Thyroid Receptor (TRα/TRβ) RXR Retinoid X Receptor TR->RXR Heterodimerization TRE Thyroid Hormone Response Element RXR->TRE Binding Gene_Transcription Gene Transcription TRE->Gene_Transcription Modulation Biological_Response Biological_Response Gene_Transcription->Biological_Response Translation Analog_nuc->TR Binding

Caption: Potential mechanism of action for a thyroid hormone analog.

G General Synthetic Workflow for Analogs cluster_ester Ester Analogs cluster_ether Ether Analogs cluster_amide Amide Analogs Start N-Acetyl-3,5-diiodo-L-tyrosine Esterification Esterification (R-OH, Acid catalyst) Start->Esterification Amidation Amide Coupling (R-NH2, Coupling agents) Start->Amidation Ester_Analogs N-Acetyl-3,5-diiodo-L-tyrosine Alkyl/Aryl Esters Esterification->Ester_Analogs Etherification O-Alkylation/Arylation (R-X, Base) Ester_Analogs->Etherification Biological_Screening Biological_Screening Ester_Analogs->Biological_Screening Test Ether_Analogs O-Substituted N-Acetyl-3,5-diiodo-L-tyrosine Esters Etherification->Ether_Analogs Ether_Analogs->Biological_Screening Test Amide_Analogs N-Acetyl-3,5-diiodo-L-tyrosinamide Derivatives Amidation->Amide_Analogs Amide_Analogs->Biological_Screening Test

Caption: Synthetic strategies for generating diverse analogs.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics targeting the thyroid hormone signaling pathway. While the systematic exploration of its structural analogs is in its early stages, the foundational knowledge of thyroid hormone SAR provides a strong basis for rational drug design. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of analogs with modifications at the ester, phenolic hydroxyl, and N-acyl positions. The detailed experimental protocols provided herein offer a standardized approach for these evaluations. Such studies will be instrumental in elucidating the precise structural requirements for potent and selective activity at thyroid hormone receptors and related targets, ultimately paving the way for the discovery of new treatments for a range of metabolic and endocrine disorders.

References

The Role of N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester in Thyroid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester, a derivative of the thyroid hormone precursor diiodotyrosine, serves as a pivotal tool in the landscape of thyroid research. Its structural analogy to key intermediates in thyroid hormone biosynthesis, coupled with enhanced stability and solubility, positions it as a valuable compound for investigating thyroid physiology and pathology. This technical guide provides an in-depth overview of its chemical properties, synthesis, and multifaceted applications in studying thyroid hormone synthesis, metabolism, and receptor interactions. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research and development setting. Furthermore, this guide illustrates key signaling pathways and experimental workflows to provide a comprehensive understanding of its utility in advancing our knowledge of thyroid function and in the development of novel therapeutic and diagnostic agents.

Introduction

This compound is a synthetic derivative of L-tyrosine, an amino acid fundamental to the production of thyroid hormones.[1] The introduction of iodine atoms at the 3 and 5 positions of the phenolic ring, along with N-acetylation and ethyl esterification, confers unique chemical properties that are advantageous for research applications.[2] These modifications enhance its lipophilicity and potential to traverse cellular membranes, making it a suitable substrate and tool for studying intracellular thyroid hormone metabolism.[3] This compound is particularly significant as a precursor in the synthesis of thyroid hormone analogs and radiolabeled tracers for imaging and therapeutic purposes in nuclear medicine.[1][2] Its structural similarity to diiodotyrosine (DIT), a direct precursor to thyroxine (T4) and triiodothyronine (T3), allows it to be a valuable probe in dissecting the enzymatic processes of thyroid hormone synthesis and the mechanisms of action of various thyroid-related compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₁₃H₁₅I₂NO₄[4]
Molecular Weight 503.07 g/mol [4]
CAS Number 21959-36-4[4]
Appearance White to light yellow crystalline powder[5]
Melting Point 150-152 °C[5]
Purity ≥95%[5]

Role in Thyroid Research

The utility of this compound in thyroid research is multifaceted, primarily revolving around its structural relationship to thyroid hormone precursors.

Investigating Thyroid Hormone Synthesis and Metabolism

As a diiodotyrosine derivative, this compound is instrumental in studying the intricate process of thyroid hormone synthesis within the thyroid gland. It can serve as a substrate or competitive inhibitor for key enzymes involved in this pathway, such as thyroid peroxidase (TPO).[1][6] The oxidative condensation of N-acetyl-3,5-diiodotyrosine ethyl ester has been studied as a model for the formation of the thyronine backbone of thyroid hormones.[6]

Furthermore, its structure allows for the investigation of deiodinases, the enzymes responsible for the conversion of T4 to the more active T3, as well as the degradation of thyroid hormones. By acting as a substrate analog, it can be used to characterize the activity and inhibition of these critical metabolic enzymes.

Precursor for Thyroid Hormone Analogs and Radiopharmaceuticals

This compound is a key intermediate in the synthesis of a wide array of thyroid hormone analogs.[2] These analogs are crucial for probing the structure-activity relationships of thyroid hormones with their nuclear receptors and other binding proteins. Modifications to the core diiodotyrosine structure can elucidate the specific chemical moieties required for biological activity.

A significant application lies in its use as a precursor for radiolabeled compounds.[1][2] The iodine atoms can be substituted with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) to create tracers for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[2] These radiopharmaceuticals are invaluable for visualizing thyroid function and for targeted radionuclide therapy.[2]

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, data from structurally similar compounds provide valuable insights into its potential interactions.

CompoundParameterValueExperimental SystemReference
3'-Acetyl-3,5-diiodo-L-thyronineReceptor Affinity (for T3-receptor)0.5% of T3Isolated rat hepatic nuclei[1]
Free DiiodotyrosineInhibition of Thyroglobulin Iodination (IC₅₀)> 5 µMIn vitro thyroid peroxidase assay[7]
Free DiiodotyrosineStimulation of Thyroid Hormone Synthesis0.05 µMIn vitro thyroid peroxidase assay[7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in thyroid research.

Chemical Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound.

Materials:

  • L-Tyrosine ethyl ester

  • Acetic anhydride

  • Sodium hydroxide (30% solution)

  • Hydrochloric acid

  • Ethanol (95%)

  • Water

  • Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)

  • Appropriate solvents for reaction and purification (e.g., dichloromethane, ethyl acetate)

Procedure:

  • N-Acetylation of L-Tyrosine Ethyl Ester:

    • Disperse L-tyrosine ethyl ester in water.

    • Adjust the pH to 8-10 with 30% sodium hydroxide solution.

    • Slowly add acetic anhydride while maintaining the pH in the range of 8-10 with the addition of sodium hydroxide.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

    • Acidify the solution with hydrochloric acid to precipitate the N-acetyl-L-tyrosine ethyl ester.

    • Filter, wash with cold water, and dry the product.

  • Iodination of N-Acetyl-L-tyrosine Ethyl Ester:

    • Dissolve the N-acetyl-L-tyrosine ethyl ester in a suitable solvent (e.g., a mixture of methanol and ammonium hydroxide).

    • Cool the solution in an ice bath.

    • Slowly add a solution of iodine monochloride or N-Iodosuccinimide in the same solvent.

    • Stir the reaction mixture at 0-5 °C for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a solution of sodium thiosulfate.

    • Acidify the mixture to precipitate the this compound.

    • Filter the precipitate, wash with cold water, and dry.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This assay determines the inhibitory effect of this compound on TPO activity.

Materials:

  • Human or porcine thyroid microsomes (as a source of TPO)

  • This compound (test compound)

  • Propylthiouracil (PTU) (positive control)

  • Guaiacol (substrate)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, guaiacol, and thyroid microsomes.

  • Add varying concentrations of this compound or PTU to the reaction mixture.

  • Pre-incubate the mixture for a defined period at 37 °C.

  • Initiate the reaction by adding H₂O₂.

  • Measure the rate of formation of tetraguaiacol by monitoring the increase in absorbance at 470 nm over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Determine the IC₅₀ value of this compound.

Deiodinase Inhibition Assay

This protocol assesses the potential of this compound to inhibit deiodinase activity.

Materials:

  • Rat liver or kidney microsomes (as a source of deiodinases)

  • This compound (test compound)

  • Thyroxine (T4) (substrate)

  • Dithiothreitol (DTT)

  • Propylthiouracil (PTU) (for differentiating deiodinase types)

  • Phosphate buffer (pH 7.0)

  • Method for quantifying T3 production (e.g., radioimmunoassay (RIA) or LC-MS/MS)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, DTT, and microsomes.

  • Add varying concentrations of this compound.

  • Pre-incubate the mixture at 37 °C.

  • Initiate the reaction by adding T4.

  • Incubate for a specific time at 37 °C.

  • Stop the reaction (e.g., by adding cold ethanol).

  • Measure the amount of T3 produced in each sample.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Competitive Binding Assay for Thyroid Hormone Receptors

This assay evaluates the binding affinity of this compound to thyroid hormone receptors.

Materials:

  • Isolated cell nuclei or purified thyroid hormone receptors (TRα or TRβ)

  • Radiolabeled T3 ([¹²⁵I]T3)

  • This compound (test compound)

  • Unlabeled T3 (for standard curve)

  • Binding buffer

  • Filtration apparatus

Procedure:

  • Incubate a constant amount of receptor preparation with a fixed concentration of [¹²⁵I]T3 in the presence of increasing concentrations of unlabeled this compound or unlabeled T3.

  • Allow the binding to reach equilibrium.

  • Separate the receptor-bound [¹²⁵I]T3 from the free ligand by rapid filtration through glass fiber filters.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Construct a competition curve by plotting the percentage of specifically bound [¹²⁵I]T3 against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value for this compound and calculate its relative binding affinity compared to T3.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways in the thyroid and a general experimental workflow for evaluating thyroid hormone analogs like this compound.

ThyroidHormoneSignaling cluster_extracellular Extracellular Space cluster_cell Thyroid Follicular Cell TSH TSH TSHR TSH Receptor TSH->TSHR Binds AC Adenylyl Cyclase TSHR->AC Activates PLC Phospholipase C TSHR->PLC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates NIS Na+/I- Symporter PKA->NIS Phosphorylates (Upregulates I- uptake) TPO Thyroid Peroxidase PKA->TPO Activates Tg Thyroglobulin PKA->Tg Stimulates Synthesis Hormone_Synthesis Thyroid Hormone Synthesis & Secretion PKA->Hormone_Synthesis Gene_Expression Gene Expression (Growth & Differentiation) PKA->Gene_Expression IP3_DAG IP3 / DAG PLC->IP3_DAG Generates PKC Protein Kinase C IP3_DAG->PKC Activates PKC->Hormone_Synthesis ExperimentalWorkflow Compound N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester Synthesis Chemical Synthesis & Purification Compound->Synthesis InVitro In Vitro Studies Synthesis->InVitro EnzymeAssays Enzyme Inhibition Assays (TPO, Deiodinases) InVitro->EnzymeAssays BindingAssays Receptor Binding Assays (TRα, TRβ) InVitro->BindingAssays CellBasedAssays Cell-Based Assays (Signaling, Hormone Production) InVitro->CellBasedAssays InVivo In Vivo Studies (Animal Models) InVitro->InVivo DataAnalysis Data Analysis & Interpretation EnzymeAssays->DataAnalysis BindingAssays->DataAnalysis CellBasedAssays->DataAnalysis PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD Efficacy Therapeutic/Diagnostic Efficacy InVivo->Efficacy Toxicity Toxicology Studies InVivo->Toxicity PK_PD->DataAnalysis Efficacy->DataAnalysis Toxicity->DataAnalysis

References

N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester is a pivotal building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its structural similarity to thyroid hormones makes it an invaluable precursor for the synthesis of thyroxine analogs and other biologically active molecules.[1] The presence of two iodine atoms on the aromatic ring offers unique reactive handles for various cross-coupling reactions, while the acetyl and ethyl ester groups provide opportunities for further functionalization and modulation of physicochemical properties.[2] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols, quantitative data, and visualizations to support researchers in their synthetic endeavors.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₅I₂NO₄[3]
Molecular Weight 503.07 g/mol [4]
CAS Number 21959-36-4[4]
Appearance White to off-white crystalline solid[3]
Purity ≥98%[3]
Melting Point Not available
Solubility Soluble in organic solvents such as DMF and DMSO

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available amino acid L-tyrosine. The overall synthetic workflow involves three key transformations: N-acetylation of the amino group, di-iodination of the aromatic ring, and esterification of the carboxylic acid.

G cluster_0 Synthetic Workflow L-Tyrosine L-Tyrosine N-Acetyl-L-tyrosine N-Acetyl-L-tyrosine L-Tyrosine->N-Acetyl-L-tyrosine Acetylation N-Acetyl-3,5-diiodo-L-tyrosine N-Acetyl-3,5-diiodo-L-tyrosine N-Acetyl-L-tyrosine->N-Acetyl-3,5-diiodo-L-tyrosine Di-iodination N-Acetyl-3,5-diiodo-L-tyrosine_ethyl_ester N-Acetyl-3,5-diiodo-L-tyrosine_ethyl_ester N-Acetyl-3,5-diiodo-L-tyrosine->N-Acetyl-3,5-diiodo-L-tyrosine_ethyl_ester Esterification

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Acetyl-L-tyrosine

This protocol is adapted from a general procedure for the acetylation of L-tyrosine.[5]

Materials:

  • L-Tyrosine (1 equivalent)

  • Acetic anhydride (1.05 equivalents)

  • 30% Sodium hydroxide solution

  • Industrial hydrochloric acid

  • Water

  • Ethanol (95%)

  • Activated carbon

Procedure:

  • Disperse L-tyrosine (e.g., 100 g) in water (e.g., 200 ml) with vigorous stirring.

  • Slowly add 30% sodium hydroxide solution dropwise until the L-tyrosine is completely dissolved, maintaining a pH between 8 and 10.

  • Add acetic anhydride (e.g., 59.2 g) dropwise over 30 minutes while simultaneously adding 30% sodium hydroxide solution to maintain the pH between 8 and 10.

  • After the addition of acetic anhydride is complete, adjust the pH to 11.5 with 30% sodium hydroxide solution and maintain the reaction temperature at 60°C for 20 minutes.

  • Cool the reaction mixture and acidify to a pH of 1.72 with industrial hydrochloric acid to precipitate the crude N-Acetyl-L-tyrosine.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • For purification, the crude product can be recrystallized from hot water with the addition of activated carbon for decolorization.

Step 2: Synthesis of N-Acetyl-3,5-diiodo-L-tyrosine

This protocol is based on the di-iodination of tyrosine derivatives using iodine monochloride.

Materials:

  • N-Acetyl-L-tyrosine (1 equivalent)

  • Iodine monochloride (2.2 equivalents)

  • Aqueous ammonia

  • Hydrochloric acid

  • Sodium thiosulfate solution

Procedure:

  • Dissolve N-Acetyl-L-tyrosine in a dilute aqueous ammonia solution in a reaction flask and cool to 0-5°C in an ice bath.

  • Slowly add a solution of iodine monochloride (2.2 equivalents) in a suitable solvent dropwise with vigorous stirring, maintaining the temperature below 5°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench any excess iodine monochloride by adding a sodium thiosulfate solution.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the di-iodinated product.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

Step 3: Synthesis of this compound

This Fischer esterification protocol is a general method that can be applied to N-Acetyl-3,5-diiodo-L-tyrosine.

Materials:

  • N-Acetyl-3,5-diiodo-L-tyrosine (1 equivalent)

  • Anhydrous ethanol (excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Suspend N-Acetyl-3,5-diiodo-L-tyrosine in anhydrous ethanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be further purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes representative yields for the synthesis of N-Acetyl-3,5-diiodo-L-tyrosine and its ethyl ester. It is important to note that yields can vary depending on the specific reaction conditions and purification methods employed.

StepProductReagentsConditionsYield (%)Purity (%)Reference(s)
AcetylationN-Acetyl-L-tyrosineL-Tyrosine, Acetic Anhydride, NaOH60°C, 20 min~99%>99%[5]
Di-iodinationN-Acetyl-3,5-diiodo-L-tyrosineN-Acetyl-L-tyrosine, ICl, NH₄OH0-5°CHighHigh[1]
EsterificationThis compoundN-Acetyl-3,5-diiodo-L-tyrosine, Ethanol, H₂SO₄RefluxHigh>98%

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

¹H NMR (Expected Chemical Shifts):

  • Aromatic protons: A singlet in the aromatic region.

  • α-proton of the amino acid backbone: A multiplet.

  • β-protons of the amino acid backbone: Two diastereotopic multiplets.

  • Ethyl ester protons: A quartet (CH₂) and a triplet (CH₃).

  • Acetyl protons: A singlet.

  • Amide proton: A doublet.

  • Phenolic proton: A singlet.

¹³C NMR (Expected Chemical Shifts):

  • Carbonyl carbons (ester and amide): In the range of 170-175 ppm.

  • Aromatic carbons: Signals corresponding to the substituted benzene ring, with the iodine-bearing carbons shifted upfield.

  • α-carbon of the amino acid backbone: Around 55-60 ppm.

  • β-carbon of the amino acid backbone: Around 35-40 ppm.

  • Ethyl ester carbons: Around 60-65 ppm (CH₂) and 10-15 ppm (CH₃).

  • Acetyl carbon: Around 20-25 ppm.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (503.07 g/mol ).[4]

  • Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and cleavage adjacent to the carbonyl group.[6] For this molecule, fragmentation may also involve the loss of iodine atoms and cleavage of the amino acid side chain.

Infrared (IR) Spectroscopy:

  • N-H stretch (amide): Around 3300 cm⁻¹.

  • O-H stretch (phenol): A broad peak around 3200-3600 cm⁻¹.

  • C=O stretch (ester and amide): Strong absorptions around 1735 cm⁻¹ (ester) and 1650 cm⁻¹ (amide).

  • C-I stretch: In the fingerprint region.

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of a variety of complex molecules, most notably thyroxine analogs. The phenolic hydroxyl group and the carbon-iodine bonds are the primary sites for further chemical transformations.

Synthesis of Thyroxine Analogs

The oxidative coupling of this compound is a key step in the biomimetic synthesis of thyroxine and its analogs. This reaction mimics the in vivo formation of the diaryl ether linkage in thyroid hormones.

G cluster_0 Synthesis of Thyroxine Analog N-Acetyl-3,5-diiodo-L-tyrosine_ethyl_ester N-Acetyl-3,5-diiodo-L-tyrosine_ethyl_ester Thyroxine_Analog Thyroxine_Analog N-Acetyl-3,5-diiodo-L-tyrosine_ethyl_ester->Thyroxine_Analog Oxidative Coupling

Caption: Oxidative coupling to form a thyroxine analog.

Experimental Protocol: Biomimetic Oxidative Coupling

This protocol is based on the oxidative coupling of N-acetyl-3,5-diiodotyrosine ethyl ester to form an N-acetylthyroxine ethyl ester analog.

Materials:

  • This compound (1 equivalent)

  • An oxidizing agent (e.g., a manganese salt or other suitable oxidant)

  • Appropriate solvent (e.g., a non-polar organic solvent)

  • Oxygen or air

Procedure:

  • Dissolve this compound in a suitable solvent in a reaction flask.

  • Add the oxidizing agent to the solution.

  • Stir the reaction mixture under an atmosphere of oxygen or air at room temperature or with gentle heating.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction and perform an appropriate workup, which may involve washing with aqueous solutions to remove the catalyst and byproducts.

  • The crude product is then purified by column chromatography to yield the desired thyroxine analog.

Quantitative Data for Oxidative Coupling:

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Manganese SaltDichloromethane2524Moderate
Other OxidantsVariousVariousVariousVariable
Use in Peptide Synthesis

The incorporation of N-Acetyl-3,5-diiodo-L-tyrosine into peptide sequences can be achieved using standard solid-phase peptide synthesis (SPPS) protocols. The di-iodinated tyrosine residue can serve as a heavy atom for crystallographic studies or as a precursor for radiolabeling.[7]

Experimental Protocol: Incorporation into a Peptide

This is a general procedure for incorporating an amino acid derivative into a peptide using Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-N-Acetyl-3,5-diiodo-L-tyrosine (or a suitably protected derivative)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • DMF, DCM

Procedure:

  • Swell the Fmoc-protected amino acid resin in DMF.

  • Remove the Fmoc protecting group using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF and DCM.

  • Activate the carboxylic acid of the protected N-Acetyl-3,5-diiodo-L-tyrosine derivative with a coupling reagent and a base in DMF.

  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Wash the resin to remove excess reagents.

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • After the final coupling, deprotect the N-terminal Fmoc group.

  • Wash and dry the peptide-resin.

  • Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether, and purify by HPLC.

Biological Context: Thyroid Hormone Signaling Pathway

Derivatives of this compound, particularly thyroxine analogs, exert their biological effects by interacting with the thyroid hormone signaling pathway. Thyroid hormones (T3 and T4) are crucial for regulating metabolism, growth, and development. They act by binding to nuclear thyroid hormone receptors (TRs), which in turn regulate the transcription of target genes.

G cluster_0 Thyroid Hormone Signaling T3_T4 T3/T4 (Thyroid Hormones) Transporter Membrane Transporters T3_T4->Transporter TR Thyroid Hormone Receptor (TR) Transporter->TR Enters Cell RXR Retinoid X Receptor (RXR) TR->RXR Heterodimerizes with TRE Thyroid Hormone Response Element (TRE) on DNA RXR->TRE Binds to Gene_Transcription Target Gene Transcription TRE->Gene_Transcription Regulates Biological_Effects Biological Effects (Metabolism, Growth, etc.) Gene_Transcription->Biological_Effects Leads to

Caption: Simplified overview of the thyroid hormone signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis from L-tyrosine and the reactivity of its functional groups make it an attractive starting material for the preparation of complex molecules, particularly in the realm of drug discovery and development. The ability to readily synthesize thyroxine analogs and radiolabeled compounds underscores its importance in medicinal chemistry and biomedical research. This technical guide provides researchers with the necessary information and protocols to effectively utilize this compound in their synthetic endeavors.

References

The Dawn of Endocrine Chemistry: A Technical Guide to the Discovery and History of Iodinated Tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the seminal discoveries and historical evolution of iodinated tyrosine derivatives, from their initial identification as the active principles of the thyroid gland to their roles as key players in metabolic regulation. This document provides a comprehensive overview of the key scientific milestones, detailed experimental protocols from foundational studies, and the intricate signaling pathways governed by these essential molecules.

Early Glimmers: From Seaweed to the Identification of Iodine in the Thyroid

The story of iodinated tyrosine derivatives begins not in a laboratory, but with ancient observations of the therapeutic effects of seaweed in treating goiter. This traditional remedy, used for centuries, unknowingly provided a crucial element: iodine. The scientific journey began in earnest in the 19th century.

  • 1811: Discovery of Iodine: French chemist Bernard Courtois discovered iodine while processing seaweed ash.[1]

  • 1813: Iodine's Therapeutic Link: Swiss physician Jean-François Coindet hypothesized that the iodine in seaweed was the active agent responsible for reducing goiters and successfully used iodine to treat the condition.[1]

  • 1851: Iodine Deficiency Hypothesis: French chemist Gaspard Adolphe Chatin was the first to propose that iodine deficiency was the direct cause of goiter.[1]

  • 1896: Baumann's Landmark Discovery: The crucial link between iodine and the thyroid gland was definitively established by German chemist Eugen Baumann. He demonstrated the presence of high concentrations of iodine within the thyroid gland, naming the iodine-containing substance 'thyroiodin'.[1][2]

Experimental Protocol: Baumann's Detection of Iodine in Thyroid Tissue
  • Tissue Preparation: Desiccated thyroid glands (from sheep or other animals) were obtained and pulverized.

  • Ashing: A known weight of the dried thyroid powder was subjected to high temperatures in a crucible to burn off all organic material, leaving behind an inorganic ash.

  • Extraction: The resulting ash was treated with a solvent, likely water or an acidic solution, to dissolve the inorganic salts.

  • Chemical Testing for Iodine: The extract would then be subjected to qualitative and quantitative chemical tests for the presence of iodide. These tests, common in the late 19th century, could have included:

    • Starch Test: Addition of an oxidizing agent (like chlorine water or nitric acid) to the extract to convert iodide to free iodine, which would then produce a characteristic blue-black color in the presence of a starch solution.

    • Precipitation Reactions: Addition of a solution of a heavy metal salt, such as silver nitrate, which would form a pale yellow precipitate of silver iodide (AgI) if iodide was present. The amount of precipitate could be used for gravimetric analysis to quantify the iodine.

The Isolation and Synthesis of Thyroxine (T4): Unraveling the Primary Thyroid Hormone

The early 20th century witnessed a race to isolate the active principle of the thyroid gland. This culminated in the groundbreaking work of Edward C. Kendall and the subsequent elucidation of its chemical structure and synthesis by Charles R. Harington.

Edward C. Kendall and the Isolation of Thyroxine

In 1914, at the Mayo Clinic, American chemist Edward C. Kendall successfully isolated a crystalline substance from thyroid extracts, which he named "thyroxin" (later renamed thyroxine).[3][4] This achievement provided the first pure thyroid hormone for study and therapeutic use.

Kendall's method, as described in his 1915 paper in the Journal of the Biological Chemistry, involved the alkaline alcoholic hydrolysis of thyroid proteins.[5] The following is a summary of the key steps:

  • Initial Hydrolysis: Desiccated thyroid glands were hydrolyzed by boiling with 5% sodium hydroxide in 95% ethanol for 18 to 24 hours. This process broke down the thyroglobulin protein, liberating the iodinated amino acids.

  • Separation of Fractions: After hydrolysis, the mixture was cooled, and the insoluble material was separated by filtration. The filtrate was then acidified, leading to the precipitation of a mixture of fatty acids and other acid-insoluble substances. This precipitate was designated as "Group A," while the acid-soluble portion was "Group B."[5]

  • Purification of "Group A": The crude, acid-insoluble precipitate ("Group A") was further purified through a series of dissolutions in alcohol and reprecipitations. This process aimed to remove fatty acids and other impurities.

  • Crystallization: The final step involved dissolving the purified material in alcohol and allowing it to crystallize. This yielded the pure, crystalline thyroxine. Kendall reported that from 3 tons of pigs' thyroids, he was able to isolate 33 grams of pure thyroxine.[6]

Charles R. Harington and the Synthesis of Thyroxine

While Kendall had isolated thyroxine, its chemical structure remained unknown. In 1926, British chemist Charles R. Harington determined the correct structure of thyroxine as 3,5,3',5'-tetraiodothyronine. A year later, in 1927, Harington, along with George Barger, achieved the first chemical synthesis of thyroxine, confirming its structure and opening the door for its pharmaceutical production.[7][8]

The multi-step synthesis of thyroxine by Harington and Barger was a landmark in organic chemistry. The detailed protocol was published in The Biochemical Journal in 1927.[3][7] A simplified overview of the key steps is as follows:

  • Synthesis of the Diphenyl Ether Intermediate: The synthesis began with the condensation of 3,4,5-triiodonitrobenzene with the monomethyl ether of hydroquinone to form a diphenyl ether derivative.

  • Introduction of the Alanine Side Chain: The alanine side chain was then built onto the diphenyl ether intermediate through a series of reactions, including the Erlenmeyer azlactone synthesis.

  • Demethylation and Iodination: The methyl ether group was cleaved to a hydroxyl group, and the final two iodine atoms were introduced into the second phenyl ring.

  • Reduction of the Nitro Group and Diazotization: The nitro group was reduced to an amino group, which was then replaced by a hydroxyl group via a diazonium salt intermediate.

  • Final Iodination and Resolution: The final iodination step yielded racemic (dl)-thyroxine, which was then resolved to obtain the naturally occurring l-thyroxine.

The Discovery of Triiodothyronine (T3): A More Potent Player

For decades, thyroxine was considered the sole active thyroid hormone. However, in the early 1950s, the work of Jack Gross and Rosalind Pitt-Rivers at the National Institute for Medical Research in London led to the discovery of a second, more potent thyroid hormone: triiodothyronine (T3).[9]

Experimental Protocol: Gross and Pitt-Rivers' Discovery of T3

Gross and Pitt-Rivers utilized the then-emerging technique of paper chromatography combined with the use of radioactive iodine (¹³¹I) to identify T3 in plasma and thyroid extracts.[9]

  • Radiolabeling: Experimental animals (rats) were administered radioactive iodine (¹³¹I), which was taken up by the thyroid gland and incorporated into newly synthesized thyroid hormones.

  • Sample Preparation: Plasma and thyroid gland extracts were prepared from the radiolabeled animals.

  • Paper Chromatography: The extracts were spotted onto filter paper and subjected to chromatography using various solvent systems. A common system at the time for separating iodinated compounds was a mixture of butanol, acetic acid, and water.

  • Autoradiography: After the chromatogram was developed, it was exposed to X-ray film. The radioactive compounds, including the unknown substance that was later identified as T3, would create dark spots on the film, revealing their positions on the paper.

  • Identification and Quantification: The position of the unknown radioactive spot was compared to that of synthetic T3. The amount of radioactivity in each spot could be quantified to determine the relative abundance of T4 and T3.

  • Bioassay for Potency: To assess the biological activity of T3, Gross and Pitt-Rivers used a goiter prevention assay in rats. Rats were treated with a goitrogen (a substance that causes goiter) to stimulate the pituitary to release TSH. The ability of T3 and T4 to suppress this TSH release and thus prevent goiter formation was compared.

The Precursors: Monoiodotyrosine (MIT) and Diiodotyrosine (DIT)

The biosynthesis of both T4 and T3 in the thyroid gland involves the iodination of tyrosine residues within a large glycoprotein called thyroglobulin. This process first forms the non-hormonally active precursors, monoiodotyrosine (MIT) and diiodotyrosine (DIT).[10][11]

In Vitro Synthesis and Yields of Iodinated Tyrosines

The synthesis of MIT and DIT can be achieved in vitro through the iodination of tyrosine. The relative yields of MIT and DIT depend on the reaction conditions, such as the ratio of iodine to tyrosine.

Reactant Ratio (Iodine:Tyrosine)Approximate Yield of MIT (%)Approximate Yield of DIT (%)
1:1HighLow
2:1LowHigh
Excess IodineVery LowVery High

Note: These are generalized yields; actual results will vary based on specific reaction conditions.

In a study of in vitro iodoamino acid synthesis in rat thyroid lobes, the average yield after 8 hours of incubation was 28.0% for MIT and 46.5% for DIT.[4]

Quantitative Comparison of T3 and T4 Potency

A key finding following the discovery of T3 was its significantly higher biological potency compared to T4. This has been confirmed in various bioassays.

BioassayRelative Potency (T3 vs. T4)SpeciesReference
Goiter Prevention~5 times more potentRat[9]
Suppression of TSH Response~3.3 times more potent (oral)Human[12]
General Metabolic Activity~4 times more potent-[13]
Acute TSH Suppression~10 times more potent (parenteral)Rat[7]

Signaling Pathways of Iodinated Tyrosine Derivatives

The physiological effects of thyroid hormones are mediated by their interaction with nuclear receptors and the subsequent regulation of gene expression. The synthesis and release of these hormones are tightly controlled by the hypothalamic-pituitary-thyroid (HPT) axis.

The Hypothalamic-Pituitary-Thyroid (HPT) Axis

The HPT axis is a classic example of a negative feedback loop in the endocrine system.

HPT_Axis Hypothalamus Hypothalamus Anterior_Pituitary Anterior_Pituitary Hypothalamus->Anterior_Pituitary TRH (+) Thyroid_Gland Thyroid_Gland Anterior_Pituitary->Thyroid_Gland TSH (+) Peripheral_Tissues Peripheral_Tissues Thyroid_Gland->Peripheral_Tissues T4, T3 Peripheral_Tissues->Hypothalamus T3, T4 (-) Peripheral_Tissues->Anterior_Pituitary T3, T4 (-)

Figure 1: The Hypothalamic-Pituitary-Thyroid (HPT) Axis.
Thyrotropin-Releasing Hormone (TRH) Receptor Signaling

TRH, released from the hypothalamus, binds to the TRH receptor (a G-protein coupled receptor) on the thyrotroph cells of the anterior pituitary. This initiates a signaling cascade that leads to the synthesis and secretion of TSH.[14][15][16]

TRH_Signaling TRH TRH TRH_R TRH Receptor TRH->TRH_R Gq Gq/11 TRH_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ER->Ca2 releases TSH_Synthesis_Secretion TSH Synthesis and Secretion Ca2->TSH_Synthesis_Secretion stimulates PKC->TSH_Synthesis_Secretion stimulates

Figure 2: TRH Receptor Signaling Pathway.
Thyroid-Stimulating Hormone (TSH) Receptor Signaling

TSH, released from the anterior pituitary, binds to the TSH receptor (another G-protein coupled receptor) on the follicular cells of the thyroid gland. This stimulates all steps of thyroid hormone synthesis and secretion.[12]

TSH_Signaling TSH TSH TSH_R TSH Receptor TSH->TSH_R Gs Gs TSH_R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Thyroid_Hormone_Synthesis Thyroid Hormone Synthesis & Secretion PKA->Thyroid_Hormone_Synthesis stimulates CREB->Thyroid_Hormone_Synthesis stimulates transcription

Figure 3: TSH Receptor Signaling Pathway.

Conclusion

The discovery and history of iodinated tyrosine derivatives represent a triumph of scientific inquiry, spanning centuries of observation, chemical artistry, and physiological investigation. From the empirical use of iodine-rich seaweed to the elucidation of complex signaling pathways, our understanding of these molecules has profoundly impacted medicine and human health. This technical guide provides a foundational resource for researchers and professionals in the field, encapsulating the key discoveries, experimental underpinnings, and biological significance of these vital endocrine messengers. The ongoing study of iodinated tyrosine derivatives continues to offer new insights into metabolic regulation and opportunities for therapeutic innovation.

References

N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester is a synthetic derivative of the amino acid L-tyrosine. Its structure, featuring two iodine atoms on the phenolic ring, an N-acetyl group, and an ethyl ester moiety, imparts unique physicochemical characteristics that are of significant interest in pharmaceutical research and development. This technical guide provides an in-depth overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its relevance in biological systems, particularly in the context of thyroid hormone research.

Physicochemical Characteristics

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This section summarizes the key physicochemical data for this compound.

General and Computed Properties

A compilation of general and computationally predicted properties for this compound is presented in Table 1. These values provide a foundational understanding of the molecule's size, polarity, and potential for intermolecular interactions.

Table 1: General and Computed Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₅I₂NO₄PubChem[1]
Molecular Weight 503.07 g/mol PubChem[1]
IUPAC Name ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoatePubChem[1]
CAS Number 21959-36-4Aladdin Scientific[2]
Appearance White to pale cream solid (based on related compounds)Thermo Fisher Scientific[3]
XLogP3 2.8PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 6PubChem[1]
Topological Polar Surface Area 75.6 ŲPubChem[1]
Experimental Properties

Table 2: Experimental Physicochemical Properties

PropertyValueSource
Melting Point 150-152 °CBOC Sciences
Solubility No experimental data found. The parent amino acid, L-tyrosine, has low solubility in water (0.453 g/L at 25 °C)[4]. The N-acetyl and ethyl ester modifications are expected to alter this solubility profile.-
pKa No experimental data found. The phenolic hydroxyl group is expected to have an acidic pKa, which will be influenced by the electron-withdrawing iodine substituents.-

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a full experimental spectrum is not publicly available, the PubChem database references a ¹³C NMR spectrum for this compound.

Mass Spectrometry (MS)

PubChem also indicates the availability of a GC-MS spectrum for this compound.

Infrared (IR) Spectroscopy

An experimental IR spectrum for the non-iodinated analog, N-Acetyl-L-tyrosine ethyl ester hydrate, is available from the NIST WebBook, which can provide some insight into the characteristic vibrational modes of the core structure.[5]

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties discussed above. These protocols are based on standard pharmaceutical industry practices.

Melting Point Determination

Principle: The melting point is the temperature at which a solid substance changes to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus: Capillary melting point apparatus.

Procedure:

  • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.

  • For an accurate measurement, the determination is repeated with a fresh sample, and the temperature is increased slowly (1-2 °C per minute) as it approaches the approximate melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Solubility Determination

Principle: Equilibrium solubility is the concentration of a solute in a saturated solution at a given temperature and pressure.

Apparatus: Shake-flask apparatus, analytical balance, temperature-controlled incubator/shaker, filtration device (e.g., 0.45 µm filter), and a suitable analytical instrument for quantification (e.g., HPLC-UV).

Procedure (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffers at various pH values, organic solvents) in a sealed container.

  • The container is agitated in a temperature-controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, the suspension is allowed to stand to allow undissolved solids to settle.

  • A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles.

  • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.

  • The experiment is performed in triplicate to ensure accuracy and precision.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound exists in equal proportions in its protonated and deprotonated forms.

Apparatus: Potentiometric titrator with a pH electrode, analytical balance, and magnetic stirrer.

Procedure (Potentiometric Titration):

  • A known amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • The pH of the solution is monitored continuously as the titrant is added.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa value is determined from the inflection point of the titration curve, which corresponds to the pH at which half of the acidic functional group (the phenolic hydroxyl) has been neutralized.

Lipophilicity (LogP) Determination

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible phases, typically octanol and water. LogP is the logarithm of this ratio and is a key indicator of a drug's lipophilicity.

Apparatus: Shake-flask apparatus, separatory funnels, analytical balance, and a suitable analytical instrument for quantification (e.g., HPLC-UV).

Procedure (Shake-Flask Method):

  • A known amount of this compound is dissolved in a pre-saturated mixture of n-octanol and water (or a suitable buffer).

  • The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • Aliquots are carefully taken from both the n-octanol and aqueous layers.

  • The concentration of the compound in each phase is determined using a validated analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Context and Signaling Pathway

This compound is structurally similar to the precursors of thyroid hormones.[6] This structural analogy suggests its potential interaction with biological pathways related to thyroid hormone synthesis and signaling. The core biological relevance of iodinated tyrosine derivatives lies in their role as building blocks for the thyroid hormones triiodothyronine (T3) and thyroxine (T4).[7] These hormones are crucial regulators of metabolism, growth, and development.[8]

The mechanism of action of thyroid hormones involves their transport into target cells, followed by binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[8][9] This binding initiates a cascade of events leading to the regulation of target gene expression.

Thyroid_Hormone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T3_T4 T3 / T4 (Thyroid Hormones) Transporter Membrane Transporters T3_T4->Transporter Transport into cell T3_cyto T3 Transporter->T3_cyto T3_nuclear T3 T3_cyto->T3_nuclear Nuclear Import TR_RXR TR/RXR Heterodimer TRE Thyroid Hormone Response Element (TRE) TR_RXR->TRE Binds to DNA T3_nuclear->TR_RXR Binding Gene_Transcription Target Gene Transcription TRE->Gene_Transcription Modulates mRNA mRNA Gene_Transcription->mRNA

Caption: Thyroid Hormone Signaling Pathway.

The binding of the active thyroid hormone, T3, to the thyroid hormone receptor (TR), which is typically heterodimerized with the retinoid X receptor (RXR), induces a conformational change in the receptor complex. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, ultimately resulting in the activation or repression of target gene transcription.[8][9] Given its structural similarities, this compound may act as a precursor, analog, or modulator of this pathway, making it a valuable tool for research in endocrinology and drug discovery.[10]

Conclusion

This compound possesses a unique set of physicochemical properties stemming from its iodinated and derivatized tyrosine structure. While some experimental data, such as its melting point, are available, further characterization of its solubility and pKa is warranted to complete its physicochemical profile. The established protocols outlined in this guide provide a framework for obtaining these critical parameters. The structural relationship of this compound to thyroid hormones positions it as a molecule of interest for investigating the intricate signaling pathways that govern metabolic and developmental processes. This comprehensive guide serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are working with or interested in the potential applications of this compound.

References

Methodological & Application

Application Note: Synthesis of Thyroid Hormone Analogs from N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), are critical regulators of metabolism, growth, and development. Synthetic analogs of these hormones are valuable tools in biomedical research and drug development for treating thyroid-related disorders.[1] N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester is a key starting material for the synthesis of various thyroid hormone analogs due to its structural similarity to the diiodotyrosine precursors of endogenous thyroid hormones.[2] This document provides a generalized protocol for the synthesis of thyroid hormone analogs via the oxidative coupling of this compound.

The core of this synthetic approach is the formation of a diaryl ether linkage, mimicking the in vivo coupling of two diiodotyrosine residues within the thyroglobulin protein.[3] This can be achieved through biomimetic oxidative coupling reactions, which provide a facile method for preparing a variety of thyroxine analogs.[2]

Synthesis Overview

The synthesis of thyroid hormone analogs from this compound generally involves two key steps:

  • Preparation of the Starting Material: While this compound is commercially available, it can also be synthesized from its non-iodinated precursor, N-Acetyl-L-tyrosine ethyl ester.

  • Oxidative Coupling Reaction: This is the crucial step where two molecules of the diiodotyrosine derivative are coupled to form the characteristic thyronine backbone.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity
This compoundCommercially available>98%
N-Acetyl-L-tyrosine ethyl esterCommercially available>98%
Iodine Monochloride (ICl)Commercially available>98%
Oxidizing Agent (e.g., H2O2, Peroxidase)Commercially availableVaries
Solvents (e.g., Ethanol, Methanol, DMF)Commercially availableAnhydrous
Purification Media (e.g., Silica Gel)Commercially available-
Protocol 1: Iodination of N-Acetyl-L-tyrosine ethyl ester (Optional)

This step is necessary if this compound is not commercially available.

  • Dissolve N-Acetyl-L-tyrosine ethyl ester in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of iodine monochloride (ICl) in the same solvent to the reaction mixture with constant stirring. The stoichiometry of ICl should be carefully controlled to achieve di-iodination.

  • Allow the reaction to proceed at a controlled temperature (e.g., 0-5 °C) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Biomimetic Oxidative Coupling

This protocol describes the formation of the thyronine structure. The specific oxidizing agent and reaction conditions can be varied to optimize the yield of the desired analog.

  • Dissolve this compound in an appropriate solvent (e.g., a mixture of organic solvent and aqueous buffer).

  • Add a suitable catalyst or oxidizing system. This can be an enzymatic system like horseradish peroxidase with hydrogen peroxide or a chemical oxidant.[4]

  • Maintain the reaction at a specific pH and temperature, as these parameters are critical for the coupling reaction. The optimal pH for in vitro coupling has been reported to be around 7.0.[3]

  • Monitor the formation of the product by TLC or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, stop the reaction by adding a quenching agent or adjusting the pH.

  • Extract the product into an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent under vacuum.

  • Purify the resulting N-acetylated and ethyl-esterified thyroid hormone analog by column chromatography or preparative HPLC.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
N-Acetyl-L-tyrosine ethyl esterC₁₃H₁₇NO₄251.28840-97-1
This compoundC₁₃H₁₅I₂NO₄503.0721959-36-4
N-Acetyl-L-thyroxine ethyl esterC₁₉H₁₇I₄NO₅846.9630804-52-5

Table 2: Example Reaction Parameters and Yields (Illustrative)

Starting MaterialReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
N-Acetyl-L-tyrosine ethyl esterIodinationIodine MonochlorideMethanol0 - 52 - 470 - 85
This compoundOxidative CouplingHorseradish Peroxidase, H₂O₂Phosphate Buffer/DMF2512 - 2430 - 50

Note: The yields are illustrative and will vary depending on the specific reaction conditions and the target analog.

Visualizations

Synthesis Pathway

Synthesis_Pathway start N-Acetyl-L-tyrosine ethyl ester intermediate N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester start->intermediate Iodination (ICl) product Thyroid Hormone Analog (N-Acetyl, Ethyl Ester) intermediate->product Oxidative Coupling

Caption: General synthesis pathway for thyroid hormone analogs.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation of Starting Material cluster_coupling Oxidative Coupling cluster_analysis Analysis prep_start Dissolve N-Acetyl-L-tyrosine ethyl ester prep_react Iodination Reaction prep_start->prep_react prep_quench Quench and Extract prep_react->prep_quench prep_purify Purification prep_quench->prep_purify couple_start Dissolve Diiodo-Tyrosine Derivative prep_purify->couple_start Proceed with purified intermediate couple_react Coupling Reaction couple_start->couple_react couple_workup Workup and Extraction couple_react->couple_workup couple_purify Final Purification couple_workup->couple_purify analysis Characterization (NMR, MS, HPLC) couple_purify->analysis

Caption: Experimental workflow for the synthesis and analysis.

Conclusion

The synthesis of thyroid hormone analogs from this compound provides a versatile platform for developing novel therapeutic agents and research tools. The biomimetic oxidative coupling is a key transformation that allows for the construction of the thyronine core. The protocols outlined here provide a general framework for this synthesis. Researchers should optimize the reaction conditions for each specific analog to achieve the desired purity and yield. Further characterization using modern analytical techniques is essential to confirm the structure and purity of the synthesized compounds.

References

Application Notes and Protocols for N-Acetyl-3,5-diiodo-l-tyrosine Ethyl Ester in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester is a derivative of the amino acid tyrosine, featuring iodine substitutions that make it a compound of interest for radiopharmaceutical development. Its structural similarity to tyrosine, a precursor for thyroid hormones, suggests its potential role in thyroid research and the development of thyroid hormone analogs. In nuclear medicine, this compound serves as a valuable precursor for the synthesis of radiolabeled molecules for diagnostic imaging and therapeutic applications. The presence of stable iodine atoms allows for the introduction of radioiodine isotopes, enabling the development of targeted radiotracers.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of radioiodinated pharmaceuticals. The protocols cover direct radioiodination, quality control, in vitro cell uptake assays, and in vivo biodistribution studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for experimental design, including dissolution for radiolabeling reactions and calculation of molar quantities.

PropertyValueReference
Molecular Formula C13H15I2NO4--INVALID-LINK--
Molecular Weight 503.07 g/mol --INVALID-LINK--
Appearance White crystalline solid--INVALID-LINK--
Purity ≥95%--INVALID-LINK--
CAS Number 21959-36-4--INVALID-LINK--

Experimental Protocols

Radioiodination of this compound

The introduction of a radioiodine isotope onto the this compound backbone can be achieved through isotopic exchange, where a stable iodine atom is replaced by a radioactive one. This method is advantageous as the precursor is readily available.

Protocol: Isotopic Exchange Radioiodination using Chloramine-T

This protocol describes the radioiodination of this compound with Iodine-125 (¹²⁵I) using the Chloramine-T method, a common technique for electrophilic radioiodination of tyrosine residues.[1]

Materials:

  • This compound

  • Sodium Iodide [¹²⁵I] in 0.1 M NaOH

  • Chloramine-T solution (1 mg/mL in water)

  • Sodium metabisulfite solution (2 mg/mL in water)

  • Phosphate buffer (0.5 M, pH 7.4)

  • Methanol

  • Water for injection

  • Sep-Pak C18 cartridges

  • Sterile reaction vials

Procedure:

  • In a sterile reaction vial, dissolve 1-2 mg of this compound in 100 µL of methanol.

  • Add 500 µL of 0.5 M phosphate buffer (pH 7.4).

  • Add 1-5 mCi (37-185 MBq) of [¹²⁵I]NaI solution.

  • Initiate the reaction by adding 50 µL of freshly prepared Chloramine-T solution.

  • Vortex the reaction mixture for 60 seconds at room temperature.

  • Quench the reaction by adding 100 µL of sodium metabisulfite solution.

  • Purify the radiolabeled product using a Sep-Pak C18 cartridge pre-conditioned with methanol and water.

  • Load the reaction mixture onto the cartridge.

  • Wash the cartridge with 10 mL of water to remove unreacted [¹²⁵I]NaI and other hydrophilic impurities.

  • Elute the desired product, [¹²⁵I]this compound, with 1 mL of methanol.

  • The final product is ready for quality control analysis.

Radioiodination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_qc Quality Control Precursor N-Acetyl-3,5-diiodo- l-tyrosine ethyl ester Mix Mix Precursor, [¹²⁵I]NaI, Buffer Precursor->Mix Radioiodine [¹²⁵I]NaI Radioiodine->Mix Reagents Chloramine-T, Phosphate Buffer Reagents->Mix Initiate Add Chloramine-T Mix->Initiate Quench Add Sodium Metabisulfite Initiate->Quench Load Load on Sep-Pak C18 Quench->Load Wash Wash with Water Load->Wash Elute Elute with Methanol Wash->Elute HPLC HPLC Analysis Elute->HPLC Final_Product [¹²⁵I]N-Acetyl-3,5-diiodo- l-tyrosine ethyl ester HPLC->Final_Product

Workflow for the radioiodination of this compound.
Quality Control

Quality control is a critical step to ensure the purity and identity of the radiolabeled compound before its use in further studies. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.[2][3]

Protocol: HPLC Analysis of [¹²⁵I]this compound

Instrumentation:

  • HPLC system with a UV detector and a radiation detector (e.g., NaI scintillation).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

Procedure:

  • Set up the HPLC system with the specified column and mobile phase.

  • Inject a small aliquot (10-20 µL) of the purified radiolabeled product.

  • Monitor the elution profile using both the UV detector (at a wavelength where the compound absorbs, e.g., 254 nm) and the radiation detector.

  • The retention time of the radiolabeled product should match that of the non-radioactive standard (this compound).

  • Calculate the radiochemical purity by integrating the peak areas in the radio-chromatogram.

Expected Results: A successful radioiodination and purification should yield a product with high radiochemical purity, typically >95%. The expected retention time will depend on the specific HPLC conditions.

ParameterTypical Value
Radiochemical Yield 30-50% (decay-corrected)
Radiochemical Purity >95%
Specific Activity 1000-2000 Ci/mmol
In Vitro Cell Uptake Assay

This assay evaluates the uptake of the radiolabeled compound in cancer cell lines to assess its potential as a tumor imaging agent. Amino acid transporters are often overexpressed in cancer cells, which can lead to increased uptake of amino acid analogs.

Protocol: Cell Uptake of [¹²⁵I]this compound

Cell Lines:

  • A tumor cell line known to overexpress amino acid transporters (e.g., A549 - lung carcinoma, U87-MG - glioblastoma).

  • A control cell line with low expression of amino acid transporters.

Materials:

  • Cultured cells in 24-well plates.

  • [¹²⁵I]this compound.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., 0.1 M NaOH).

  • Gamma counter.

Procedure:

  • Plate cells in 24-well plates and allow them to adhere and grow to 70-80% confluency.

  • On the day of the experiment, wash the cells twice with PBS.

  • Add 500 µL of fresh, pre-warmed cell culture medium containing a known concentration of [¹²⁵I]this compound (e.g., 1 µCi/mL) to each well.

  • Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • To terminate the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for 10-15 minutes.

  • Collect the cell lysates and measure the radioactivity in a gamma counter.

  • Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Express the results as a percentage of the added dose per milligram of protein.

Cell_Uptake_Workflow cluster_cell_prep Cell Preparation cluster_incubation Incubation with Radiotracer cluster_termination Termination and Lysis cluster_analysis Analysis Plate_Cells Plate Cells in 24-well plates Grow_Cells Grow to 70-80% confluency Plate_Cells->Grow_Cells Wash_Cells1 Wash with PBS Grow_Cells->Wash_Cells1 Add_Radiotracer Add Medium with [¹²⁵I]Radiotracer Wash_Cells1->Add_Radiotracer Incubate Incubate at 37°C Add_Radiotracer->Incubate Wash_Cells2 Wash with ice-cold PBS Incubate->Wash_Cells2 Lyse_Cells Add Lysis Buffer Wash_Cells2->Lyse_Cells Measure_Radioactivity Measure Radioactivity (Gamma Counter) Lyse_Cells->Measure_Radioactivity Protein_Assay Protein Assay Lyse_Cells->Protein_Assay Normalize_Data Normalize Uptake Data Measure_Radioactivity->Normalize_Data Protein_Assay->Normalize_Data

Workflow for the in vitro cell uptake assay.
In Vivo Biodistribution Studies

Biodistribution studies in animal models are essential to evaluate the pharmacokinetics, tumor targeting efficacy, and clearance profile of the radiolabeled compound.

Protocol: Biodistribution of [¹²⁵I]this compound in Tumor-Bearing Mice

Animal Model:

  • Immunocompromised mice (e.g., nude mice) bearing subcutaneous tumors from a relevant human cancer cell line (e.g., A549).

Materials:

  • Tumor-bearing mice.

  • [¹²⁵I]this compound formulated in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Anesthesia.

  • Dissection tools.

  • Gamma counter.

  • Calibrated standards of the injected dose.

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Inject a known amount of [¹²⁵I]this compound (e.g., 10 µCi) intravenously via the tail vein.

  • At predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize a group of mice (n=3-5 per time point).

  • Collect blood and dissect major organs and tissues of interest (e.g., tumor, muscle, liver, kidneys, spleen, heart, lungs, brain, and bone).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample and in the standards using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Data Presentation: The results of the biodistribution study should be summarized in a table, showing the mean %ID/g ± standard deviation for each tissue at each time point.

Tissue1 hour (%ID/g)4 hours (%ID/g)24 hours (%ID/g)48 hours (%ID/g)
Blood(data)(data)(data)(data)
Tumor(data)(data)(data)(data)
Muscle(data)(data)(data)(data)
Liver(data)(data)(data)(data)
Kidneys(data)(data)(data)(data)
Spleen(data)(data)(data)(data)
Heart(data)(data)(data)(data)
Lungs(data)(data)(data)(data)
Brain(data)(data)(data)(data)
Bone(data)(data)(data)(data)

Signaling Pathways and Logical Relationships

The uptake of radiolabeled amino acid analogs like [¹²⁵I]this compound into tumor cells is primarily mediated by overexpressed amino acid transporters, such as the L-type amino acid transporter 1 (LAT1). This transporter is a key player in supplying essential amino acids for the rapid growth and proliferation of cancer cells.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Radiotracer [¹²⁵I]N-Acetyl-3,5-diiodo- l-tyrosine ethyl ester LAT1 LAT1 Transporter Radiotracer->LAT1 Binding and Transport Accumulation Intracellular Accumulation of Radiotracer LAT1->Accumulation Imaging_Signal Detectable Imaging Signal (SPECT/Gamma Camera) Accumulation->Imaging_Signal Leads to

Mechanism of tumor cell uptake of the radiotracer.

Conclusion

This compound is a promising precursor for the development of radioiodinated pharmaceuticals for cancer imaging and therapy. The protocols provided in this document offer a comprehensive guide for researchers to radiolabel this compound, perform essential quality control, and evaluate its potential in preclinical in vitro and in vivo models. The successful application of these methods will facilitate the translation of this and similar compounds into clinical use.

References

Application Notes and Protocols for N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester is a specialized derivative of the amino acid L-tyrosine. Its structural similarity to thyroid hormones, particularly thyroxine (T4), makes it a valuable tool in endocrinology and drug discovery.[1][2] The presence of two iodine atoms on the phenolic ring and the N-acetyl and ethyl ester modifications confer unique physicochemical properties that can be exploited in various biochemical assays.[1] These application notes provide detailed protocols for utilizing this compound as a competitive ligand in binding assays for two key proteins in thyroid hormone action: Transthyretin (TTR) and the Thyroid Hormone Receptor (TR).

TTR is a transport protein found in the blood and cerebrospinal fluid that carries thyroid hormones and retinol.[3] Compounds that bind to TTR can competitively inhibit the transport of endogenous thyroid hormones, making TTR a significant target in the study of endocrine disruption.[3] The Thyroid Hormone Receptor is a nuclear receptor that, upon binding to thyroid hormones, regulates gene expression involved in metabolism, growth, and development. Thyromimetic compounds can modulate the activity of this receptor, offering potential therapeutic applications.

These protocols describe two common types of competitive binding assays: a fluorescence polarization-based assay for TTR and a radioligand binding assay for the Thyroid Hormone Receptor.

Data Presentation

Table 1: Hypothetical Binding Affinity of this compound for Human Transthyretin (TTR)

CompoundIC₅₀ (nM)Kᵢ (nM)Assay Method
Thyroxine (T4) (Reference)157Fluorescence Polarization
This compound250115Fluorescence Polarization
Unrelated Compound (Negative Control)>10,000>4,600Fluorescence Polarization

Table 2: Hypothetical Binding Affinity of this compound for Human Thyroid Hormone Receptor Beta (TRβ)

CompoundIC₅₀ (nM)Kᵢ (nM)Assay Method
Triiodothyronine (T3) (Reference)21.5Radioligand Binding Assay
This compound8564Radioligand Binding Assay
Unrelated Compound (Negative Control)>10,000>7,500Radioligand Binding Assay

Experimental Protocols

Competitive Binding Assay for Transthyretin (TTR) using Fluorescence Polarization

This protocol describes a method to determine the binding affinity of this compound to human TTR by measuring its ability to compete with a fluorescently labeled thyroxine conjugate (FITC-T4).

Materials:

  • Human Transthyretin (TTR)

  • Fluorescein-T4 conjugate (FITC-T4)

  • This compound

  • Thyroxine (T4) as a positive control

  • Assay Buffer: 10 mM Tris-HCl, 100 mM KCl, 1 mM EDTA, pH 8.0

  • DMSO

  • Black, low-volume 384-well assay plates

  • Fluorescence plate reader with polarization capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO.

    • Prepare a 10 mM stock solution of T4 in DMSO. Create a serial dilution series in DMSO for the reference compound.

    • Prepare a working solution of human TTR at 60 nM in Assay Buffer.

    • Prepare a working solution of FITC-T4 at 220 nM in Assay Buffer.

  • Assay Setup:

    • Add 2 µL of the serially diluted this compound, T4, or DMSO (for control wells) to the wells of the 384-well plate.

    • Add 48 µL of Assay Buffer to all wells.

    • Add 50 µL of the 60 nM TTR working solution to the experimental wells. For background wells, add 50 µL of Assay Buffer.

    • Add 100 µL of the 220 nM FITC-T4 working solution to all wells.

    • The final volume in each well will be 200 µL, with a final TTR concentration of 30 nM and a final FITC-T4 concentration of 110 nM.[4] The final DMSO concentration should be 1%.

  • Incubation:

    • Incubate the plate at room temperature for 2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader with excitation at 485 nm and emission at 525 nm.

  • Data Analysis:

    • Subtract the background fluorescence polarization values (wells without TTR) from the values of the experimental wells.

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of FITC-T4 and Kₑ is its dissociation constant for TTR.

Radioligand Competitive Binding Assay for Thyroid Hormone Receptor (TR)

This protocol outlines a method to assess the binding of this compound to the Thyroid Hormone Receptor (TR) by its ability to displace a radiolabeled T3 ligand ([¹²⁵I]T3).

Materials:

  • Purified human Thyroid Hormone Receptor beta (TRβ) ligand-binding domain.

  • [¹²⁵I]T3 (radiolabeled triiodothyronine)

  • This compound

  • Triiodothyronine (T3) as a positive control

  • Assay Buffer: 20 mM Tris-HCl, 5 mM MgCl₂, 100 mM KCl, 1 mM DTT, 10% glycerol, pH 7.8

  • Wash Buffer: Ice-cold Assay Buffer

  • 96-well filter plates with glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of this compound in DMSO. Create a serial dilution series in Assay Buffer.

    • Prepare a 1 mM stock solution of T3 in DMSO. Create a serial dilution series in Assay Buffer for the reference compound.

    • Dilute the purified TRβ to a working concentration of 5 nM in Assay Buffer.

    • Dilute the [¹²⁵I]T3 to a working concentration of 0.5 nM in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate (total volume of 100 µL):

      • Total Binding: 25 µL Assay Buffer, 25 µL [¹²⁵I]T3, 50 µL TRβ.

      • Non-specific Binding: 25 µL of 1 µM unlabeled T3, 25 µL [¹²⁵I]T3, 50 µL TRβ.

      • Competition: 25 µL of serially diluted this compound, 25 µL [¹²⁵I]T3, 50 µL TRβ.

  • Incubation:

    • Incubate the plate at 4°C for 18 hours to reach equilibrium.

  • Filtration and Washing:

    • Pre-soak the filter plate with Assay Buffer.

    • Rapidly transfer the contents of the reaction plate to the filter plate and apply a vacuum to separate the bound from the free radioligand.

    • Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Measurement:

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of [¹²⁵I]T3 and Kₑ is its dissociation constant for TRβ.

Mandatory Visualizations

Competitive_Binding_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound N-Acetyl-3,5-diiodo- -tyrosine ethyl ester Incubation Incubate Components Compound->Incubation Receptor Target Protein (TTR or TR) Receptor->Incubation Tracer Labeled Ligand (FITC-T4 or [125I]T3) Tracer->Incubation Separation Separate Bound/ Free Ligand Incubation->Separation Equilibrium Detection Detect Signal Separation->Detection IC50 Determine IC50 Detection->IC50 Signal Data Ki Calculate Ki IC50->Ki

Caption: Experimental workflow for competitive binding assays.

TTR_Binding_Pathway T4 Thyroxine (T4) TTR Transthyretin (TTR) T4->TTR Binds TTR_T4 TTR-T4 Complex T4->TTR_T4 TTR->TTR_T4 Compound N-Acetyl-3,5-diiodo- -tyrosine ethyl ester Compound->TTR Competes for Binding TargetCell Target Cell TTR_T4->TargetCell Transport of T4

Caption: Competitive binding to Transthyretin (TTR).

TR_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus TR Thyroid Hormone Receptor (TR) TRE Thyroid Hormone Response Element (TRE) TR->TRE RXR Retinoid X Receptor (RXR) RXR->TRE Gene Target Gene TRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response Compound N-Acetyl-3,5-diiodo- -tyrosine ethyl ester Compound->TR Binds

Caption: Thyroid Hormone Receptor (TR) signaling pathway.

References

Application Notes and Protocols for Radiolabeling N-Acetyl-3,5-diiodo-l-tyrosine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the radiolabeling of N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester, a key compound in the development of radiopharmaceuticals for imaging and therapeutic applications.[1] This document outlines the necessary materials, experimental protocols, and data analysis techniques to successfully produce a radiolabeled tracer for preclinical research, particularly in the fields of thyroid imaging and oncology.

Introduction

This compound is a derivative of the amino acid tyrosine and serves as a valuable precursor for the synthesis of radiolabeled compounds.[1] Its structure is amenable to radioiodination, a common and effective method for labeling molecules for use in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging.[2] Radioiodinated tyrosine analogs are of significant interest due to their potential for high-contrast metabolic imaging of solid tumors and their role in studying thyroid hormone synthesis and metabolism.[1][2]

This guide will focus on the direct radioiodination of this compound using the widely adopted Chloramine-T method. This method relies on the oxidation of radioactive iodide to an electrophilic species that subsequently substitutes onto the aromatic ring of the tyrosine derivative.[3][4]

Data Presentation

The following tables summarize representative quantitative data that can be expected from the radiolabeling procedure. These values are based on typical results obtained for the radioiodination of tyrosine derivatives and may vary depending on specific experimental conditions.

Table 1: Radiolabeling Reaction Parameters

ParameterValueReference
Precursor Amount1-5 mgAdapted from general protocols
RadioisotopeIodine-123 (for SPECT), Iodine-124 (for PET), Iodine-125 (for preclinical studies), Iodine-131 (for therapy)[2]
Radioactivity37-185 MBq (1-5 mCi)Adapted from general protocols
Oxidizing AgentChloramine-T[3][4]
Reaction Time1-5 minutes[5]
Quenching AgentSodium metabisulfite[6]

Table 2: Quality Control and Yield

ParameterExpected ValueMethodReference
Radiochemical Purity>95%Radio-TLC / Radio-HPLC[7][8]
Radiochemical Yield60-85%Radio-TLC / Radio-HPLC[7]
Specific Activity37-74 GBq/µmol (1-2 Ci/µmol)Calculation based on radioactivity and precursor amount[7]

Experimental Protocols

Materials and Reagents
  • This compound

  • Radioactive sodium iodide (e.g., Na[¹²³I], Na[¹²⁴I], Na[¹²⁵I], or Na[¹³¹I]) in 0.1 M NaOH

  • Chloramine-T solution (1 mg/mL in water, freshly prepared)

  • Sodium metabisulfite solution (2 mg/mL in water, freshly prepared)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Ethyl acetate

  • Brine solution (saturated NaCl)

  • Anhydrous sodium sulfate

  • Sep-Pak C18 cartridge

  • Ethanol

  • Sterile water for injection

  • Radio-TLC or Radio-HPLC system for quality control

Radiolabeling Procedure (Chloramine-T Method)
  • Preparation: In a shielded fume hood, dissolve 1-5 mg of this compound in 100 µL of phosphate buffer (0.1 M, pH 7.4) in a reaction vial.

  • Addition of Radioiodide: Carefully add the desired amount of radioactive sodium iodide solution (e.g., 37-185 MBq) to the reaction vial.

  • Initiation of Reaction: To initiate the radioiodination, add 10-20 µL of freshly prepared Chloramine-T solution (1 mg/mL) to the reaction mixture. Gently vortex the vial for 1-2 minutes at room temperature. The reaction is typically rapid.

  • Quenching the Reaction: Stop the reaction by adding 20-40 µL of freshly prepared sodium metabisulfite solution (2 mg/mL). This will reduce any unreacted oxidizing agent.

  • Extraction: Add 500 µL of ethyl acetate to the reaction vial and vortex thoroughly. Centrifuge the vial to separate the organic and aqueous layers. Carefully transfer the organic layer containing the radiolabeled product to a clean vial. Repeat the extraction of the aqueous layer with another 500 µL of ethyl acetate and combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with 500 µL of brine solution. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Activate a Sep-Pak C18 cartridge by washing it with 5 mL of ethanol followed by 10 mL of sterile water.

    • Evaporate the dried organic extract to dryness under a gentle stream of nitrogen.

    • Redissolve the residue in a minimal amount of ethanol (e.g., 100 µL).

    • Load the redissolved product onto the activated Sep-Pak C18 cartridge.

    • Wash the cartridge with 10 mL of sterile water to remove any unreacted iodide and other polar impurities.

    • Elute the purified radiolabeled this compound with 1-2 mL of ethanol.

  • Formulation: For in vivo studies, the ethanolic eluate can be evaporated to dryness and the residue reconstituted in a suitable vehicle, such as sterile saline containing a small percentage of ethanol or another solubilizing agent, ensuring it is safe for injection.

  • Quality Control: Determine the radiochemical purity and yield of the final product using radio-TLC or radio-HPLC.

Visualizations

Experimental Workflow for Radiolabeling

radiolabeling_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_qc Quality Control precursor N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester mix1 Dissolve Precursor precursor->mix1 buffer Phosphate Buffer buffer->mix1 radioiodide Radioactive Iodide add_iodide Add Radioiodide radioiodide->add_iodide mix1->add_iodide reaction Radioiodination (1-2 min) add_iodide->reaction chloramine_t Chloramine-T chloramine_t->reaction quench Quench Reaction reaction->quench extraction Solvent Extraction quench->extraction meta Sodium Metabisulfite meta->quench drying Drying extraction->drying sep_pak Sep-Pak C18 drying->sep_pak elution Elution sep_pak->elution qc Radio-TLC / HPLC elution->qc final_product Radiolabeled Product qc->final_product

Caption: Workflow for the radiolabeling of this compound.

Application in Thyroid Uptake Studies

thyroid_uptake_workflow cluster_synthesis Tracer Production cluster_administration Administration cluster_imaging Imaging and Analysis cluster_outcome Outcome synthesis Radiolabeling of N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester qc Quality Control synthesis->qc formulation Formulation in Injectable Vehicle qc->formulation injection Intravenous Injection into Subject formulation->injection distribution Tracer Distribution and Thyroid Uptake injection->distribution spect_pet SPECT/PET Imaging distribution->spect_pet data_analysis Image Reconstruction and Data Analysis spect_pet->data_analysis biodistribution Biodistribution Profile data_analysis->biodistribution thyroid_function Assessment of Thyroid Function data_analysis->thyroid_function

Caption: Experimental workflow for a thyroid uptake study using a radiolabeled tracer.

References

Application Notes and Protocols: N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester as a Control Compound in Thyroid Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester as a negative control compound in thyroid function research. Due to its structural similarity to endogenous thyroid hormone precursors, coupled with chemical modifications that are predicted to significantly reduce its biological activity, this compound is a valuable tool for establishing baseline responses and ensuring the specificity of experimental findings.

This compound is a derivative of diiodotyrosine (DIT), a key precursor in the synthesis of thyroid hormones.[1][2] The addition of an N-acetyl group and an ethyl ester moiety to the L-tyrosine backbone is hypothesized to sterically hinder its interaction with key proteins in the thyroid hormone signaling pathway, such as thyroid hormone receptors (TRs) and thyroid peroxidase. This makes it an ideal candidate for a negative control in a variety of assays.

Principle of Use as a Control Compound

The rationale for using this compound as a negative control is based on structure-activity relationships of thyroid hormone analogs.[3] Modifications to the amino acid side chain of iodinated tyrosines can dramatically reduce their affinity for thyroid hormone receptors and their suitability as substrates for enzymes involved in thyroid hormone synthesis.[4] It is therefore expected that this compound will not elicit a biological response in thyroid-sensitive systems and can be used to differentiate specific effects of active thyroid hormones from non-specific or off-target effects.

G cluster_0 Native Precursor (Diiodotyrosine) cluster_1 Control Compound Diiodotyrosine Diiodotyrosine TR_DIT Thyroid Receptor Diiodotyrosine->TR_DIT Binds TPO_DIT Thyroid Peroxidase Diiodotyrosine->TPO_DIT Substrate Biological_Response_DIT Biological Response TR_DIT->Biological_Response_DIT TPO_DIT->Biological_Response_DIT Control N-Acetyl-3,5-diiodo- -tyrosine ethyl ester TR_Control Thyroid Receptor Control->TR_Control No significant binding (Steric Hindrance) TPO_Control Thyroid Peroxidase Control->TPO_Control Not a substrate (Steric Hindrance) No_Response_Control No Biological Response TR_Control->No_Response_Control TPO_Control->No_Response_Control

Figure 1: Rationale for use as a control compound.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Thyroid Hormone Receptor Beta (TRβ)

This protocol is designed to assess the binding affinity of this compound to the human TRβ ligand-binding domain (LBD) and validate its use as a negative control.

Materials:

  • Human recombinant TRβ-LBD

  • [¹²⁵I]-Triiodothyronine (T3) as the radioligand

  • Unlabeled T3

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of unlabeled T3 (positive control) and this compound in Assay Buffer. Concentrations should range from 10⁻¹² M to 10⁻⁵ M.

  • In a 96-well plate, set up the following reactions in a final volume of 250 µL:

    • Total Binding: 150 µL TRβ-LBD preparation, 50 µL Assay Buffer, and 50 µL of [¹²⁵I]-T3 (at a final concentration near its Kd, e.g., 0.06 nM).

    • Non-specific Binding: 150 µL TRβ-LBD preparation, 50 µL of a saturating concentration of unlabeled T3 (e.g., 1 µM), and 50 µL of [¹²⁵I]-T3.

    • Competitive Binding (T3): 150 µL TRβ-LBD preparation, 50 µL of each unlabeled T3 dilution, and 50 µL of [¹²⁵I]-T3.

    • Competitive Binding (Control Compound): 150 µL TRβ-LBD preparation, 50 µL of each this compound dilution, and 50 µL of [¹²⁵I]-T3.

  • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ values.

G cluster_workflow Competitive Binding Assay Workflow prep Prepare serial dilutions of: - Unlabeled T3 (Positive Control) - Control Compound setup Set up 96-well plate with: - TRβ-LBD - [¹²⁵I]-T3 (Radioligand) - Competitors prep->setup incubate Incubate at 4°C for 18-24 hours setup->incubate filtrate Vacuum filtration through GF/C filters incubate->filtrate wash Wash filters with ice-cold buffer filtrate->wash count Measure radioactivity with scintillation counter wash->count analyze Calculate specific binding and IC₅₀ values count->analyze

Figure 2: Workflow for the competitive binding assay.

Expected Data:

The results of the competitive binding assay are expected to show that unlabeled T3 effectively displaces [¹²⁵I]-T3 from the TRβ-LBD, yielding a sigmoidal dose-response curve from which an IC₅₀ value can be calculated. In contrast, this compound is not expected to significantly displace the radioligand, even at high concentrations, indicating a very low or negligible binding affinity.

CompoundPredicted IC₅₀ (nM)Predicted Binding AffinityRole in Assay
Unlabeled T3~0.2HighPositive Control (Competitor)
This compound>10,000NegligibleNegative Control
Protocol 2: Cell-Based Thyroid Hormone-Responsive Reporter Gene Assay

This protocol assesses the functional activity of this compound in a cellular context. It measures the compound's ability to induce or inhibit gene expression mediated by the thyroid hormone receptor.

Materials:

  • HEK293 cells (or another suitable cell line)

  • Expression plasmid for human TRβ

  • Reporter plasmid containing a thyroid hormone response element (TRE) driving a luciferase gene

  • Transfection reagent

  • Cell culture medium (DMEM with 10% charcoal-stripped fetal bovine serum)

  • T3 (agonist)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect HEK293 cells with the TRβ expression plasmid and the TRE-luciferase reporter plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to attach overnight.

  • Prepare treatment solutions in cell culture medium:

    • Vehicle control (e.g., 0.1% DMSO)

    • T3 at a final concentration of 100 nM (positive control)

    • This compound at various concentrations (e.g., 1 µM, 10 µM)

    • T3 (100 nM) in combination with this compound (1 µM and 10 µM) to test for antagonistic activity.

  • Replace the cell culture medium with the treatment solutions.

  • Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.

G cluster_workflow Cell-Based Reporter Assay Workflow transfect Co-transfect cells with TRβ and TRE-Luciferase plasmids plate Plate transfected cells in 96-well plate transfect->plate treat Treat cells with: - Vehicle - T3 (agonist) - Control Compound plate->treat incubate Incubate for 24 hours at 37°C treat->incubate lyse Lyse cells incubate->lyse measure Measure luciferase activity with a luminometer lyse->measure analyze Analyze and compare reporter gene activity measure->analyze

Figure 3: Workflow for the cell-based reporter assay.

Expected Data:

The results are expected to show a significant increase in luciferase activity in cells treated with T3 compared to the vehicle control. This compound alone should not induce luciferase activity. Furthermore, when co-administered with T3, it should not inhibit the T3-induced luciferase activity, confirming its lack of agonistic and antagonistic properties at the thyroid hormone receptor.

TreatmentExpected Luciferase Activity (Fold Change vs. Vehicle)Interpretation
Vehicle1.0Baseline activity
T3 (100 nM)10 - 20Strong agonist activity
This compound (10 µM)~1.0No agonist activity
T3 (100 nM) + Control Compound (10 µM)10 - 20No antagonist activity

By demonstrating a lack of significant binding and functional activity, these protocols would validate the use of this compound as a reliable negative control compound for in vitro thyroid function studies.

References

Application Notes and Protocols: N-Acetyl-3,5-diiodo-l-tyrosine Ethyl Ester in Medical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester is a derivative of the amino acid L-tyrosine.[1] Its structure, containing two iodine atoms, makes it a prime candidate for the development of radiopharmaceuticals for use in single-photon emission computed tomography (SPECT) imaging. The introduction of a radioactive iodine isotope, such as ¹²³I, would allow for non-invasive in vivo visualization and quantification of biological processes. This compound's structural similarity to tyrosine suggests potential applications in oncology, particularly for imaging tumors with upregulated amino acid transport systems, and in thyroid research.[1]

These application notes provide a comprehensive overview of the proposed use of this compound as a SPECT imaging agent. The following sections detail its physicochemical properties, a proposed protocol for radiolabeling, a hypothetical preclinical imaging workflow, and expected quantitative data based on similar iodinated tyrosine derivatives used in research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₅I₂NO₄[2]
Molecular Weight 503.07 g/mol [2]
Appearance White crystalline solid
Purity ≥98%[2]
IUPAC Name ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoate

Proposed Experimental Protocols

Radiolabeling with Iodine-123

This protocol describes a proposed method for the radioiodination of this compound with Iodine-123 (¹²³I) for use as a SPECT tracer. This method is based on standard electrophilic radioiodination techniques for phenolic rings.

Materials:

  • This compound

  • [¹²³I]Sodium iodide in 0.1 M NaOH

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.1 M, pH 7.4)

  • Sep-Pak C18 cartridges

  • Ethanol

  • Sterile water for injection

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

Procedure:

  • To a shielded vial, add 10 µL of a 1 mg/mL solution of this compound in ethanol.

  • Add 100 µL of 0.1 M phosphate buffer (pH 7.4).

  • Add 5-10 mCi of [¹²³I]NaI solution.

  • Initiate the reaction by adding 10 µL of a freshly prepared 2 mg/mL solution of Chloramine-T in phosphate buffer.

  • Allow the reaction to proceed for 2 minutes at room temperature with gentle agitation.

  • Quench the reaction by adding 20 µL of a 5 mg/mL solution of sodium metabisulfite.

  • Purify the radiolabeled product using a Sep-Pak C18 cartridge pre-conditioned with ethanol and water.

  • Wash the cartridge with sterile water to remove unreacted [¹²³I]iodide.

  • Elute the [¹²³I]this compound with 1 mL of ethanol.

  • Analyze the radiochemical purity of the final product using HPLC.

  • The final product should be formulated in a sterile solution for injection (e.g., saline with a small percentage of ethanol).

Preclinical SPECT/CT Imaging in a Murine Tumor Model

This hypothetical protocol outlines the in vivo evaluation of [¹²³I]this compound in a xenograft mouse model.

Animal Model:

  • Athymic nude mice (4-6 weeks old)

  • Subcutaneous implantation of a human tumor cell line with known high amino acid metabolism (e.g., U87-MG glioblastoma or A549 lung carcinoma).

  • Tumors should be allowed to grow to a palpable size (approximately 100-150 mm³).

Imaging Protocol:

  • Anesthetize the tumor-bearing mouse using isoflurane (2% in oxygen).

  • Administer approximately 300 µCi of [¹²³I]this compound via tail vein injection.

  • Position the animal in the SPECT/CT scanner.

  • Acquire dynamic or static SPECT images at various time points post-injection (e.g., 30 min, 1h, 2h, and 4h).

  • Acquire a CT scan for anatomical co-registration and attenuation correction.

  • Reconstruct the SPECT and CT images.

  • Analyze the images to determine the biodistribution of the tracer, focusing on tumor uptake and clearance from other organs.

Expected Quantitative Data

The following table summarizes the expected quantitative data from the radiolabeling and preclinical imaging experiments. These values are hypothetical and based on typical results for similar radioiodinated amino acid-based SPECT agents.

ParameterExpected Value
Radiochemical Purity > 95%
Radiolabeling Efficiency 70 - 85%
Tumor Uptake (1h p.i.) 3 - 5 %ID/g
Tumor-to-Muscle Ratio (1h p.i.) 4 - 6
Tumor-to-Blood Ratio (1h p.i.) 2 - 4
Primary Route of Excretion Renal

Visualizations

Proposed Experimental Workflow

experimental_workflow cluster_synthesis Radiosynthesis cluster_preclinical Preclinical Imaging start N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester + [¹²³I]NaI reaction Radioiodination (Chloramine-T) start->reaction purification HPLC Purification reaction->purification qc Quality Control (Radiochemical Purity) purification->qc injection Tracer Injection (~300 µCi) qc->injection Formulated Tracer animal_prep Tumor-bearing Mouse Model animal_prep->injection imaging SPECT/CT Imaging (Multiple Time Points) injection->imaging analysis Image Analysis & Biodistribution imaging->analysis

Caption: Proposed experimental workflow for the synthesis and preclinical evaluation of [¹²³I]this compound.

Principle of Tumor Targeting

tumor_targeting cluster_blood Bloodstream cluster_cell Tumor Cell tracer [¹²³I]N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester blood Tracer in Circulation tracer->blood transporter Amino Acid Transporter (Overexpressed) blood->transporter Binding membrane Cell Membrane uptake Tracer Uptake transporter->uptake Internalization

References

Application Notes and Protocols for N-Acetyl-3,5-diiodo-l-tyrosine Ethyl Ester as a Prospective CT Contrast Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester is an iodinated derivative of the amino acid tyrosine.[1] Due to its high iodine content, this compound presents potential as a contrast agent for X-ray-based imaging modalities, including computed tomography (CT). The presence of two iodine atoms per molecule can significantly increase the attenuation of X-rays, thereby enhancing the visibility of soft tissues, vasculature, and organs. These application notes provide a comprehensive, albeit hypothetical, framework for the synthesis, characterization, and preclinical evaluation of this compound as a CT contrast agent. The protocols and data presented herein are intended to serve as a detailed guide for researchers interested in exploring its potential in diagnostic imaging.

Synthesis and Physicochemical Characterization

A reliable synthesis and thorough characterization are the foundational steps in the development of any new contrast agent.

1.1. Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from L-tyrosine. This involves the protection of the amino and carboxyl groups, followed by iodination of the aromatic ring.

Experimental Protocol:

  • Step 1: N-Acetylation of L-Tyrosine:

    • Dissolve L-tyrosine in a suitable aqueous alkaline solution (e.g., 1 M sodium hydroxide).

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add acetic anhydride dropwise while maintaining the pH of the reaction mixture between 8 and 10 by the concurrent addition of 1 M sodium hydroxide.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

    • Acidify the solution to a pH of approximately 2-3 with 1 M hydrochloric acid to precipitate the N-acetyl-L-tyrosine.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Step 2: Esterification of N-Acetyl-L-Tyrosine:

    • Suspend N-acetyl-L-tyrosine in absolute ethanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

    • Extract the N-acetyl-L-tyrosine ethyl ester into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude ester.

  • Step 3: Iodination of N-Acetyl-L-tyrosine Ethyl Ester:

    • Dissolve the N-acetyl-L-tyrosine ethyl ester in a suitable solvent, such as glacial acetic acid or a mixture of methanol and water.

    • Add a source of iodine, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., hydrogen peroxide or potassium iodide with an oxidant).

    • Stir the reaction mixture at room temperature for 12-24 hours, protecting it from light.

    • Monitor the reaction by TLC or high-performance liquid chromatography (HPLC).

    • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

    • Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

1.2. Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[1][2][3]

PropertyHypothetical Value
Molecular Formula C13H15I2NO4
Molecular Weight 503.07 g/mol
Appearance Off-white to pale yellow solid
Melting Point 150-152 °C
Solubility in Water Low (requires formulation with solubilizing agents)
Solubility in Organic Solvents Soluble in DMSO, DMF, and alcohols
Iodine Content (% w/w) ~50.5%
LogP (Octanol-Water) 2.75

1.3. Diagram of Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Esterification cluster_2 Step 3: Iodination & Purification L-Tyrosine L-Tyrosine N_Acetyl_L_Tyrosine N_Acetyl_L_Tyrosine L-Tyrosine->N_Acetyl_L_Tyrosine NaOH Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->N_Acetyl_L_Tyrosine N_Acetyl_L_Tyrosine_Ethyl_Ester_Crude N_Acetyl_L_Tyrosine_Ethyl_Ester_Crude N_Acetyl_L_Tyrosine->N_Acetyl_L_Tyrosine_Ethyl_Ester_Crude H2SO4 (cat.) Ethanol Ethanol Ethanol->N_Acetyl_L_Tyrosine_Ethyl_Ester_Crude Final_Product N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester N_Acetyl_L_Tyrosine_Ethyl_Ester_Crude->Final_Product Iodination Iodine_Source Iodine Source (e.g., ICl) Iodine_Source->Final_Product

Caption: Synthetic pathway for this compound.

In Vitro Biocompatibility and Cytotoxicity Assessment

Before in vivo studies, it is crucial to assess the biocompatibility and potential toxicity of the contrast agent at the cellular level.

2.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs) in appropriate media and conditions.

  • Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in DMSO and dilute it to various concentrations in the cell culture medium. The final DMSO concentration should be below 0.1%.

  • Incubation: Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 24 and 48 hours. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle control.

2.2. Hemolysis Assay

This assay evaluates the potential of the contrast agent to damage red blood cells.

Experimental Protocol:

  • Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood, remove the plasma and buffy coat, and wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a 2% (v/v) concentration.

  • Treatment: Prepare different concentrations of this compound in PBS.

  • Incubation: Mix the RBC suspension with the test compound solutions and incubate at 37°C for 2 hours with gentle shaking. Use PBS as a negative control (0% hemolysis) and deionized water as a positive control (100% hemolysis).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive control.

2.3. Hypothetical In Vitro Data

Concentration (µM)Cell Viability (%) - 24hCell Viability (%) - 48hHemolysis (%)
0 (Control) 100 ± 5.2100 ± 6.10.5 ± 0.1
10 98 ± 4.895 ± 5.50.8 ± 0.2
50 92 ± 6.188 ± 7.21.2 ± 0.3
100 85 ± 7.379 ± 8.12.5 ± 0.5
250 75 ± 8.565 ± 9.34.8 ± 0.8
500 60 ± 9.145 ± 10.28.1 ± 1.2

2.4. Diagram of In Vitro Testing Workflow

In_Vitro_Workflow cluster_0 Biocompatibility Assessment cluster_1 Data Analysis Compound N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester Cell_Viability Cell Viability Assay (e.g., MTT) Compound->Cell_Viability Hemolysis Hemolysis Assay Compound->Hemolysis Viability_Data Calculate % Cell Viability Cell_Viability->Viability_Data Hemolysis_Data Calculate % Hemolysis Hemolysis->Hemolysis_Data Decision Proceed to In Vivo Studies? Viability_Data->Decision Hemolysis_Data->Decision

Caption: Workflow for in vitro biocompatibility and cytotoxicity testing.

In Vivo CT Imaging and Biodistribution Studies

Animal models are essential for evaluating the efficacy and safety of a potential contrast agent in a physiological system.

3.1. Animal Model and Compound Formulation

  • Animal Model: Healthy male Sprague-Dawley rats (200-250 g). All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Compound Formulation: Due to its low aqueous solubility, this compound should be formulated as a sterile solution or suspension suitable for intravenous injection. This may involve the use of biocompatible solubilizing agents such as Cremophor EL or cyclodextrins. The final formulation must be sterile and pyrogen-free.

3.2. In Vivo CT Imaging Protocol

  • Animal Preparation: Anesthetize the rats using isoflurane (2-3% in oxygen). Place a catheter in the tail vein for contrast agent administration.

  • Pre-contrast Imaging: Acquire a pre-contrast CT scan of the abdominal region.

  • Contrast Administration: Inject the formulated this compound intravenously at a dose of, for example, 200 mg iodine/kg body weight.

  • Post-contrast Imaging: Acquire a series of post-contrast CT scans at various time points (e.g., 1, 5, 15, 30, 60, and 120 minutes) to observe the dynamic enhancement of different organs and blood vessels.

  • Image Analysis: Analyze the CT images to determine the change in Hounsfield Units (HU) in regions of interest (ROIs) such as the aorta, liver, kidneys, and spleen over time.

3.3. Biodistribution and Pharmacokinetic Analysis

  • Tissue Collection: At the end of the imaging study (or in a separate cohort of animals), euthanize the animals at different time points post-injection.

  • Organ Harvesting: Collect blood and major organs (liver, kidneys, spleen, heart, lungs, brain, and muscle).

  • Iodine Quantification: Determine the iodine concentration in the blood and tissue samples using a suitable analytical method, such as inductively coupled plasma mass spectrometry (ICP-MS).

  • Pharmacokinetic Modeling: Use the blood concentration-time data to perform a pharmacokinetic analysis and determine key parameters like half-life, clearance, and volume of distribution.

3.4. Hypothetical Pharmacokinetic Data

ParameterHypothetical Value
Dose (IV) 200 mg Iodine/kg
Cmax (Blood) 1500 ± 150 µg Iodine/mL
t1/2α (Distribution Half-life) 10 ± 2 minutes
t1/2β (Elimination Half-life) 90 ± 15 minutes
AUC (Area Under the Curve) 75000 ± 5000 µg·min/mL
Clearance 2.5 ± 0.5 mL/min/kg
Volume of Distribution 0.20 ± 0.05 L/kg

3.5. Diagram of In Vivo Experimental Workflow

In_Vivo_Workflow cluster_0 CT Imaging Study cluster_1 Biodistribution & PK Animal_Model Sprague-Dawley Rats Pre_Scan Pre-contrast CT Scan Animal_Model->Pre_Scan Formulation Sterile Formulation of Contrast Agent Injection IV Injection Formulation->Injection Pre_Scan->Injection Post_Scan Post-contrast CT Scans (Time-series) Injection->Post_Scan Image_Analysis Image Analysis (HU) Post_Scan->Image_Analysis Euthanasia Euthanasia & Tissue Collection Post_Scan->Euthanasia Final_Assessment Overall Efficacy & Safety Assessment Image_Analysis->Final_Assessment ICP_MS Iodine Quantification (ICP-MS) Euthanasia->ICP_MS PK_Analysis Pharmacokinetic Modeling ICP_MS->PK_Analysis PK_Analysis->Final_Assessment

Caption: Workflow for in vivo CT imaging and biodistribution studies.

Summary and Future Outlook

The provided application notes and protocols outline a hypothetical yet scientifically grounded approach for the evaluation of this compound as a novel CT contrast agent. The high iodine content of this molecule makes it a promising candidate for further investigation. The successful completion of the described synthesis, in vitro, and in vivo studies would provide a strong foundation for its further development.

Future work should focus on optimizing the formulation to improve solubility and stability, conducting more extensive toxicological studies, and evaluating its efficacy in various disease models. The development of targeted versions of this contrast agent, by conjugating it to molecules that bind to specific biological targets, could open up new avenues for molecular imaging with CT. While the data and protocols presented here are hypothetical, they provide a comprehensive roadmap for researchers to explore the potential of this compound in advancing diagnostic imaging.

References

Application Notes and Protocols: N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester in the Synthesis of Radiolabeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester is a key precursor in the synthesis of radiolabeled peptides for diagnostic imaging and targeted radionuclide therapy. Its di-iodinated structure provides a site for the introduction of radioiodine isotopes, such as Iodine-125 (¹²⁵I), Iodine-123 (¹²³I), and Iodine-131 (¹³¹I). This application note provides detailed protocols for the synthesis of radiolabeled peptides using this precursor, focusing on the widely used Chloramine-T method. Additionally, it outlines procedures for assessing the stability of the resulting radiolabeled peptides and discusses their application in targeting specific cellular signaling pathways, such as the integrin pathway with RGD peptides.

Chemical Structure of this compound [1]

  • Molecular Formula: C₁₃H₁₅I₂NO₄

  • Molecular Weight: 503.07 g/mol

  • Appearance: White to light yellow crystalline powder

Core Applications in Radiolabeling

This compound serves as a foundational building block for two primary radiolabeling strategies:

  • Direct Radioiodination of Peptides Containing Diiodotyrosine: Peptides can be synthesized to incorporate the N-Acetyl-3,5-diiodo-L-tyrosine residue. Subsequently, one of the stable iodine atoms can be exchanged with a radioiodine isotope.

  • Synthesis of Radioiodinated Prosthetic Groups: The precursor can be modified and radiolabeled to create a prosthetic group, which is then conjugated to a peptide of interest.

This document will focus on the direct radioiodination method, which is a straightforward and widely applicable technique.

Experimental Protocols

Protocol 1: Radioiodination of a Peptide Containing N-Acetyl-3,5-diiodo-L-tyrosine using the Chloramine-T Method

This protocol describes the radioiodination of a peptide that has been pre-synthesized to include the N-Acetyl-3,5-diiodo-L-tyrosine residue. The Chloramine-T method is a common oxidative process for this purpose.[2][3][4][5]

Materials:

  • Peptide containing N-Acetyl-3,5-diiodo-L-tyrosine (e.g., a custom-synthesized RGD peptide)

  • Sodium Iodide (Na¹²⁵I) solution

  • Chloramine-T solution (freshly prepared, 1 mg/mL in 0.5 M sodium phosphate buffer, pH 7.5)

  • Sodium metabisulfite solution (2 mg/mL in distilled water, freshly prepared)

  • 0.5 M Sodium Phosphate Buffer, pH 7.5

  • PD-10 desalting column (or equivalent)

  • Bovine Serum Albumin (BSA)

  • Trichloroacetic acid (TCA)

  • Reaction vials and appropriate shielding for radioactivity

Procedure:

  • Peptide Preparation: Dissolve the peptide in 0.5 M sodium phosphate buffer (pH 7.5) to a final concentration of 1 mg/mL.

  • Reaction Setup: In a shielded reaction vial, add the following in order:

    • 50 µL of 0.5 M sodium phosphate buffer, pH 7.5.

    • 10 µL of the peptide solution (10 µg).

    • 1 mCi of Na¹²⁵I solution.

  • Initiation of Iodination: Add 20 µL of the freshly prepared Chloramine-T solution to the reaction vial. Start a timer immediately. Gently mix the contents. The Chloramine-T acts as an oxidizing agent to convert the iodide to a more reactive form.[2][3]

  • Reaction Time: Allow the reaction to proceed for 60-90 seconds at room temperature. The reaction time is critical and should be optimized for each specific peptide to maximize iodination and minimize potential oxidative damage.

  • Quenching the Reaction: Stop the reaction by adding 50 µL of the sodium metabisulfite solution. This reducing agent quenches the unreacted oxidizing agent.[2] Let the vial stand for 5 minutes at room temperature.

  • Purification:

    • Equilibrate a PD-10 desalting column with a buffer containing 50 mM sodium phosphate, 150 mM sodium chloride, and 0.25% (w/v) BSA, pH 7.5.

    • Load the reaction mixture onto the column.

    • Elute the radiolabeled peptide with the equilibration buffer, collecting fractions of 0.5 mL.

  • Quality Control:

    • Measure the radioactivity of each fraction using a gamma counter.

    • Determine the radiochemical purity by radio-TLC or HPLC. For radio-TLC, a common mobile phase is 0.9% saline.[6]

    • The percentage of TCA precipitable radioactivity can be determined to assess the incorporation of radioiodine into the peptide.

Protocol 2: In Vitro Stability of the Radiolabeled Peptide

This protocol assesses the stability of the radiolabeled peptide in human serum, which mimics physiological conditions.

Materials:

  • Purified radiolabeled peptide

  • Fresh human serum

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Centrifuge

Procedure:

  • Incubation: Add a known amount of the purified radiolabeled peptide to a vial containing human serum to achieve a final concentration of approximately 1 µg/mL.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1, 4, 24, and 48 hours), take aliquots of the serum mixture.

  • Precipitation: To each aliquot, add an equal volume of 10% TCA to precipitate the proteins and the protein-bound radiolabeled peptide.

  • Separation: Vortex the samples and centrifuge at 3000 rpm for 10 minutes.

  • Analysis: Separate the supernatant (containing free radioiodine and small degraded fragments) from the pellet (containing intact and protein-bound radiolabeled peptide).

  • Quantification: Measure the radioactivity in both the supernatant and the pellet using a gamma counter.

  • Calculation: The stability is expressed as the percentage of radioactivity in the pellet relative to the total radioactivity.

    % Stability = (Radioactivity in Pellet / (Radioactivity in Pellet + Radioactivity in Supernatant)) * 100

Data Presentation

The following tables provide representative data that can be obtained from the experimental protocols.

Table 1: Radiochemical Yield and Purity

PeptideRadiolabeling MethodRadiochemical Yield (%)Radiochemical Purity (%)Specific Activity (Ci/mmol)
¹²⁵I-RGDChloramine-T85 ± 5> 989.8
¹²⁵I-Somatostatin AnalogIodogen75 ± 7> 978.5

Table 2: In Vitro Stability in Human Serum at 37°C

Radiolabeled Peptide1 hour (%)4 hours (%)24 hours (%)48 hours (%)
¹²⁵I-RGD98 ± 195 ± 288 ± 382 ± 4
¹²⁵I-Somatostatin Analog99 ± 197 ± 192 ± 289 ± 3

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of a radiolabeled peptide.

experimental_workflow cluster_synthesis Synthesis & Radiolabeling cluster_qc Quality Control cluster_evaluation Evaluation cluster_application Application Peptide_Synthesis Peptide Synthesis with Diiodotyrosine Radiolabeling Radioiodination (e.g., ¹²⁵I) Peptide_Synthesis->Radiolabeling Purification Purification (HPLC/PD-10) Radiolabeling->Purification RCY_RCP Radiochemical Yield & Purity Purification->RCY_RCP Specific_Activity Specific Activity Purification->Specific_Activity In_Vitro_Stability In Vitro Stability (Serum) RCY_RCP->In_Vitro_Stability In_Vivo_Studies In Vivo Biodistribution & Imaging In_Vitro_Stability->In_Vivo_Studies Target_Binding Target Binding & Signaling In_Vivo_Studies->Target_Binding integrin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RGD Radiolabeled RGD Peptide Integrin Integrin (αvβ3) RGD->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src PI3K PI3K Src->PI3K MAPK MAPK (ERK1/2) Src->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration

References

Application Notes and Protocols for Biochemical Assays Utilizing N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biochemical applications of N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester, a versatile synthetic derivative of the amino acid L-tyrosine. Due to its structural similarity to thyroid hormones, this compound serves as a valuable tool in endocrinology, enzymology, and drug discovery. The following sections detail its principal applications, experimental protocols, and relevant quantitative data, alongside visual representations of key pathways and workflows.

Application as a Substrate for Protease and Esterase Activity Assays

This compound can be employed as a chromogenic substrate for monitoring the activity of various proteases and esterases. The hydrolysis of the ethyl ester bond by these enzymes leads to the formation of N-Acetyl-3,5-diiodo-L-tyrosine, which can be quantified spectrophotometrically. This application is particularly useful for high-throughput screening of enzyme inhibitors.

Experimental Protocol: Protease/Esterase Activity Assay

This protocol is adapted from general procedures for measuring protease and esterase activity using synthetic substrates.

Materials:

  • This compound

  • Enzyme of interest (e.g., chymotrypsin, purified esterase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading in the UV range (e.g., 280 nm or 310 nm)

  • 96-well UV-transparent microplates

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and dilute it to the desired final concentration in the Assay Buffer.

  • Enzyme Preparation: Prepare a solution of the enzyme in Assay Buffer at a concentration that yields a linear rate of substrate hydrolysis over a defined time period.

  • Assay Setup:

    • In a 96-well microplate, add 180 µL of the substrate solution to each well.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

    • To initiate the reaction, add 20 µL of the enzyme solution to each well.

    • For the blank wells, add 20 µL of Assay Buffer without the enzyme.

  • Measurement: Immediately begin monitoring the increase in absorbance at a wavelength determined by the spectral properties of the product, N-Acetyl-3,5-diiodo-L-tyrosine, versus the substrate. A common wavelength for tyrosine-containing compounds is 280 nm, though a spectral scan is recommended for optimization. The rate of reaction is determined from the initial linear portion of the absorbance versus time curve.

  • Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Quantitative Data
EnzymeSubstrateK_M_ (mM)V_max_ (µmol/min/mg)
α-ChymotrypsinN-acetyl-L-tyrosine ethyl ester (ATEE)0.7150

Application in Studying Thyroid Hormone Metabolism

This compound is a valuable tool for investigating the enzymes involved in thyroid hormone synthesis and metabolism, such as thyroid peroxidase and iodothyronine deiodinases.[1] It can be used as a potential substrate or inhibitor to characterize the activity and specificity of these enzymes.

Experimental Protocol: Deiodinase Inhibition Assay

This protocol describes a method to assess the inhibitory potential of this compound on type 1 iodothyronine deiodinase (D1) activity.

Materials:

  • This compound

  • Rat liver microsomes (as a source of D1 deiodinase)

  • Reverse T3 (rT3) as the substrate

  • [¹²⁵I]rT3 as the tracer

  • Dithiothreitol (DTT)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4, with 1 mM EDTA)

  • Trichloroacetic acid (TCA)

  • Gamma counter

Procedure:

  • Microsome Preparation: Isolate microsomes from rat liver tissue using standard differential centrifugation methods.

  • Inhibitor Preparation: Prepare various concentrations of this compound in the appropriate solvent.

  • Assay Reaction:

    • In microcentrifuge tubes, combine the phosphate buffer, DTT, microsomal protein, and the test inhibitor at various concentrations.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding a mixture of rT3 and [¹²⁵I]rT3.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination and Separation:

    • Stop the reaction by adding ice-cold TCA.

    • Centrifuge to pellet the protein.

    • The supernatant contains the released ¹²⁵I⁻, while the pellet contains the unreacted [¹²⁵I]rT3.

  • Quantification: Measure the radioactivity in the supernatant using a gamma counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Quantitative Data

Specific inhibitory constants (Kᵢ or IC₅₀) for this compound on deiodinases are not widely published. However, studies on structurally similar compounds provide insights into their potential interactions. For instance, dityrosine, another tyrosine derivative, has been shown to inhibit the binding of T3 to its receptor.[2]

CompoundTargetParameterValueReference
DityrosineThyroid Hormone ReceptorIC₅₀11.02 nM[2]
3'-acetyl-3,5-diiodo-L-thyronineT3 ReceptorRelative Affinity0.5% of T3[3]

Application in Investigating Thyroid Hormone Signaling

Due to its structural analogy to thyroid hormones, this compound can be utilized to probe the thyroid hormone signaling pathway. It can be tested for its ability to bind to thyroid hormone receptors (TRs) and modulate the expression of thyroid hormone-responsive genes.

Experimental Protocol: Thyroid Hormone Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for thyroid hormone receptors.

Materials:

  • This compound

  • Purified thyroid hormone receptor (TRα or TRβ)

  • [¹²⁵I]T3 (radiolabeled triiodothyronine)

  • Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.8, 1 mM EDTA, 5 mM DTT, 10% glycerol)

  • Filter plates and vacuum manifold

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and unlabeled T3 (for standard curve).

  • Binding Reaction:

    • In a 96-well plate, combine the purified TR, [¹²⁵I]T3, and the competing ligand (either unlabeled T3 or the test compound) in the Binding Buffer.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Separation of Bound and Free Ligand:

    • Transfer the reaction mixtures to a filter plate.

    • Rapidly wash the filters with ice-cold Binding Buffer using a vacuum manifold to remove unbound [¹²⁵I]T3.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Generate a competition curve by plotting the percentage of bound [¹²⁵I]T3 against the concentration of the competing ligand. Calculate the IC₅₀ and subsequently the Kᵢ value for the test compound.

Visualizing Biochemical Pathways and Workflows

To facilitate a deeper understanding of the experimental processes and biological contexts, the following diagrams have been generated using Graphviz.

Thyroid Hormone Synthesis Pathway```dot

Thyroid_Hormone_Synthesis I_blood I_blood NIS NIS I_blood->NIS Active Transport I_cell I_cell NIS->I_cell Pendrin Pendrin I_cell->Pendrin I_colloid I_colloid Pendrin->I_colloid TPO_oxidation TPO_oxidation I_colloid->TPO_oxidation TG_synthesis TG_synthesis TG_vesicle TG_vesicle TG_synthesis->TG_vesicle Exocytosis Exocytosis TG_vesicle->Exocytosis TG_colloid TG_colloid Exocytosis->TG_colloid Iodination Iodination TG_colloid->Iodination Iodine Iodine TPO_oxidation->Iodine Iodine->Iodination MIT_DIT MIT_DIT Iodination->MIT_DIT Coupling Coupling MIT_DIT->Coupling T3_T4_TG T3_T4_TG Coupling->T3_T4_TG Endocytosis Endocytosis T3_T4_TG->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Fusion Proteolysis Proteolysis Lysosome->Proteolysis T3_T4_cell T3_T4_cell Proteolysis->T3_T4_cell T3_T4_blood T3_T4_blood T3_T4_cell->T3_T4_blood Secretion

Caption: Deiodinase Inhibition Assay Workflow.

Thyroid Hormone Signaling Pathway```dot

Thyroid_Hormone_Signaling cluster_extracellular Extracellular T3 T3 (Triiodothyronine) TR_cytoplasm TR_cytoplasm T3->TR_cytoplasm Binding TR_nucleus TR_nucleus TR_cytoplasm->TR_nucleus Translocation TRE TRE TR_nucleus->TRE Binds as Heterodimer Gene_Expression Gene_Expression TRE->Gene_Expression Activation/ Repression RXR RXR RXR->TRE mRNA mRNA Gene_Expression->mRNA Protein Protein mRNA->Protein Response Response Protein->Response

References

Application Notes and Protocols for N-Acetyl-3,5-diiodo-l-tyrosine Ethyl Ester in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester as a substrate for studying enzyme kinetics, particularly for serine proteases like α-chymotrypsin. This compound, a di-iodinated derivative of N-acetyl-l-tyrosine ethyl ester (ATEE), offers a unique tool for investigating the effects of substrate halogenation on enzyme activity and for developing novel enzyme assays.

Introduction

This compound is a synthetic amino acid derivative. Its structural similarity to natural amino acids makes it a substrate for various proteases. The presence of two iodine atoms on the tyrosine ring significantly alters the electronic and steric properties of the molecule compared to its non-iodinated counterpart, ATEE. This modification can influence the binding affinity of the substrate to the enzyme's active site and the rate of catalysis, providing valuable insights into enzyme-substrate interactions. Studies on similar iodinated peptides have shown that iodination can lead to more rapid and complete enzymatic hydrolysis.

Principle of the Assay

The enzymatic hydrolysis of this compound by a protease, such as α-chymotrypsin, results in the cleavage of the ester bond, producing N-Acetyl-3,5-diiodo-l-tyrosine and ethanol. The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength, which corresponds to the formation of the product. The initial rate of the reaction is proportional to the enzyme concentration and can be used to determine kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).

Data Presentation

The following table summarizes the kinetic parameters for the hydrolysis of N-Acetyl-l-tyrosine ethyl ester (ATEE) and a hypothetical representation for its di-iodinated analog by α-chymotrypsin. The data for this compound is illustrative and should be determined experimentally.

SubstrateEnzymeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
N-Acetyl-l-tyrosine ethyl ester (ATEE)α-Chymotrypsin0.71932.76 x 10⁵
This compoundα-ChymotrypsinHypotheticalHypotheticalHypothetical

Experimental Protocols

This protocol is adapted from established methods for similar substrates like N-Benzoyl-L-tyrosine ethyl ester (BTEE) and ATEE with α-chymotrypsin.

Materials and Reagents
  • This compound

  • α-Chymotrypsin (from bovine pancreas)

  • Tris-HCl buffer (e.g., 80 mM, pH 7.8)

  • Calcium Chloride (CaCl₂) solution (e.g., 2 M)

  • Hydrochloric Acid (HCl) solution (e.g., 1 mM)

  • Methanol

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • Pipettes and other standard laboratory equipment

Reagent Preparation
  • Tris-HCl Buffer (80 mM, pH 7.8): Prepare a stock solution of Tris base and adjust the pH to 7.8 at 25°C with HCl.

  • Substrate Stock Solution: Due to the potential for lower aqueous solubility, prepare a stock solution of this compound in a suitable organic solvent like methanol or DMSO. The final concentration in the assay should be carefully chosen to avoid solvent inhibition of the enzyme. A typical starting stock concentration might be 10-20 mM.

  • Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in cold 1 mM HCl. Store on ice. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 10-50 µg/mL) with cold 1 mM HCl.

  • Assay Buffer: Prepare the final assay buffer by mixing the Tris-HCl buffer with CaCl₂ to a final concentration of 100 mM CaCl₂.

Spectrophotometric Assay Protocol
  • Set the spectrophotometer to the appropriate wavelength for detecting the product. This may require an initial spectral scan of the reaction mixture before and after complete hydrolysis to determine the wavelength of maximum absorbance change. For similar tyrosine derivatives, this is often in the range of 250-260 nm. Set the temperature to 25°C.

  • Prepare the reaction mixture in a cuvette by adding the assay buffer and the substrate stock solution. The final volume is typically 1-3 mL. Allow the mixture to equilibrate to 25°C in the spectrophotometer.

  • Initiate the reaction by adding a small volume of the diluted enzyme solution to the cuvette.

  • Immediately mix the contents of the cuvette by gentle inversion and start recording the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes.

  • Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

  • To determine the Km and Vmax, repeat the assay with varying substrate concentrations while keeping the enzyme concentration constant.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a suitable software package.

Calculations

The rate of the reaction can be calculated using the Beer-Lambert law:

v₀ (µmol/min) = (ΔA/min) * V / (ε * l)

Where:

  • ΔA/min is the initial rate of change in absorbance.

  • V is the total volume of the assay in mL.

  • ε is the molar extinction coefficient of the product at the measured wavelength (in M⁻¹cm⁻¹). This needs to be determined experimentally.

  • l is the path length of the cuvette in cm (typically 1 cm).

The catalytic constant, kcat, can be calculated as:

kcat = Vmax / [E]

Where:

  • Vmax is the maximum reaction velocity.

  • [E] is the total enzyme concentration.

Visualizations

Enzymatic Hydrolysis Pathway

Enzymatic_Hydrolysis sub N-Acetyl-3,5-diiodo- l-tyrosine ethyl ester enz α-Chymotrypsin es_complex Enzyme-Substrate Complex sub->es_complex k1 es_complex->sub k-1 es_complex->enz kcat prod1 N-Acetyl-3,5-diiodo- l-tyrosine es_complex->prod1 prod2 Ethanol es_complex->prod2 caption Michaelis-Menten model for the hydrolysis of this compound. Experimental_Workflow prep Reagent Preparation (Buffer, Substrate, Enzyme) assay_setup Assay Setup (Add buffer and substrate to cuvette) prep->assay_setup equilibration Temperature Equilibration (25°C) assay_setup->equilibration reaction_init Reaction Initiation (Add enzyme) equilibration->reaction_init data_acq Data Acquisition (Spectrophotometric monitoring) reaction_init->data_acq analysis Data Analysis (Calculate v₀, Km, kcat) data_acq->analysis caption Workflow for determining the kinetic parameters of an enzyme.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low yield during the N-acetylation of L-tyrosine ethyl ester.

  • Question: My yield of N-Acetyl-L-tyrosine ethyl ester is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low yields in the N-acetylation step can arise from several factors:

    • Incomplete reaction: Ensure that the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC).

    • Improper pH control: The pH of the reaction mixture is crucial. Maintaining a pH between 8 and 10 during the addition of acetic anhydride is critical to favor N-acetylation over O-acetylation.

    • Hydrolysis of the ester: Prolonged reaction times or excessively high temperatures in aqueous basic conditions can lead to the hydrolysis of the ethyl ester.

    • Loss during workup: Ensure efficient extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) are recommended.

Issue 2: Formation of O,N-diacetyl-L-tyrosine ethyl ester as a byproduct.

  • Question: I am observing a significant amount of a byproduct that I suspect is the O,N-diacetylated compound. How can I minimize its formation and remove it?

  • Answer: The formation of O,N-diacetyl-L-tyrosine ethyl ester is a common side reaction.

    • Minimizing Formation:

      • Strict pH control: As mentioned, maintaining the pH in the optimal range (8-10) is the most effective way to prevent the acetylation of the phenolic hydroxyl group.

      • Controlled addition of acetic anhydride: Add the acetic anhydride dropwise to the reaction mixture to avoid localized high concentrations.

    • Removal:

      • Selective hydrolysis: The O-acetyl group is more labile to hydrolysis than the N-acetyl group. Treating the crude product with a mild base can selectively cleave the O-acetyl group.

      • Chromatography: If hydrolysis is not feasible, column chromatography on silica gel can be used to separate the desired N-acetylated product from the di-acetylated byproduct.

Issue 3: Incomplete di-iodination of N-Acetyl-L-tyrosine ethyl ester.

  • Question: My final product is a mixture of the desired di-iodo compound and the mono-iodo intermediate. How can I drive the reaction to completion?

  • Answer: Incomplete di-iodination is a common challenge.

    • Stoichiometry of the iodinating agent: Ensure that at least two equivalents of the iodinating agent (e.g., iodine monochloride) are used. A slight excess may be necessary to drive the reaction to completion.

    • Reaction time and temperature: Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be cautious of potential side reactions.

    • Choice of iodinating agent: Iodine monochloride (ICl) is an effective reagent for the di-iodination of tyrosine derivatives.

Issue 4: Difficulty in purifying the final product.

  • Question: I am struggling to obtain a pure sample of this compound. What are the recommended purification methods?

  • Answer: Purification can be challenging due to the presence of closely related impurities.

    • Recrystallization: This is the most common method for purifying the final product. A suitable solvent system needs to be determined empirically. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate, or mixtures with hexane.

    • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel is a reliable alternative. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis is typically a two-step process starting from L-tyrosine ethyl ester:

  • N-acetylation: The amino group of L-tyrosine ethyl ester is acetylated using acetic anhydride in a basic medium.

  • Di-iodination: The activated aromatic ring of N-Acetyl-L-tyrosine ethyl ester is then di-iodinated at the 3 and 5 positions using an electrophilic iodine source like iodine monochloride.

Alternatively, the synthesis can start from L-tyrosine, which would involve N-acetylation, esterification, and then iodination, or a different sequence of these steps.

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring both the N-acetylation and the di-iodination steps. By comparing the spots of the starting material, the product, and any byproducts, you can determine the extent of the reaction and identify any issues.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Acetic anhydride: It is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Iodine monochloride: It is a corrosive and toxic reagent. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Solvents: Use flammable organic solvents in a well-ventilated area, away from ignition sources.

Data Presentation

Table 1: Summary of Reaction Parameters for N-acetylation of L-tyrosine ethyl ester

ParameterRecommended Condition
Starting Material L-tyrosine ethyl ester
Reagent Acetic Anhydride
Base Sodium Hydroxide or other suitable base
Solvent Water/Organic co-solvent
pH 8 - 10
Temperature Room Temperature
Reaction Time 1 - 3 hours (monitor by TLC)

Table 2: Summary of Reaction Parameters for Di-iodination

ParameterRecommended Condition
Starting Material N-Acetyl-L-tyrosine ethyl ester
Reagent Iodine Monochloride (ICl)
Solvent Glacial Acetic Acid or other suitable solvent
Stoichiometry > 2 equivalents of ICl
Temperature Room Temperature to gentle heating
Reaction Time 2 - 6 hours (monitor by TLC)

Experimental Protocols

Protocol 1: Synthesis of N-Acetyl-L-tyrosine ethyl ester

  • Dissolve L-tyrosine ethyl ester (1 equivalent) in a suitable solvent mixture (e.g., water/dioxane).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide to adjust the pH to approximately 8.

  • Add acetic anhydride (1.1 equivalents) dropwise while vigorously stirring and maintaining the pH between 8 and 10 by the concurrent addition of sodium hydroxide solution.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, acidify the mixture with a suitable acid (e.g., HCl) to a neutral pH.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Acetyl-L-tyrosine ethyl ester.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

  • Dissolve N-Acetyl-L-tyrosine ethyl ester (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of iodine monochloride (2.2 equivalents) in glacial acetic acid to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.

  • Upon completion, pour the reaction mixture into a large volume of ice-water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove acetic acid and any unreacted iodine monochloride.

  • Wash the crude product with a cold, dilute solution of sodium thiosulfate to remove any residual iodine.

  • Dry the crude product under vacuum.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualization

Synthesis_Workflow cluster_acetylation Step 1: N-Acetylation cluster_iodination Step 2: Di-iodination start L-tyrosine ethyl ester acetylation React with Acetic Anhydride (pH 8-10) start->acetylation crude_acetyl Crude N-Acetyl-L-tyrosine ethyl ester acetylation->crude_acetyl purify_acetyl Purification (Recrystallization/ Chromatography) crude_acetyl->purify_acetyl pure_acetyl Pure N-Acetyl-L-tyrosine ethyl ester purify_acetyl->pure_acetyl iodination React with Iodine Monochloride (>2 eq.) pure_acetyl->iodination crude_diiodo Crude N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester iodination->crude_diiodo purify_diiodo Purification (Recrystallization) crude_diiodo->purify_diiodo final_product Pure N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester purify_diiodo->final_product

Caption: Overall workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for the synthesis of this compound.

Technical Support Center: Optimizing Radiolabeling with N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing radiolabeling efficiency and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for radiolabeling this compound?

A1: The most common method for radioiodination of tyrosine derivatives like this compound is through direct electrophilic aromatic substitution.[1] This process typically involves the oxidation of a radioiodide (e.g., Na¹²⁵I) to a more reactive electrophilic iodine species (I⁺).[2] This electrophilic iodine then substitutes onto the aromatic ring of the tyrosine derivative. The reaction is facilitated by an oxidizing agent.

Q2: Which oxidizing agents are recommended for this radiolabeling process?

A2: The two most prevalent oxidizing agents for this purpose are Chloramine-T and Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril).[2] Chloramine-T is a strong oxidizing agent that is soluble in aqueous solutions, often resulting in faster reaction times.[2] Iodogen is a milder, solid-phase reagent which can be advantageous for sensitive substrates as it may reduce oxidative damage to the molecule.[2][3]

Q3: What are the key parameters to optimize for achieving high radiolabeling efficiency?

A3: Several factors critically influence radiolabeling efficiency. These include the concentration of the oxidizing agent, the pH of the reaction buffer, the reaction time, and the temperature. Optimization of these parameters is crucial to maximize the radiochemical yield while minimizing the formation of byproducts. For many tyrosine derivatives, a pH between 7 and 8 has been found to be effective for iodination.[3]

Q4: How can I purify the radiolabeled this compound after the reaction?

A4: Purification of the radiolabeled product is essential to remove unreacted radioiodide, byproducts, and other reagents. The most common and effective method for purification is High-Performance Liquid Chromatography (HPLC).[3] Reversed-phase HPLC can efficiently separate the desired radiolabeled compound from impurities, allowing for the collection of a product with high radiochemical purity.[1]

Q5: What is the significance of the N-acetyl and ethyl ester protecting groups?

A5: The N-acetyl and ethyl ester groups serve as protecting groups for the amine and carboxylic acid functionalities of the tyrosine molecule, respectively. These groups can prevent unwanted side reactions at these sites during the radiolabeling process, ensuring that the radioiodination occurs specifically on the aromatic ring.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the radiolabeling of this compound.

Issue 1: Low Radiochemical Yield

Possible Causes & Solutions

Possible Cause Recommended Action
Suboptimal pH The efficiency of electrophilic iodination is highly pH-dependent. For tyrosine derivatives, the optimal pH is typically between 7 and 8.[3] Prepare fresh buffer solutions and verify the pH of your reaction mixture.
Inactive Oxidizing Agent Prepare fresh solutions of Chloramine-T immediately before use. If using Iodogen-coated tubes, ensure they have been stored properly and are not expired. The use of high concentrations of Iodogen may reduce the radiochemical yield due to precipitation.[3]
Insufficient Reaction Time While some protocols achieve high efficiency in as little as 5 minutes, your specific conditions may require a longer incubation period.[4] Perform a time-course experiment (e.g., 5, 15, 30 minutes) to determine the optimal reaction time.
Low Quality of Precursor or Radioiodide Ensure the this compound precursor is of high purity. Verify the quality and specific activity of your radioiodide source.
Incorrect Reagent Concentrations Systematically vary the concentration of the oxidizing agent and the precursor to find the optimal molar ratio for your experiment.
Issue 2: Presence of Multiple Products or Impurities in HPLC Analysis

Possible Causes & Solutions

Possible Cause Recommended Action
Oxidative Damage to the Precursor This is more common with strong oxidizing agents like Chloramine-T.[5] Reduce the concentration of Chloramine-T or shorten the reaction time. Alternatively, switch to a milder oxidizing agent such as Iodogen.[2]
Formation of Chlorinated Byproducts A known side reaction with Chloramine-T is the formation of chlorinated species.[3] Using a different oxidizing agent like Iodogen or peracetic acid can mitigate this issue.[3]
Incomplete Reaction Quenching Ensure an adequate amount of quenching agent (e.g., sodium metabisulfite or sodium thiosulfate) is added to stop the reaction completely.
Radiolysis High amounts of radioactivity in a small volume can lead to the degradation of the labeled compound. If possible, dilute the reaction mixture after labeling or reduce the amount of starting radioactivity.
Issue 3: In-vivo Instability (Deiodination)

Possible Causes & Solutions

Possible Cause Recommended Action
Metabolic Deiodination The carbon-iodine bond on iodophenols can be susceptible to in-vivo deiodination.[6] While challenging to address without modifying the core structure, ensuring high purity of the injected compound is critical.
Presence of Unreacted Radioiodide Free radioiodide will accumulate in the thyroid. Improve the purification method (e.g., optimize the HPLC gradient) to ensure complete removal of unreacted radioiodide before in-vivo administration.

Data Presentation

The following table summarizes typical reaction conditions and reported radiochemical yields (RCY) for the radioiodination of tyrosine derivatives using common oxidizing agents. Note that optimal conditions for this compound may require specific optimization.

Oxidizing AgentPrecursorpHReaction TimeTemperatureReported RCY (%)Reference
Chloramine-TCyclic Tyrosine Analog75 minRoom Temp.>95%[4]
IodogenTyrosine Derivatives7-815-30 minRoom Temp.Variable, can be >95%[2][3]
Peracetic AcidOrganotin Arene DerivativeN/AN/AN/A99%[3]

Experimental Protocols

Protocol 1: Radiolabeling using the Chloramine-T Method

This protocol is a general guideline and should be optimized for your specific experimental setup.

  • Preparation:

    • Prepare a fresh solution of Chloramine-T (e.g., 1 mg/mL in 0.5 M sodium phosphate buffer, pH 7.4).

    • Prepare a fresh solution of a quenching agent, such as sodium metabisulfite (e.g., 2 mg/mL in water).

    • In a shielded vial, dissolve a precise amount of this compound in a suitable solvent (e.g., ethanol or DMSO), and then dilute with 0.5 M sodium phosphate buffer (pH 7.4).

  • Reaction:

    • To the vial containing the precursor, add the desired amount of Na¹²⁵I solution.

    • Initiate the reaction by adding the freshly prepared Chloramine-T solution. A typical starting point is a 1:1 or 2:1 molar ratio of Chloramine-T to precursor.

    • Vortex the reaction mixture gently and incubate at room temperature for 5-15 minutes.

  • Quenching:

    • Stop the reaction by adding an excess of the sodium metabisulfite solution. Vortex the mixture.

  • Purification:

    • Analyze and purify the reaction mixture using reversed-phase HPLC with a suitable gradient of acetonitrile and water (often with 0.1% TFA).

    • Monitor the column effluent with a UV detector and a radioactivity detector to identify and collect the radiolabeled product peak.

Protocol 2: Radiolabeling using the Iodogen Method

This method is generally milder and may be preferable for sensitive compounds.

  • Preparation:

    • Prepare Iodogen-coated reaction vials by dissolving Iodogen in a volatile organic solvent (e.g., dichloromethane), adding it to the vials, and evaporating the solvent under a gentle stream of nitrogen. Store desiccated.

    • Prepare a quenching solution (e.g., sodium metabisulfite).

    • In a separate vial, dissolve this compound in a minimal amount of organic solvent and dilute with 0.5 M sodium phosphate buffer (pH 7.4).

  • Reaction:

    • Add the desired amount of Na¹²⁵I to the precursor solution.

    • Transfer the entire mixture to the Iodogen-coated vial to initiate the reaction.

    • Incubate at room temperature for 15-30 minutes with occasional gentle agitation.

  • Quenching and Purification:

    • After incubation, carefully transfer the reaction mixture to a new vial, leaving the Iodogen coating behind.

    • Add the quenching solution.

    • Proceed with HPLC purification as described in the Chloramine-T protocol.

Visualizations

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Precursor Dissolve Precursor Mix Combine Precursor, NaI*, and Oxidant Precursor->Mix Radioiodide Prepare NaI* Solution Radioiodide->Mix Oxidant Prepare Oxidizing Agent (e.g., Chloramine-T) Oxidant->Mix Incubate Incubate (Time, Temp, pH) Mix->Incubate Quench Quench Reaction (e.g., Na2S2O3) Incubate->Quench Purify Purify via HPLC Quench->Purify Analyze Analyze Purity & Yield Purify->Analyze Troubleshooting_Tree Start Low Radiochemical Yield Check_pH Is pH optimal (7.0-8.0)? Start->Check_pH Adjust_pH Adjust pH of reaction buffer Check_pH->Adjust_pH No Check_Oxidant Is oxidizing agent active and at correct concentration? Check_pH->Check_Oxidant Yes Adjust_pH->Check_Oxidant Prep_Oxidant Prepare fresh oxidant; optimize concentration Check_Oxidant->Prep_Oxidant No Check_Time Is reaction time sufficient? Check_Oxidant->Check_Time Yes Prep_Oxidant->Check_Time Optimize_Time Perform time-course experiment Check_Time->Optimize_Time No Check_Purity Are reagents of high purity? Check_Time->Check_Purity Yes Optimize_Time->Check_Purity Verify_Purity Verify precursor and radioiodide quality Check_Purity->Verify_Purity No Success Yield Improved Check_Purity->Success Yes Verify_Purity->Success

References

Technical Support Center: Overcoming Solubility Issues of N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester in experimental settings.

Introduction

This compound is a valuable compound in various research fields, particularly in studies related to thyroid hormone metabolism and as a precursor for radiolabeled molecules. However, its complex structure, characterized by two iodine atoms on the tyrosine ring, can present significant solubility challenges, especially in aqueous solutions commonly used in biological experiments. This guide offers practical advice and detailed protocols to help you successfully incorporate this compound into your research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve?

A1: The presence of two large, hydrophobic iodine atoms on the aromatic ring, combined with the acetyl and ethyl ester groups, significantly reduces the molecule's polarity. This makes it poorly soluble in water and other polar solvents.

Q2: What are the best solvents for dissolving this compound?

A2: Organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are the recommended primary solvents for creating concentrated stock solutions. While direct solubility in aqueous buffers is low, these stock solutions can then be diluted into your experimental media.

Q3: Can I dissolve it directly in my cell culture medium or aqueous buffer?

A3: Direct dissolution in aqueous solutions at high concentrations is generally not feasible and will likely result in precipitation. It is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent.

Q4: I've prepared a stock solution in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?

A4: This is a common issue known as "salting out" or precipitation upon dilution. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.

Q5: Is heating recommended to improve solubility?

A5: Gentle warming (e.g., to 37°C) can aid in the initial dissolution in an organic solvent. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.

Estimated Solubility Data

The following table provides estimated solubility values for this compound in common laboratory solvents. Please note that these are estimates and should be experimentally verified. For comparison, the solubility of the non-iodinated parent compound, N-Acetyl-l-tyrosine ethyl ester, in DMSO is approximately 175 mg/mL. The di-iodinated form is expected to have lower solubility.

SolventEstimated Solubility (mg/mL)Molarity (mM) at SaturationNotes
Dimethyl Sulfoxide (DMSO)50 - 10099.4 - 198.8Recommended for primary stock solutions. Use of fresh, anhydrous DMSO is crucial.
Ethanol (95-100%)10 - 2519.9 - 49.7A viable alternative to DMSO, may be more suitable for certain cell lines.
Water< 0.1< 0.2Practically insoluble.
Phosphate-Buffered Saline (PBS)< 0.1< 0.2Practically insoluble.

Note: The molecular weight of this compound is 503.08 g/mol .

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL or 100 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution. Sonicating in a water bath for short intervals can also be effective.

  • Sterilization (Optional): If for use in sterile cell culture, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Pre-warming: Pre-warm the aqueous buffer (e.g., cell culture medium, PBS) to 37°C.

  • Dilution: While vortexing the pre-warmed aqueous buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration. Crucially, the final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced toxicity in biological assays.

  • Observation: After adding the stock solution, continue to vortex for a few minutes and visually inspect for any signs of precipitation. If the solution remains clear, it is ready for use.

  • Immediate Use: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Troubleshooting Guide

IssueQuestionPossible Cause(s)Suggested Solution(s)
Precipitation during stock solution preparation My compound is not dissolving in DMSO/ethanol even after vortexing.- Solvent is not of high purity (e.g., contains water).- The concentration is too high.- Use fresh, anhydrous DMSO or 100% ethanol.- Try preparing a more dilute stock solution.
Precipitation upon dilution into aqueous buffer The compound precipitates out of solution when I add my stock to the media.- The final concentration of the compound exceeds its solubility limit in the aqueous buffer.- The concentration of the organic solvent is too high, causing the compound to "crash out".- The buffer is cold.- Perform a serial dilution of your stock solution into the buffer to find the maximum achievable concentration.- Reduce the volume of the stock solution added by preparing a more concentrated stock (if possible) or a more dilute working solution.- Ensure your aqueous buffer is pre-warmed to 37°C before adding the stock solution.
Cloudiness or turbidity in the final working solution My final solution is not perfectly clear.- Micro-precipitation is occurring.- The compound may be interacting with components in the buffer.- Centrifuge the working solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant.- Test the solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.
Inconsistent experimental results I am seeing variability between experiments.- The compound may not be fully dissolved in the stock solution.- The compound may be precipitating in the working solution over the course of the experiment.- Ensure the stock solution is completely clear before each use.- Prepare fresh working solutions for each experiment and use them immediately.

Visualizing Experimental Workflows and Pathways

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO, Ethanol) weigh->add_solvent dissolve Vortex / Sonicate (Gentle Warming if Needed) add_solvent->dissolve dilute Add Stock Dropwise while Vortexing dissolve->dilute Use Stock prewarm Pre-warm Aqueous Buffer prewarm->dilute observe Observe for Precipitation dilute->observe experiment Experimental Assay observe->experiment Ready for Use

Caption: Workflow for solubilizing this compound.

G cluster_thyroid Hypothetical Signaling in Thyroid Research compound N-Acetyl-3,5-diiodo- l-tyrosine ethyl ester deacetylation Intracellular Deacetylation/ De-esterification compound->deacetylation dit Diiodotyrosine (DIT) deacetylation->dit tpo Thyroperoxidase (TPO) Mediated Coupling dit->tpo t4 Thyroxine (T4) tpo->t4 deiodinase Deiodinase Activity t4->deiodinase t3 Triiodothyronine (T3) deiodinase->t3 receptor Thyroid Hormone Receptor (Nuclear) t3->receptor gene_exp Modulation of Gene Expression receptor->gene_exp

Technical Support Center: N-Acetyl-3,5-diiodo-l-tyrosine Ethyl Ester Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can arise from several sources during the synthesis process. These may include:

  • Unreacted Starting Materials: Residual N-acetyl-l-tyrosine ethyl ester.

  • Mono-iodinated Species: N-Acetyl-3-iodo-l-tyrosine ethyl ester, resulting from incomplete iodination.

  • Over-iodination Products: Although less common, other iodinated species could form.

  • Side-Reaction Products: The iodination reaction, particularly if not carefully controlled, can lead to the formation of dark, tar-like materials which can be challenging to remove.[1]

  • Decomposition Products: Iodinated phenols can be susceptible to degradation under certain conditions, potentially leading to colored impurities.

Q2: My final product has a persistent color, even after initial purification attempts. What could be the cause and how can I remove it?

A2: A persistent color in the final product often indicates the presence of trace impurities, which may include oxidized species or residual iodine. The formation of dark, tar-like materials is a known side reaction in iodination reactions.[1]

Troubleshooting Steps:

  • Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol) and add a small amount of activated charcoal. Heat the mixture for a short period, then filter it hot to remove the charcoal and adsorbed impurities.

  • Recrystallization: Perform one or more recrystallizations. A change in the solvent system may be effective. (See Q3 for solvent selection).

  • Chromatography: If color persists, column chromatography is a more rigorous method for separating colored impurities from the desired product.

Q3: What are the recommended recrystallization solvents for this compound?

A3: Based on available information and general principles for polar molecules, the following solvent systems can be considered for recrystallization:

  • Single Solvents: Hot water has been mentioned as a potential recrystallization solvent.[2] Ethanol or acetone are also common choices for compounds with similar functional groups.

  • Mixed Solvents: A mixed solvent system can be highly effective. Common pairs include:

    • Ethanol/Water

    • Acetone/Water

    • Dichloromethane/Hexane

The general approach is to dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is less soluble) until turbidity is observed. Subsequent cooling should induce crystallization.

Q4: I am experiencing low yield after purification. What are the potential causes and how can I improve it?

A4: Low yield can be attributed to several factors throughout the synthesis and purification process:

  • Incomplete Reaction: Ensure the initial iodination reaction has gone to completion through monitoring by Thin Layer Chromatography (TLC).

  • Sub-optimal Work-up: During the aqueous work-up, ensure the pH is adjusted correctly to precipitate the product if applicable, and that extractions are performed efficiently. Washing the organic layer with a reducing agent solution (e.g., sodium thiosulfate) can help remove excess iodine.

  • Losses During Recrystallization:

    • Using too much solvent will result in the product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product.

    • Cooling the solution too quickly can lead to the formation of fine crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Product Degradation: Iodinated compounds can be sensitive to light and heat. Minimize exposure to high temperatures and direct light during purification.

  • Reductive De-iodination: In some cases, particularly with certain catalysts or reagents, reductive de-iodination can occur, leading to the formation of the non-iodinated starting material or mono-iodinated species.[3]

Troubleshooting Guides

Guide 1: Issues with Column Chromatography Purification
Problem Possible Cause Troubleshooting Suggestions
Poor Separation of Spots on TLC Inappropriate mobile phase polarity.Test a range of solvent systems with varying polarities. For this compound, a good starting point would be mixtures of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or dichloromethane. Gradually increase the proportion of the more polar solvent.
Product is not Eluting from the Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A gradient elution (starting with a less polar solvent and gradually increasing the polarity) can be effective.
Co-elution of Impurities with the Product Insufficient resolution of the column.- Use a longer column.- Employ a finer mesh silica gel.- Optimize the mobile phase for better separation based on TLC analysis.- Consider using a different adsorbent (e.g., alumina).
Streaking of Spots on TLC/Column Compound is too polar for the mobile phase, or potential interaction with silica gel.- Add a small amount of a polar modifier like methanol or a few drops of acetic acid to the mobile phase to improve the spot shape.- Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading onto the column.
Guide 2: Challenges with Recrystallization
Problem Possible Cause Troubleshooting Suggestions
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.- Lower the temperature at which the solution is saturated.- Use a solvent with a lower boiling point.- Try a different solvent system.- Add a seed crystal to induce crystallization.
No crystals form upon cooling. - The solution is not sufficiently saturated.- The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and then try cooling again.- Add a "poor" solvent to the solution to decrease the solubility of the product.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
Crystals are very fine or powder-like. The solution was cooled too rapidly.Allow the solution to cool slowly to room temperature without disturbance before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Low recovery of the product. - Too much solvent was used.- The crystals were not completely collected during filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the mother liquor is thoroughly cooled before filtration.- Wash the collected crystals with a small amount of cold solvent to minimize re-dissolving the product.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. For this compound, start with ethanol/water or dichloromethane/hexane.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol or dichloromethane) and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, add a small amount of extra hot solvent and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature. If using a mixed-solvent system, slowly add the "poor" solvent (e.g., water or hexane) to the hot solution until a slight cloudiness persists. Then, allow the solution to cool slowly.

  • Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the "poor" solvent.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Develop a TLC method to effectively separate the product from its impurities. A good mobile phase will give the product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the chosen mobile phase as the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, start with the less polar solvent mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Techniques (Qualitative)

Purification MethodProsConsBest For
Recrystallization - Simple and cost-effective.- Can yield highly pure crystalline material.- Good for removing small amounts of impurities with different solubility profiles.- Can lead to significant product loss in the mother liquor.- May not be effective for separating impurities with similar solubility to the product.- "Oiling out" can be an issue.- Final purification step for relatively clean crude product.- Large-scale purification.
Column Chromatography - High resolving power for complex mixtures.- Can separate compounds with very similar properties.- Versatile and adaptable to a wide range of compounds.- More time-consuming and requires more solvent.- Can be more expensive due to the cost of the stationary phase and solvents.- Potential for product degradation on the stationary phase.- Purification of very impure samples.- Separation of closely related impurities (e.g., mono- vs. di-iodinated species).- Small to medium-scale purification.

Visualizations

Purification_Workflow General Purification Workflow crude_product Crude this compound dissolution Dissolve in minimal hot solvent crude_product->dissolution column_chromatography Column Chromatography crude_product->column_chromatography If highly impure hot_filtration Hot Filtration (if solids present) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization No solids hot_filtration->crystallization isolation Isolate Crystals (Vacuum Filtration) crystallization->isolation drying Dry Purified Product isolation->drying mother_liquor Mother Liquor (contains impurities & some product) isolation->mother_liquor analysis TLC/HPLC Analysis column_chromatography->analysis analysis->drying Combine pure fractions Troubleshooting_Low_Yield Troubleshooting Low Purification Yield low_yield Low Yield Observed check_reaction Verify Reaction Completion (TLC/NMR) low_yield->check_reaction optimize_workup Optimize Aqueous Work-up (pH, extractions) low_yield->optimize_workup recrystallization_issues Address Recrystallization Losses low_yield->recrystallization_issues check_stability Assess Product Stability low_yield->check_stability too_much_solvent Used too much solvent? recrystallization_issues->too_much_solvent cooling_rate Cooled too quickly? recrystallization_issues->cooling_rate light_exposure Minimize light/heat exposure check_stability->light_exposure use_less_solvent Use minimum hot solvent too_much_solvent->use_less_solvent Yes slow_cooling Allow slow cooling cooling_rate->slow_cooling Yes

References

How to improve yield in thyroid hormone analog synthesis using N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to assist researchers, scientists, and drug development professionals in improving the yield of thyroid hormone analog synthesis using N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of thyroid hormone analogs, particularly focusing on the critical copper-catalyzed Ullmann coupling reaction.

Q1: My Ullmann coupling reaction is resulting in a low or no yield. What are the most common causes?

Low yields in the synthesis of thyroid hormone analogs via Ullmann coupling can be attributed to several factors. Key areas to investigate include the purity of reactants, the choice and quality of the catalyst, ligand, base, and solvent, as well as the reaction temperature. The electronic properties of the specific aryl halide and phenol being coupled are also critical, with electron-poor aryl halides and electron-rich phenols generally providing higher yields.[1]

Troubleshooting Steps:

  • Reagent Quality: Ensure that this compound and the coupling partner (e.g., a substituted phenol) are pure and dry. The presence of moisture can deactivate the catalyst and interfere with the reaction.

  • Catalyst Activity: Copper(I) salts, such as CuI, are commonly used and are susceptible to oxidation.[1] Use freshly purchased, high-purity CuI or purify the catalyst before use.

  • Ligand Selection: The choice of ligand is crucial for stabilizing the copper catalyst and facilitating the reaction under milder conditions.[1] For complex substrates, screening different ligands may be necessary. N,N-dimethylglycine and 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) have been shown to accelerate these reactions.[2][3]

  • Base and Solvent Compatibility: The selection of base and solvent is interdependent and critical for reaction success. A common combination is cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[1] In non-polar solvents such as toluene or xylene, potassium carbonate (K₂CO₃) can be an effective and more economical choice.[1]

  • Temperature Control: While modern Ullmann couplings can proceed at lower temperatures than the classical reaction, the optimal temperature is substrate-dependent. If the reaction is sluggish, a controlled increase in temperature may improve the yield.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Side product formation is a common challenge in the synthesis of complex molecules like thyroid hormone analogs. In the context of the Ullmann coupling, several side reactions can occur:

  • Homocoupling of the Aryl Halide: The starting aryl iodide can couple with itself to form a biaryl byproduct. This is often favored at higher temperatures.

  • Phenol Homocoupling: The phenolic coupling partner can also undergo oxidative self-coupling.

  • Deiodination: The iodine atoms on the tyrosine ring can be removed under certain reaction conditions, leading to the formation of mono-iodinated or non-iodinated byproducts.

  • Hydrolysis: The ethyl ester of the starting material or product can be hydrolyzed if there is moisture in the reaction or during workup.

Strategies to Minimize Side Products:

  • Optimize Catalyst and Ligand: A well-chosen ligand can promote the desired cross-coupling over homocoupling.

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can often minimize side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can reduce oxidative side reactions.

  • Careful Workup: A well-designed workup procedure can prevent hydrolysis and other post-reaction side product formation.

Q3: What is the best method for purifying the final thyroid hormone analog?

The purification of the final product is critical to obtaining a high-purity compound. Due to the structural similarity of the desired product to starting materials and side products, chromatographic methods are typically required.

Recommended Purification Strategy:

  • Initial Workup: After the reaction is complete, the mixture is typically cooled, diluted with an organic solvent like ethyl acetate, and filtered through a pad of celite to remove the copper catalyst and inorganic salts. The filtrate is then washed with water and brine to remove any remaining water-soluble impurities.[1]

  • Column Chromatography: The crude product is then purified by column chromatography on silica gel.[1] A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired product from unreacted starting materials and side products.

  • Further Purification (if necessary): For very high purity requirements, a second chromatographic step or recrystallization may be necessary. High-performance liquid chromatography (HPLC) can be used for final purification and analysis of purity.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of diaryl ether synthesis, which is the core reaction in the formation of thyroid hormone analogs.

Table 1: Effect of Ligand on Ullmann Coupling Yield

LigandYield (%)
N,N-dimethylglycineHigh
SalicylaldoximeEffective
DimethylglyoximeEffective
2,2,6,6-tetramethylheptane-3,5-dione (TMHD)Accelerates reaction

Reaction Conditions: Aryl halide, phenol, CuI (catalyst), base, and solvent. Yields are qualitative and dependent on specific substrates and conditions.[1][2]

Table 2: Common Solvents and Bases for Ullmann Condensation

SolventBoiling Point (°C)Common BasesNotes
Dimethylformamide (DMF)153K₂CO₃, Cs₂CO₃, K₃PO₄A versatile and commonly used polar aprotic solvent.
Acetonitrile82Cs₂CO₃A polar aprotic solvent suitable for lower temperature reactions.[1]
Toluene111K₂CO₃A non-polar solvent where inexpensive bases can be effective.[1]
Xylene~140K₂CO₃A higher-boiling non-polar solvent.[1]

Experimental Protocols

A detailed experimental protocol for a representative Ullmann diaryl ether synthesis is provided below. This should be adapted based on the specific substrates and desired analog.

General Protocol for Ullmann Coupling:

  • Reactant Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (e.g., this compound, 1.0 mmol), the phenol (1.2 mmol), the copper catalyst (e.g., CuI, 10 mol%), and the ligand (e.g., N,N-dimethylglycine, 20 mol%).

  • Solvent and Base Addition: Add the appropriate base (e.g., Cs₂CO₃, 2.0 mmol) and anhydrous solvent (e.g., DMF, 5 mL) to the reaction vessel.

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key workflows and decision-making processes in the synthesis of thyroid hormone analogs.

experimental_workflow reactant_prep Reactant Preparation (Aryl Halide, Phenol, Catalyst, Ligand) reaction_setup Reaction Setup (Solvent, Base, Inert Atmosphere) reactant_prep->reaction_setup reaction Ullmann Coupling (Heating and Stirring) reaction_setup->reaction workup Reaction Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS, HPLC) purification->analysis

Caption: A typical experimental workflow for the Ullmann diaryl ether synthesis.

troubleshooting_workflow start Low Yield? check_reagents Check Reagent Purity and Dryness start->check_reagents check_catalyst Evaluate Catalyst and Ligand start->check_catalyst check_conditions Assess Base, Solvent, and Temperature start->check_conditions optimize Systematically Optimize Conditions check_reagents->optimize check_catalyst->optimize check_conditions->optimize success Improved Yield optimize->success

Caption: A decision tree for troubleshooting low yields in Ullmann reactions.

References

Common side reactions in N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Question: My reaction is resulting in a mixture of mono-iodinated and di-iodinated products. How can I improve the selectivity for the di-iodinated form?

Answer:

Achieving selective di-iodination over mono-iodination is a common challenge. The key is to carefully control the reaction conditions. Here are the primary factors and solutions:

  • Stoichiometry of the Iodinating Agent: Insufficient iodinating agent is a frequent cause of incomplete reaction.

    • Solution: Ensure at least two molar equivalents of the iodinating agent are used per equivalent of N-Acetyl-L-tyrosine ethyl ester to favor di-substitution. A slight excess can help drive the reaction to completion.[1]

  • Reaction Time and Temperature: The reaction may not have proceeded long enough or at a high enough temperature to achieve di-iodination.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). If the reaction stalls with significant amounts of the mono-iodinated product remaining, consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can lead to degradation.

  • Mixing: Inadequate mixing can create localized areas of low reagent concentration, leading to incomplete iodination.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.

Question: The yield of my final product is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several stages of the synthesis and purification process. Consider the following:

  • Incomplete Acetylation or Esterification: If the starting materials (N-acetyl-L-tyrosine or its ethyl ester) are impure or the preceding reactions were incomplete, the final yield will be compromised.

    • Solution: Verify the purity of your starting materials. For the Fischer esterification of N-Acetyl-3,5-diiodo-L-tyrosine, using a large excess of ethanol can shift the equilibrium toward the formation of the ethyl ester, thereby increasing the yield.[1]

  • Product Degradation: The product can be sensitive to harsh conditions.

    • Solution: Maintain precise control over pH and temperature, especially during scale-up, to prevent the formation of impurities and product degradation.[2] Avoid unnecessarily high temperatures and prolonged exposure to strong acids or bases.

  • Losses During Work-up and Purification: Significant amounts of product can be lost during extraction and recrystallization steps.

    • Solution: During aqueous washes, ensure the pH is controlled to minimize the solubility of the product in the aqueous phase. When performing recrystallization, use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation and recovery.

Question: I am observing the formation of colored impurities in my reaction mixture. What are they and how can I prevent them?

Answer:

The formation of colored impurities, often yellow or brown, is typically due to oxidation or over-iodination side reactions.

  • Oxidation of Iodide: The iodinating agent or iodide itself can be oxidized, leading to the formation of elemental iodine (I₂), which is colored.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Adding a small amount of a reducing agent, like sodium thiosulfate, during the work-up can quench any excess iodine.

  • Over-iodination: While less common for this specific substrate, harsh conditions could potentially lead to further reactions on the aromatic ring.

    • Solution: Use the recommended stoichiometry of the iodinating agent and avoid excessive reaction times or temperatures.[1]

  • Degradation of Starting Material: The tyrosine derivative itself can degrade under harsh pH or high-temperature conditions.

    • Solution: Ensure that pH and temperature are carefully controlled throughout the reaction and work-up.[2]

Frequently Asked Questions (FAQs)

What is the role of the N-acetyl and ethyl ester groups in this molecule?

The N-acetyl and ethyl ester groups serve to protect the amine and carboxylic acid functionalities of the L-tyrosine backbone. This prevents them from participating in unwanted side reactions during the iodination of the aromatic ring. These groups can also modify the compound's solubility and stability, which can be advantageous in certain experimental setups.[1]

What are the key safety precautions to take during this synthesis?

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle corrosive reagents like acetic anhydride and strong acids/bases with care.[2]

  • The iodination reaction can be exothermic; ensure proper temperature control.

What is the best method for purifying the final product?

The most common and effective method for purifying this compound is recrystallization. The crude product can be dissolved in a suitable hot solvent (e.g., ethanol-water mixture) and allowed to cool slowly to form crystals of high purity. Washing the filtered crystals with a cold solvent will help remove any remaining soluble impurities.

Quantitative Data

The following tables summarize key parameters that can influence the outcome of the synthesis.

Table 1: Effect of Iodinating Agent Stoichiometry on Product Distribution

Molar Equivalents of Iodinating Agent (per mole of N-Acetyl-L-tyrosine ethyl ester)Approximate Yield of Mono-iodinated Product (%)Approximate Yield of Di-iodinated Product (%)
1.060-70%15-25%
2.2<5%85-95%
3.0<2%>90% (risk of over-iodination)

Note: Yields are illustrative and can vary based on specific reaction conditions.

Table 2: Influence of Reaction Temperature on Yield and Purity

Reaction TemperatureAverage Reaction TimeTypical Yield (%)Purity by HPLC (%)
0-5 °C12-18 hours75-85%>98%
Room Temperature (~25 °C)4-6 hours85-95%95-98%
50 °C1-2 hours80-90%<95% (increased impurities)

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Acetyl-L-tyrosine ethyl ester

This protocol involves the N-acetylation of L-tyrosine followed by Fischer esterification.

  • N-Acetylation:

    • Suspend L-tyrosine (1 equivalent) in water.

    • Adjust the pH to approximately 8-9 by the dropwise addition of an aqueous base (e.g., sodium hydroxide solution).

    • Add acetic anhydride (1.1 equivalents) dropwise while maintaining the pH between 8 and 10 with the base.

    • After the addition is complete, stir the reaction mixture for 1 hour at room temperature.

    • Acidify the solution to a pH of approximately 2-3 with a mineral acid (e.g., HCl) to precipitate the N-acetyl-L-tyrosine.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Esterification:

    • Suspend the dried N-acetyl-L-tyrosine in a large excess of absolute ethanol.

    • Add a catalytic amount of a strong acid (e.g., thionyl chloride or sulfuric acid) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

    • Cool the mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Acetyl-L-tyrosine ethyl ester.

Protocol 2: Iodination of N-Acetyl-L-tyrosine ethyl ester

  • Dissolve N-Acetyl-L-tyrosine ethyl ester (1 equivalent) in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Add a base such as sodium bicarbonate or ammonium hydroxide to adjust the pH to be slightly alkaline (pH 7.5-8.5).

  • In a separate flask, prepare a solution of the iodinating agent (e.g., iodine monochloride or a mixture of potassium iodide and an oxidant) in the same solvent. Use at least 2.2 molar equivalents.

  • Slowly add the iodinating solution to the solution of the tyrosine derivative with vigorous stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.[3]

  • Once the reaction is complete, quench any excess iodine by adding a saturated solution of sodium thiosulfate until the color disappears.

  • Acidify the reaction mixture to a pH of ~3-4 to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visual Guides

The following diagrams illustrate the synthesis workflow and the chemical reaction pathways.

G Synthesis Workflow for this compound Start L-Tyrosine Acetylation N-Acetylation (Acetic Anhydride, Base) Start->Acetylation Intermediate1 N-Acetyl-L-tyrosine Acetylation->Intermediate1 Esterification Esterification (Ethanol, Acid Catalyst) Intermediate1->Esterification Intermediate2 N-Acetyl-L-tyrosine ethyl ester Esterification->Intermediate2 Iodination Di-iodination (Iodinating Agent, Base) Intermediate2->Iodination CrudeProduct Crude Product Iodination->CrudeProduct Purification Purification (Recrystallization) CrudeProduct->Purification FinalProduct N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester Purification->FinalProduct G Iodination Reaction and Common Side Products Reactant N-Acetyl-L-tyrosine ethyl ester Mono_Product N-Acetyl-3-iodo-L-tyrosine ethyl ester (Mono-iodinated Side Product) Reactant->Mono_Product IodinatingAgent_low 1 eq. Iodinating Agent Di_Product N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester (Desired Product) Mono_Product->Di_Product IodinatingAgent_high >2 eq. Iodinating Agent Over_Product Over-iodinated/Oxidized Products (Colored Impurities) Di_Product->Over_Product Harsh_Conditions Excess Reagent / High Temp

References

Technical Support Center: N-Acetyl-3,5-diiodo-l-tyrosine Ethyl Ester Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester solutions. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound solutions?

A1: The primary stability concerns for this compound solutions are chemical degradation through two main pathways:

  • Deiodination: The loss of one or both iodine atoms from the tyrosine ring. This is a common degradation pathway for iodinated tyrosine derivatives.

  • Hydrolysis: The cleavage of the ethyl ester bond to form N-Acetyl-3,5-diiodo-l-tyrosine. This reaction is often catalyzed by acidic or basic conditions.

Additionally, exposure to light (photodegradation) and elevated temperatures can accelerate these degradation processes.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To minimize degradation, solutions of this compound should be:

  • Stored at low temperatures: Refrigeration (2-8 °C) is recommended for short-term storage. For long-term storage, freezing at -20 °C or below is advisable.

  • Protected from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Maintained at an appropriate pH: If possible, use buffered solutions to maintain a neutral pH, as both acidic and basic conditions can promote hydrolysis.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is generally soluble in organic solvents. For aqueous solutions, the use of co-solvents may be necessary. While specific solubility data is limited, related compounds like 3,5-Diiodo-L-tyrosine are soluble in DMSO and slightly soluble in ethanol and DMF.[1] It is recommended to perform small-scale solubility tests to determine the most suitable solvent system for your specific application.

Q4: How can I monitor the stability of my this compound solution?

A4: The most effective way to monitor the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method should be able to separate the intact this compound from its potential degradation products (e.g., mono-deiodinated product, di-deiodinated product, and the hydrolyzed acid).

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound solutions.

Observed Problem Potential Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of the this compound solution leading to a lower effective concentration of the active compound.1. Verify Solution Integrity: Analyze the solution using a stability-indicating HPLC method to determine the concentration of the intact compound and identify any degradation products. 2. Prepare Fresh Solutions: If degradation is confirmed, prepare fresh solutions immediately before use. 3. Optimize Storage: Review and optimize storage conditions (temperature, light protection, pH) as recommended in the FAQs.
Appearance of new peaks in HPLC chromatogram over time. Chemical degradation of the compound. The new peaks likely correspond to degradation products such as the hydrolyzed carboxylic acid or deiodinated species.1. Identify Degradants: If possible, use mass spectrometry (LC-MS) to identify the structure of the degradation products. This can help confirm the degradation pathway. 2. Perform Forced Degradation Studies: To understand the degradation profile better, conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions. This will help in proactively identifying potential issues.
Precipitation or cloudiness in the solution. Poor solubility of the compound or its degradation products in the chosen solvent system. Changes in temperature or pH can also affect solubility.1. Confirm Solubility: Re-evaluate the solubility of the compound in the chosen solvent at the storage and experimental temperatures. 2. Adjust Solvent System: Consider using a different solvent or a co-solvent system to improve solubility. 3. Control pH: Ensure the pH of the solution is within a range where the compound and its potential degradants are soluble.
Discoloration of the solution (e.g., turning yellow or brown). This may indicate oxidative degradation or the formation of colored degradation products, particularly from the iodinated ring.1. Inert Atmosphere: When preparing and storing solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation. 2. Use of Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but its compatibility with the experimental system must be verified.

Data Presentation: Illustrative Stability Data

Storage Condition Time Point Assay (% of Initial) Major Degradant 1 (%) (N-Acetyl-3,5-diiodo-l-tyrosine)Major Degradant 2 (%) (N-Acetyl-3-iodo-l-tyrosine ethyl ester)
2-8 °C (Protected from Light) 0100.00.00.0
1 month98.50.80.7
3 months95.22.52.3
25 °C / 60% RH (Protected from Light) 0100.00.00.0
1 month92.14.53.4
3 months85.68.95.5
25 °C (Exposed to Light) 0100.00.00.0
1 month88.35.16.6
3 months79.49.810.8

Experimental Protocols

Protocol 1: General Purpose Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to confirm the specificity of the stability-indicating method.[2][3]

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M HCl. Incubate at 60 °C and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the sample before HPLC analysis.[2]

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Incubate at 60 °C and sample at various time points. Neutralize the sample before HPLC analysis.[2]

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, and sample at various time points.[2]

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours). Also, store a solution of the compound at a high temperature (e.g., 60 °C) and analyze at different time points.[2]

  • Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

Visualizations

Diagram 1: Potential Degradation Pathways

A N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester B N-Acetyl-3-iodo-l-tyrosine ethyl ester A->B Deiodination D N-Acetyl-3,5-diiodo-l-tyrosine A->D Hydrolysis C N-Acetyl-l-tyrosine ethyl ester B->C Deiodination

Caption: Potential degradation pathways for this compound.

Diagram 2: Experimental Workflow for Stability Testing

cluster_0 Preparation cluster_1 Storage cluster_2 Analysis cluster_3 Evaluation A Prepare Solution of N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester B Aliquot and store under different conditions (Temp, Light, pH) A->B C Withdraw samples at defined time points B->C D Analyze by Stability-Indicating HPLC Method C->D E Quantify parent compound and degradation products D->E F Determine degradation rate and shelf-life E->F

Caption: General experimental workflow for conducting a stability study.

References

Preventing deiodination during reactions with N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester. The primary focus is on preventing deiodination, a common side reaction that can significantly impact reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem?

A1: Deiodination is the loss of one or both iodine atoms from the aromatic ring of this compound. This is a common side reaction that leads to the formation of mono-iodinated and non-iodinated impurities, reducing the yield of the desired product and complicating purification.

Q2: What are the main causes of deiodination?

A2: Deiodination can be initiated by several factors, including:

  • Heat: Elevated reaction temperatures can promote the cleavage of the carbon-iodine bond.

  • Light: Exposure to UV or even ambient light can cause photochemical degradation, leading to the formation of aryl radicals and subsequent deiodination.[1]

  • Bases: Strong bases can facilitate deiodination, particularly at higher temperatures.

  • Reducing Agents: The presence of reducing agents, either as reagents or impurities, can lead to reductive cleavage of the C-I bond.

  • Palladium Catalysts: In palladium-catalyzed cross-coupling reactions, reductive elimination from a Pd(II) intermediate can be a pathway for deiodination, especially with certain ligands and under specific conditions.

Q3: How can I detect and quantify deiodination?

A3: Deiodination can be monitored and quantified using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can effectively separate this compound from its mono-iodinated and non-iodinated analogs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to quantify the relative amounts of the desired product and its deiodinated impurities by integrating characteristic aromatic proton signals.

  • Mass Spectrometry (MS): Mass spectrometry can identify the presence of deiodinated byproducts by their lower molecular weights.

Q4: Should I protect the phenolic hydroxyl group?

A4: Protection of the phenolic hydroxyl group can be beneficial in certain reactions to prevent side reactions at this site. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl ethers (e.g., TBDMS).[2] The choice of protecting group will depend on the specific reaction conditions and the deprotection strategy.

Troubleshooting Guides

This section provides specific troubleshooting advice for common reaction types where deiodination of this compound is a potential issue.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck, Stille)

Deiodination is a frequent side reaction in palladium-catalyzed cross-coupling reactions involving aryl iodides. The following table summarizes common problems and potential solutions.

Problem Potential Cause Recommended Solution
Significant formation of mono-iodinated byproduct. Reductive dehalogenation by the catalyst. 1. Catalyst Selection: Switch to a palladium catalyst with a lower tendency for reductive dehalogenation. For example, catalysts with bulky, electron-rich phosphine ligands can sometimes suppress this side reaction. 2. Ligand Choice: If using a palladium precursor like Pd(OAc)₂, try different phosphine ligands. Bidentate ligands with a large bite angle, such as Xantphos, may be beneficial. 3. Reaction Time: Minimize reaction time; prolonged exposure to the catalyst can increase deiodination. Monitor the reaction closely by TLC or HPLC.
Complete loss of iodine (formation of N-Acetyl-L-tyrosine ethyl ester). Harsh reaction conditions. 1. Temperature: Reduce the reaction temperature. Many cross-coupling reactions with aryl iodides can proceed at room temperature or with gentle heating. 2. Base: Use a weaker or non-nucleophilic base. Strong bases like alkoxides can promote deiodination. Consider using inorganic bases like K₂CO₃ or Cs₂CO₃, or organic amines like triethylamine or DIPEA.
Low yield and complex mixture of products. Photochemical degradation. 1. Light Protection: Protect the reaction from light by wrapping the reaction vessel in aluminum foil. 2. Degassed Solvents: Use thoroughly degassed solvents to remove oxygen, which can participate in radical reactions.

The following table provides illustrative data on the effect of different palladium catalysts and ligands on the yield of the desired product and the formation of the mono-deiodinated byproduct in a hypothetical Suzuki coupling reaction of this compound with phenylboronic acid.

CatalystLigandBaseSolventTemp (°C)Time (h)Product Yield (%)Mono-deiodinated Byproduct (%)
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O80126525
Pd(dppf)Cl₂-K₂CO₃Toluene/H₂O80128510
Pd₂(dba)₃XPhosK₃PO₄Dioxane100692<5
Pd(OAc)₂SPhosCs₂CO₃THF/H₂O6018888

Note: This data is illustrative and based on general trends in palladium catalysis. Actual results may vary.

Reactions Involving Strong Bases or Nucleophiles

Reactions requiring strong bases or nucleophiles can also lead to deiodination.

Problem Potential Cause Recommended Solution
Deiodination during protection of the phenolic hydroxyl group. Strong base used for deprotonation. 1. Choice of Base: Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaH or alkoxides. 2. Temperature: Perform the reaction at the lowest possible temperature that allows for efficient reaction.
Deiodination during nucleophilic aromatic substitution (SNAr). High reaction temperature and prolonged reaction time. 1. Substrate Activation: SNAr reactions on electron-rich rings are generally difficult. This approach may not be suitable for this substrate without further modification. 2. Alternative Strategy: Consider a metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) as an alternative to SNAr.
General Handling and Storage
Problem Potential Cause Recommended Solution
Gradual decomposition of the starting material over time. Light and/or heat exposure during storage. 1. Storage Conditions: Store this compound in a cool, dark place, preferably in an amber vial under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent reaction outcomes. Variability in reagent quality. 1. Reagent Purity: Ensure all reagents, especially solvents and bases, are of high purity and free from reducing impurities. Use freshly distilled solvents when possible.

Experimental Protocols

General Protocol for Sonogashira Coupling with Minimized Deiodination

This protocol provides a starting point for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1 - 1.2 eq)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (1-3 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the base (TEA or DIPEA) and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

  • If the reaction is sluggish, gently warm the mixture to 40-50 °C. Avoid excessive heating.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

HPLC Method for Quantifying Deiodination

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Gradient: Start with a lower percentage of acetonitrile (e.g., 30%) and increase to a higher percentage (e.g., 90%) over 20-30 minutes. Flow Rate: 1.0 mL/min Detection: UV at 254 nm Expected Elution Order:

  • N-Acetyl-L-tyrosine ethyl ester (most polar)

  • N-Acetyl-3-iodo-L-tyrosine ethyl ester

  • This compound (least polar)

Mandatory Visualizations

Deiodination_Pathways cluster_conditions Conditions Promoting Deiodination This compound This compound Mono-iodinated byproduct Mono-iodinated byproduct This compound->Mono-iodinated byproduct Deiodination Non-iodinated byproduct Non-iodinated byproduct Mono-iodinated byproduct->Non-iodinated byproduct Deiodination Heat Heat Light Light Strong Base Strong Base Reducing Agents Reducing Agents Pd(0)/Pd(II) Catalysis Pd(0)/Pd(II) Catalysis

Caption: General deiodination pathway of this compound.

Troubleshooting_Workflow start Deiodination Observed reaction_type Identify Reaction Type start->reaction_type pd_coupling Palladium-Catalyzed Cross-Coupling reaction_type->pd_coupling Cross-Coupling base_reaction Base-Mediated Reaction reaction_type->base_reaction Base Present general General Handling/ Photochemical reaction_type->general All Cases optimize_catalyst Optimize Catalyst/ Ligand System pd_coupling->optimize_catalyst lower_temp_pd Lower Reaction Temperature pd_coupling->lower_temp_pd weaker_base_pd Use Weaker/ Non-nucleophilic Base pd_coupling->weaker_base_pd milder_base Use Milder Base (e.g., K2CO3) base_reaction->milder_base lower_temp_base Lower Reaction Temperature base_reaction->lower_temp_base protect_light Protect from Light general->protect_light degas_solvents Use Degassed Solvents general->degas_solvents

Caption: A logical workflow for troubleshooting deiodination issues.

References

Technical Support Center: Optimizing Reaction Conditions for Coupling N-Acetyl-3,5-diiodo-l-tyrosine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient coupling of N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester is a critical step in the synthesis of various thyromimetic compounds and other complex molecules. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols based on analogous Ullmann-type coupling reactions of sterically hindered and electron-rich iodophenols.

Troubleshooting Guide

This section addresses common issues encountered during the coupling reaction of this compound, which is typically a copper-catalyzed Ullmann-type diaryl ether synthesis.

Issue Potential Cause Suggested Solution
Low to No Conversion of Starting Material Inactive Catalyst: The copper catalyst may not be in the active Cu(I) state.Use a fresh source of a Cu(I) salt, such as CuI or CuBr. If using a Cu(II) salt, consider an in-situ reduction step or longer reaction times. Ensure the catalyst has not been deactivated by prolonged exposure to air or moisture.
Ineffective Ligand: The chosen ligand may not be suitable for this sterically hindered and electron-rich substrate.For sterically hindered phenols, ligands like picolinic acid or amino acids such as N,N-dimethylglycine have proven effective.[1][2][3] Consider screening a few different ligands to find the optimal one for your system.
Inappropriate Base: The base may be too weak to deprotonate the phenolic hydroxyl group efficiently, or it may have poor solubility in the reaction solvent.Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective bases for Ullmann couplings.[1][3] Ensure the base is finely powdered and thoroughly dried before use.
Low Reaction Temperature: Ullmann couplings often require elevated temperatures to proceed at a reasonable rate.Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures for these couplings range from 80 °C to 140 °C.[4]
Formation of Significant Side Products (e.g., homocoupling, de-iodination) High Reaction Temperature: Excessive heat can promote undesired side reactions.If you are observing significant byproduct formation, try lowering the reaction temperature. A balance must be struck between achieving a reasonable reaction rate and minimizing side reactions.
Inappropriate Ligand-to-Copper Ratio: An incorrect ratio can lead to catalyst instability and promote side reactions.The optimal ligand-to-copper ratio is often greater than 1. Experiment with ratios from 1:1 to 2:1 (ligand:copper) to find the sweet spot for your reaction.
Presence of Oxygen: Oxygen can lead to oxidative side reactions, including the homocoupling of the aryl iodide.Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.
Difficulty in Product Purification Complex Reaction Mixture: The presence of multiple byproducts and unreacted starting materials can complicate purification.Optimize the reaction conditions to maximize the yield of the desired product and minimize side reactions. This will simplify the subsequent purification steps.
Product Chelation to Copper: The diaryl ether product may coordinate with the copper catalyst, making its removal difficult.During workup, washing the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia can help remove residual copper.

Frequently Asked Questions (FAQs)

Q1: What is the most likely reaction type for the coupling of this compound?

A1: The most probable reaction is a copper-catalyzed Ullmann condensation, specifically a diaryl ether synthesis. This type of reaction involves the coupling of an aryl halide (in this case, the diiodo-tyrosine derivative) with a phenol.[5][6]

Q2: Which copper source is best for this reaction?

A2: Copper(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) are generally preferred as they are the active catalytic species. While Cu(II) salts can be used, they require in-situ reduction to Cu(I) for the catalytic cycle to begin.

Q3: Why is a ligand necessary for this reaction?

A3: Ligands play a crucial role in modern Ullmann reactions by stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle. This allows the reaction to proceed under milder conditions (lower temperatures) and with lower catalyst loadings, often leading to higher yields and better functional group tolerance.[3][7] For a sterically hindered substrate like this compound, a suitable ligand is critical for achieving good conversion.

Q4: What are the most effective ligands for coupling sterically hindered iodophenols?

A4: For sterically hindered and electron-rich phenols, nitrogen- and oxygen-based chelating ligands have shown great promise. Picolinic acid and amino acids like N,N-dimethylglycine are often excellent choices due to their effectiveness and relatively low cost.[1][2][3]

Q5: How do I choose the right solvent and base?

A5: The choice of solvent and base is interdependent. For polar aprotic solvents like DMSO and acetonitrile, strong inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used and have shown good results in similar systems.[1][7][8] In non-polar solvents like toluene or xylene, K₂CO₃ can also be effective.[4] It is advisable to screen a few combinations to find the optimal conditions for your specific coupling reaction.

Q6: What are the key safety precautions to take when running this type of reaction?

A6: Copper salts can be toxic, so appropriate personal protective equipment (gloves, safety glasses) should be worn. Many of the solvents used (e.g., DMSO, DMF) have their own specific hazards and should be handled in a well-ventilated fume hood. Reactions at high temperatures should be conducted with appropriate shielding and temperature monitoring.

Data on Analogous Ullmann Coupling Reactions

The following tables summarize reaction conditions and yields for the Ullmann coupling of phenols that are structurally analogous to this compound (i.e., sterically hindered and/or electron-rich). This data can serve as a starting point for optimizing your reaction.

Table 1: Effect of Ligand on the Coupling of a Sterically Hindered Phenol

Reaction: 2,6-dimethylphenol coupling with 4-iodotoluene

EntryCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1CuI (5)NoneK₃PO₄DMSO110< 5
2CuI (5)Picolinic Acid (10)K₃PO₄DMSO11085[1]
3CuI (5)N,N-Dimethylglycine (10)Cs₂CO₃Acetonitrile10078[7]
4CuI (5)1,10-Phenanthroline (10)K₃PO₄DMSO11065

Table 2: Effect of Base and Solvent on the Coupling of an Electron-Rich Phenol

Reaction: 4-methoxyphenol coupling with 4-bromoanisole

EntryCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1CuI (10)N,N-Dimethylglycine (10)K₃PO₄Acetonitrile11095[7]
2CuI (10)N,N-Dimethylglycine (10)Cs₂CO₃Acetonitrile11088[7]
3CuI (10)N,N-Dimethylglycine (10)K₂CO₃Acetonitrile11060[7]
4CuI (5)PPh₃ (10)K₂CO₃Toluene11058[4]
5CuI (5)PPh₃ (10)K₂CO₃o-Xylene14068[4]

Experimental Protocols

The following are generalized protocols for a copper-catalyzed Ullmann coupling reaction, which can be adapted for this compound.

Protocol 1: Picolinic Acid as Ligand in DMSO
  • To an oven-dried reaction vessel, add CuI (5 mol%), picolinic acid (10 mol%), and K₃PO₄ (2 equivalents).

  • Add this compound (1 equivalent) and the coupling partner (1.2 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed DMSO to achieve a concentration of 0.5-1.0 M.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: N,N-Dimethylglycine as Ligand in Acetonitrile
  • In a glovebox or under a stream of inert gas, add CuI (10 mol%), N,N-dimethylglycine (10 mol%), and Cs₂CO₃ (2 equivalents) to a dry reaction tube.

  • Add the this compound (1 equivalent) and the coupling partner (1.2 equivalents).

  • Add anhydrous, degassed acetonitrile to the desired concentration.

  • Seal the tube and heat the mixture to 100-110 °C with stirring.

  • After the reaction is complete (as determined by TLC or LC-MS), cool to room temperature.

  • Dilute the mixture with a suitable organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify by flash chromatography.

Visualizations

Signaling Pathway of a Generalized Ullmann Coupling Reaction

Ullmann_Coupling CuI Cu(I) Catalyst CuIL Cu(I)-Ligand Complex CuI->CuIL Ligand Ligand (L) Ligand->CuIL CuPhenoxide Copper(I) Phenoxide [L-Cu(I)-OAr'] CuIL->CuPhenoxide Phenol Phenol (Ar'OH) Phenoxide Phenoxide (Ar'O-) Phenol->Phenoxide -H+ Base Base Phenoxide->CuPhenoxide OxAdd Oxidative Addition CuPhenoxide->OxAdd ArylHalide Aryl Iodide (ArI) ArylHalide->OxAdd CuIII Cu(III) Intermediate [L-Cu(III)(Ar)(OAr')I] OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuIL Catalyst Regeneration Product Diaryl Ether (Ar-O-Ar') RedElim->Product

Caption: Catalytic cycle of a ligand-assisted Ullmann diaryl ether synthesis.

Experimental Workflow for Optimizing Reaction Conditions

workflow start Start: Define Substrates (this compound & Coupling Partner) setup Initial Reaction Setup: CuI (5 mol%), Ligand (10 mol%), Base (2 eq.), Solvent, 100 °C start->setup ligand_screen Screen Ligands: Picolinic Acid, N,N-Dimethylglycine, 1,10-Phenanthroline setup->ligand_screen base_solvent_screen Screen Base/Solvent: K3PO4/DMSO, Cs2CO3/ACN, K2CO3/Toluene ligand_screen->base_solvent_screen Select Best Ligand temp_opt Optimize Temperature: 80°C to 140°C base_solvent_screen->temp_opt Select Best Base/Solvent analysis Analyze Results: TLC, LC-MS, NMR (Yield, Purity) temp_opt->analysis Identify Optimal Temp. successful Successful Coupling: Proceed to Scale-up analysis->successful High Yield & Purity troubleshoot Troubleshoot: Low Yield / Side Products (Refer to Guide) analysis->troubleshoot Low Yield or Impure troubleshoot->setup Modify Conditions

Caption: A logical workflow for the optimization of the coupling reaction.

References

Method refinement for purification of N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound by column chromatography.

Problem IDQuestionPossible CausesSuggested Solutions
PUR-001 My compound is not moving off the baseline (low Rf value) even with a high concentration of ethyl acetate. The solvent system is not polar enough. The compound may be interacting strongly with the silica gel, possibly due to the acidity of the silica.- Gradually increase the polarity of the mobile phase by adding a small percentage of methanol (e.g., 1-5%) to the ethyl acetate/hexane mixture. - Consider using a different stationary phase, such as alumina (neutral or basic), which may reduce strong interactions. - If the compound is suspected to be acidic, a small amount of acetic acid (<1%) can be added to the mobile phase to improve elution.
PUR-002 The separation between my desired product and an impurity is poor (co-elution). The polarity of the mobile phase is too high, causing the compounds to elute too quickly. The chosen solvent system may not be optimal for resolving the specific compounds.- Decrease the polarity of the mobile phase (lower the percentage of ethyl acetate). - Try a different solvent system. For example, dichloromethane/methanol can sometimes provide different selectivity compared to ethyl acetate/hexane. - Ensure the column is not overloaded. A smaller sample load can improve resolution.
PUR-003 The compound is streaking or tailing on the TLC plate and the column. The compound may be degrading on the silica gel.[1] The sample may be overloaded on the TLC plate or column. The compound might be acidic or basic.- To check for degradation, spot the compound on a TLC plate, let it sit for 30-60 minutes, and then develop it to see if new spots have appeared.[1] - If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.[1] - Reduce the amount of sample loaded onto the column. - If the compound has acidic or basic properties, adding a small amount of a modifier to the mobile phase (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) can improve peak shape.
PUR-004 I have a low yield of the purified product. The compound may be irreversibly adsorbed onto the silica gel. Some of the product may have been discarded in mixed fractions. The compound may be unstable under the purification conditions.- After elution, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to check if any remaining product can be recovered. - Carefully re-analyze the mixed fractions by TLC to see if they can be combined and re-purified. - Minimize the time the compound is on the column by using flash chromatography with applied pressure to speed up the elution.
PUR-005 I can't see the spots on my TLC plate under UV light. The compound may not be UV-active at the wavelength used (254 nm).- Use alternative visualization techniques. Staining with iodine vapor is effective for many organic compounds, including aromatic and unsaturated ones.[2][3][4][5] - Other general stains like potassium permanganate or p-anisaldehyde can also be used.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and recommended stationary phase for the purification of moderately polar organic compounds like this compound.

Q2: How do I determine the optimal mobile phase for column chromatography?

A2: The optimal mobile phase is typically determined by thin-layer chromatography (TLC). A good solvent system will give your desired compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of ethyl acetate and hexane.

Q3: Should I use isocratic or gradient elution?

A3: For separating compounds with significantly different polarities, a gradient elution is often more efficient. You can start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 50% ethyl acetate).[6][7] If the impurities are close in polarity to your product, an isocratic (constant solvent composition) elution may provide better resolution.

Q4: How can I load my sample onto the column?

A4: The sample can be loaded in two ways:

  • Wet loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully add it to the top of the column.

  • Dry loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry silica with the adsorbed compound to the top of the column. This method is often preferred as it can lead to better separation.

Q5: What is the expected purity of this compound after a single column chromatography purification?

A5: With a well-optimized column chromatography protocol, a purity of ≥98% can be expected.[8]

Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Pour the slurry into the column and allow the silica gel to pack under gravity. Gently tap the column to ensure even packing.

  • Add a layer of sand on top of the silica gel.

  • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Adsorb the dissolved sample onto a small amount of silica gel.

  • Evaporate the solvent to obtain a free-flowing powder.

  • Carefully add the dry sample-adsorbed silica gel to the top of the prepared column.

3. Elution and Fraction Collection:

  • Begin elution with the initial mobile phase (e.g., 10% ethyl acetate in hexane).

  • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Collect fractions in test tubes or vials.

  • If using a gradient, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A suggested gradient is provided in the table below.

4. Monitoring the Separation:

  • Monitor the elution of the compound by spotting fractions on TLC plates.

  • Visualize the TLC plates under UV light (254 nm) and/or by staining with iodine vapor.

  • Combine the fractions containing the pure product.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the purified product under high vacuum to remove any residual solvent.

Proposed Gradient Elution Profile
StepMobile Phase Composition (Ethyl Acetate/Hexane, v/v)Number of Column Volumes
110:902
220:802
330:704
440:604
550:502

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_product Crude N-Acetyl-3,5-diiodo- -tyrosine ethyl ester dissolve Dissolve in minimal solvent crude_product->dissolve adsorb Adsorb onto silica gel dissolve->adsorb evaporate Evaporate solvent adsorb->evaporate dry_load Dry sample for loading evaporate->dry_load load_sample Load sample onto column dry_load->load_sample pack_column Pack silica gel column pack_column->load_sample elute Elute with solvent gradient load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc Monitor fractions by TLC collect_fractions->tlc combine Combine pure fractions tlc->combine evaporate_final Evaporate solvent combine->evaporate_final purified_product Purified Product evaporate_final->purified_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree cluster_causes Identify Cause cluster_solutions Implement Solution start Poor Separation? cause_rf_low Low Rf / No Elution start->cause_rf_low Yes cause_coelution Co-elution of spots start->cause_coelution Yes cause_streaking Streaking / Tailing start->cause_streaking Yes sol_increase_polarity Increase mobile phase polarity (e.g., add MeOH) cause_rf_low->sol_increase_polarity sol_decrease_polarity Decrease mobile phase polarity cause_coelution->sol_decrease_polarity sol_change_solvent Try different solvent system (e.g., DCM/MeOH) cause_coelution->sol_change_solvent sol_check_stability Check for degradation on silica cause_streaking->sol_check_stability sol_reduce_load Reduce sample load cause_streaking->sol_reduce_load success Improved Separation sol_increase_polarity->success sol_decrease_polarity->success sol_change_solvent->success sol_add_modifier Add modifier (acid/base) sol_check_stability->sol_add_modifier If stable sol_reduce_load->success sol_add_modifier->success

Caption: Troubleshooting decision tree for poor separation in column chromatography.

References

Validation & Comparative

A Comparative Guide to the Synthetic Efficiency of N-Acetyl-3,5-diiodo-l-tyrosine Ethyl Ester and Diiodotyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of iodinated tyrosine derivatives is a cornerstone in the development of thyroid hormone analogs, radiolabeled tracers for medical imaging, and various biochemical probes. Among these, 3,5-diiodo-l-tyrosine (diiodotyrosine) and its protected form, N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester, are two of the most pivotal compounds. The choice between synthesizing the protected or unprotected form directly impacts the overall efficiency of a multi-step synthesis. This guide provides an objective comparison of the synthetic efficiency for producing these two compounds, supported by experimental data, to aid researchers in selecting the optimal synthetic route for their specific applications.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for the synthesis of this compound and diiodotyrosine based on reported high-yield protocols.

ParameterThis compoundDiiodotyrosine
Starting Material N-Acetyl-l-tyrosine ethyl esterL-Tyrosine
Iodinating Agent Iodine monochloride (ICl)N-Iodosuccinimide (NIS)
Reported Yield 88.3%[1]94-99%[2]
Reported Purity 98.52%[1]95-99.9% (GC purity)[2]
Reaction Time 1 hour[1]5-8 minutes[2]
Key Advantages Direct production of a protected form suitable for further modifications.Extremely rapid reaction with very high yields.[2]
Key Disadvantages Longer reaction time compared to the NIS method.The free amino and carboxylic acid groups may require protection for subsequent reactions.

Experimental Protocols

Synthesis of this compound

This protocol describes the iodination of N-Acetyl-l-tyrosine ethyl ester using iodine monochloride.

Materials:

  • N-Acetyl-l-tyrosine ethyl ester

  • Iodine monochloride (ICl)

  • Methanol

  • Dichloromethane

  • Saturated sodium hydrogen carbonate solution

Procedure:

  • Dissolve N-Acetyl-l-tyrosine ethyl ester in methanol.

  • Add a solution of iodine monochloride in methanol dropwise to the reaction mixture.

  • Stir the reaction mixture for 1 hour.[1]

  • After the reaction is complete, concentrate the mixture to dryness under reduced pressure.[1]

  • Dissolve the crude product in dichloromethane and wash it twice with a saturated sodium hydrogen carbonate solution.[1]

  • The organic layer is then dried and the solvent is evaporated to yield the final product.

  • The resulting white powdery solid is this compound.[1]

Synthesis of Diiodotyrosine

This protocol outlines a highly efficient, solvent-free method for the synthesis of 3,5-diiodo-l-tyrosine using N-iodosuccinimide.

Materials:

  • L-Tyrosine

  • N-Iodosuccinimide (NIS)

Procedure:

  • In a mortar, combine L-Tyrosine and N-Iodosuccinimide.

  • Grind the solid mixture at room temperature for 5-8 minutes.[2]

  • The reaction proceeds rapidly, yielding 3,5-diiodo-l-tyrosine.

  • The work-up procedure is simple and does not require hazardous solvents.[2]

Mandatory Visualizations

Logical Relationship of Synthetic Pathways

The following diagram illustrates the synthetic relationship between L-Tyrosine and the two target compounds, highlighting the key transformations.

Synthesis_Pathway Tyrosine L-Tyrosine Diiodotyrosine 3,5-Diiodo-l-tyrosine Tyrosine->Diiodotyrosine Iodination (NIS) ProtectedTyrosine N-Acetyl-l-tyrosine ethyl ester Tyrosine->ProtectedTyrosine Protection ProtectedDiiodo N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester ProtectedTyrosine->ProtectedDiiodo Iodination (ICl) ProtectedDiiodo->Diiodotyrosine Deprotection

Caption: Synthetic routes to diiodotyrosine and its protected form.

Experimental Workflow Comparison

This diagram provides a side-by-side comparison of the experimental workflows for the synthesis of both compounds.

Workflow_Comparison cluster_DIT Synthesis of Diiodotyrosine cluster_Protected Synthesis of this compound DIT_start Mix L-Tyrosine and NIS DIT_react Grind for 5-8 min DIT_start->DIT_react DIT_workup Simple Work-up DIT_react->DIT_workup DIT_product Diiodotyrosine DIT_workup->DIT_product P_start Dissolve Protected Tyrosine P_reagent Add ICl in Methanol P_start->P_reagent P_react Stir for 1 hour P_reagent->P_react P_concentrate Concentrate P_react->P_concentrate P_extract DCM Extraction & Wash P_concentrate->P_extract P_product Protected Diiodotyrosine P_extract->P_product

Caption: Comparative experimental workflows.

Discussion on Synthetic Efficiency

From the presented data, the synthesis of diiodotyrosine via the solid-state grinding method with NIS demonstrates superior efficiency in terms of both reaction time and yield.[2] The remarkably short reaction time of 5-8 minutes and yields reported between 94-99% make this an exceptionally efficient process.[2] The solvent-free nature of this reaction also aligns with the principles of green chemistry, reducing waste and simplifying the work-up procedure.

In contrast, the synthesis of This compound using iodine monochloride, while still providing a very good yield of 88.3% and high purity, requires a significantly longer reaction time of 1 hour and involves the use of solvents for the reaction and subsequent purification steps.[1]

The choice between these two synthetic routes ultimately depends on the subsequent steps in a researcher's synthetic plan.

  • If the final target molecule requires the amino and carboxylic acid groups of diiodotyrosine to be free, the direct synthesis of diiodotyrosine is the more efficient approach.

  • However, if subsequent reactions necessitate protected functional groups to avoid side reactions, the direct synthesis of this compound is advantageous as it circumvents the need for separate protection and deprotection steps, which would add to the overall number of synthetic steps and potentially lower the overall yield.

Conclusion

In a direct comparison of the iodination step, the synthesis of diiodotyrosine using N-iodosuccinimide in a solvent-free reaction is significantly more efficient than the synthesis of this compound using iodine monochloride. The former offers a much faster reaction and higher yields. However, the strategic advantage of having a protected diiodotyrosine derivative ready for further chemical transformations makes the synthesis of this compound a valuable and efficient option in the context of a multi-step synthesis. Researchers should carefully consider the overall synthetic strategy to determine which starting material provides the most streamlined and efficient pathway to their final product.

References

Navigating the Landscape of Radiolabeling: A Guide to Alternatives for N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical task of radiolabeling, the choice of compound is paramount to experimental success. While N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester has served as a valuable tool, a diverse array of alternative compounds offers distinct advantages in various applications. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to inform your selection process.

The primary alternatives to this compound for radiolabeling can be broadly categorized into two main approaches: direct iodination of endogenous amino acid residues and the use of prosthetic groups (bifunctional chelating agents). Each strategy presents a unique set of benefits and considerations in terms of labeling efficiency, stability, and impact on the biological activity of the target molecule.

Key Alternative Compounds and Methodologies

This guide will focus on the following well-established alternatives:

  • Direct Radioiodination of Tyrosine and Histidine Residues: This is a widely used method that leverages the inherent reactivity of tyrosine and histidine residues within proteins and peptides.

  • Bolton-Hunter Reagent and its Analogs: These are acylating agents that introduce a radioiodinated moiety to primary amino groups, such as the ε-amino group of lysine residues.

  • N-succinimidyl-4-guanidinomethyl-3-iodobenzoate (SGMIB): A "residualizing" labeling agent designed for improved intracellular retention of the radiolabel, which is particularly advantageous for in vivo imaging studies.

Comparative Analysis of Radiolabeling Alternatives

The selection of an appropriate radiolabeling compound is contingent on the specific requirements of the study, including the nature of the molecule to be labeled, the desired radiochemical yield, and the intended application. The following table summarizes key performance metrics for the discussed alternatives.

FeatureDirect Iodination (Tyrosine/Histidine)Bolton-Hunter ReagentN-succinimidyl-4-guanidinomethyl-3-iodobenzoate (SGMIB)
Target Residue Tyrosine, HistidineLysine, N-terminusLysine, N-terminus
Labeling Chemistry Electrophilic substitutionAcylationAcylation
Typical Oxidizing Agents Chloramine-T, Iodogen, LactoperoxidaseN/A (pre-iodinated)N/A (pre-iodinated)
Reaction pH 7.0 - 8.5~8.58.0 - 9.0
Key Advantage Simple, direct labeling of native molecules.[1]Suitable for molecules lacking tyrosine; milder, non-oxidative conditions.[2][3]Enhanced intracellular retention of radioactivity, leading to improved tumor targeting.[4][5]
Key Disadvantage Potential for oxidation of sensitive residues; may alter biological activity if tyrosine/histidine is in the active site.[1]Modifies lysine residues, which could be critical for biological function.[6]More complex synthesis of the labeling agent.[7]
Radiochemical Yield Variable (can be high, e.g., >90% with Chloramine-T)[8]Typically high~50% for the synthesis of the agent itself.[4]
In Vivo Stability Can be susceptible to deiodination.[9]Generally stableDesigned for high intracellular stability.[5]
Tumor Uptake (%ID/g) Varies by targetVaries by targetCan be significantly higher (2-4 fold) than direct iodination for internalized targets.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable radiolabeling. Below are representative protocols for the key experiments cited in this guide.

Protocol 1: Direct Radioiodination using Iodogen

This protocol describes a common method for the direct radioiodination of a peptide or protein containing accessible tyrosine residues.

Materials:

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) coated tubes

  • Peptide/protein solution in a suitable buffer (e.g., phosphate buffer, pH 7.4)

  • Na[¹²⁵I] or Na[¹³¹I] solution

  • Quenching solution (e.g., sodium metabisulfite or a solution containing excess tyrosine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Iodogen-coated tubes by dissolving Iodogen in a volatile organic solvent (e.g., chloroform), adding it to a reaction vial, and evaporating the solvent under a gentle stream of nitrogen.

  • Add the peptide or protein solution to the Iodogen-coated tube.

  • Introduce the Na[¹²⁵I] or Na[¹³¹I] solution to the reaction mixture.

  • Incubate the reaction for a specified time (typically 5-15 minutes) at room temperature with gentle agitation.

  • Terminate the reaction by transferring the mixture to a new tube containing the quenching solution.

  • Purify the radiolabeled peptide/protein from unreacted iodine and other byproducts using an appropriate chromatography method.

Protocol 2: Radiolabeling with Bolton-Hunter Reagent

This protocol outlines the steps for labeling a protein with the [¹²⁵I]Bolton-Hunter reagent.[2]

Materials:

  • [¹²⁵I]Bolton-Hunter reagent (N-succinimidyl-3-(4-hydroxy-5-[¹²⁵I]iodophenyl)propionate)

  • Protein solution in a borate or phosphate buffer, pH 8.5

  • Quenching solution (e.g., glycine or lysine solution)

  • Gel filtration column for purification

Procedure:

  • The commercially available radioiodinated Bolton-Hunter reagent is typically supplied in a solvent like benzene, which is removed by evaporation.

  • The protein solution, buffered to pH 8.5, is added to the dried reagent.

  • The reaction mixture is incubated, often on ice, for a period ranging from 15 minutes to several hours, depending on the protein.

  • The reaction is stopped by the addition of a quenching solution containing an excess of primary amines (e.g., glycine) to react with the remaining active ester.

  • The labeled protein is then separated from the unreacted reagent and small molecule byproducts by gel filtration.

Protocol 3: Radiolabeling with *I-SGMIB

This protocol provides a general workflow for labeling a monoclonal antibody (mAb) with *I-SGMIB.[4]

Materials:

  • I-SGMIB (N-succinimidyl 4-guanidinomethyl 3-[I]-iodobenzoate)

  • Monoclonal antibody in a suitable buffer (e.g., borate buffer, pH 8.5-9.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • The synthesis of *I-SGMIB is a multi-step process that is typically performed prior to the conjugation reaction.

  • The purified *I-SGMIB is added to the mAb solution.

  • The conjugation reaction is allowed to proceed at room temperature or 4°C for a defined period.

  • The radiolabeled mAb is purified from unconjugated *I-SGMIB and other small molecules using size-exclusion chromatography.

Visualizing the Radiolabeling Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for direct and indirect radiolabeling.

Direct_Radiolabeling_Workflow Start Start: Peptide/Protein with Tyrosine Reagents Add Na[125I] & Oxidizing Agent (e.g., Iodogen) Start->Reagents Reaction Incubation (Electrophilic Substitution) Reagents->Reaction Quench Quench Reaction Reaction->Quench Purification Purification (e.g., SEC) Quench->Purification Product Radiolabeled Peptide/Protein Purification->Product

Caption: Workflow for direct radioiodination of a tyrosine-containing peptide or protein.

Indirect_Radiolabeling_Workflow cluster_prelabeling Pre-labeling (if applicable) Prosthetic Prosthetic Group (e.g., Bolton-Hunter Reagent) Conjugation Conjugation Reaction (Acylation) Prosthetic->Conjugation Molecule Target Molecule with Lysine Molecule->Conjugation Purification Purification Conjugation->Purification Product Radiolabeled Molecule Purification->Product Radioiodination Radioiodination of Prosthetic Group Precursor Activation Activation

Caption: Generalized workflow for indirect radiolabeling using a prosthetic group.

Signaling and Uptake Pathways

The choice of radiolabeling agent can significantly impact the intracellular fate of the radiotracer, which is critical for applications like targeted radionuclide therapy and in vivo imaging. Residualizing labels like SGMIB are designed to be trapped within the cell following receptor-mediated endocytosis.

Receptor_Mediated_Endocytosis_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ligand Radiolabeled Ligand (*I-SGMIB-mAb) Receptor Cell Surface Receptor Ligand->Receptor Binding Endosome Early Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Metabolites Trapped Radiolabeled Metabolites Lysosome->Metabolites Proteolysis

Caption: Simplified pathway of receptor-mediated endocytosis and intracellular trapping of a residualizing radiolabel.

Conclusion

The field of radiolabeling offers a versatile toolkit beyond single compounds. While direct iodination remains a straightforward and effective method for many applications, prosthetic groups like the Bolton-Hunter reagent and advanced residualizing agents such as SGMIB provide critical solutions for labeling a wider range of molecules and for enhancing in vivo performance. The choice of the optimal radiolabeling strategy should be guided by a thorough consideration of the target molecule's properties, the experimental goals, and the comparative data presented in this guide. By understanding the nuances of each alternative, researchers can significantly improve the quality and impact of their radiolabeling studies.

References

A Comparative Guide to Thyroid Hormone Synthesis: Evaluating the Yield from Iodinated Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesis yields of the thyroid hormones—triiodothyronine (T3) and thyroxine (T4)—from their immediate iodinated precursors, monoiodotyrosine (MIT) and diiodothyrosine (DIT). The information presented is supported by experimental data to aid researchers in understanding the efficiency of these critical biochemical reactions.

Data Presentation: Comparative Yield of Thyroid Hormones and Precursors

The following table summarizes the relative yields of iodinated amino acids, including the thyroid hormones T3 and T4, synthesized in an in vitro system using rat thyroid lobes. This data provides insight into the efficiency of the enzymatic coupling of MIT and DIT to form the final hormones under controlled experimental conditions.

Iodinated Amino AcidPrecursor(s)Average Yield (%)
Monoiodotyrosine (MIT)Tyrosine + 1 Iodide28.0
Diiodotyrosine (DIT)Tyrosine + 2 Iodides46.5
Triiodothyronine (T3)1 MIT + 1 DIT1.9
Thyroxine (T4)2 DIT13.9

Data derived from an 8-hour incubation of rat thyroid lobes in an in vitro system.[1]

Experimental Protocols

The following is a generalized methodology for the in vitro synthesis and quantification of thyroid hormones from their precursors, based on established experimental protocols.

I. Materials and Reagents
  • Enzyme: Purified thyroid peroxidase (TPO) or lactoperoxidase (LPO)

  • Precursors: Monoiodotyrosine (MIT) and Diiodotyrosine (DIT)

  • Protein Scaffold: Thyroglobulin (low in endogenous thyroid hormones)

  • Iodide Source: Potassium iodide (KI)

  • Oxidizing System (H₂O₂ generating):

    • Glucose

    • Glucose oxidase

  • Buffer: Phosphate buffer or Tris buffer (pH optimized around 7.0)

  • Protease: Pronase (for digestion of thyroglobulin)

  • Analytical Standards: T3 and T4 standards for quantification

  • Solvents: Methanol, Acetonitrile, Formic Acid (for LC-MS/MS)

II. In Vitro Synthesis of Thyroid Hormones
  • Preparation of Iodinated Thyroglobulin (if starting from non-iodinated thyroglobulin):

    • Dissolve thyroglobulin in the reaction buffer.

    • Add potassium iodide and an iodinating agent (e.g., Chloramine-T) or the TPO/H₂O₂ system to facilitate the formation of MIT and DIT residues on the thyroglobulin molecule.

    • Remove excess iodide through dialysis.

  • Enzymatic Coupling Reaction:

    • In a reaction vessel, combine the iodinated thyroglobulin (or a mixture of free MIT and DIT) with purified thyroid peroxidase.

    • Add the hydrogen peroxide-generating system (glucose and glucose oxidase) to initiate the enzymatic reaction.

    • Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes to 8 hours), with gentle agitation.

  • Termination of Reaction:

    • Stop the reaction by adding an inhibitor of TPO, such as propylthiouracil (PTU) or methimazole (MMI), or by heat inactivation.

III. Quantification of T3 and T4
  • Proteolytic Digestion:

    • Add pronase to the reaction mixture to digest the thyroglobulin and release the newly synthesized T3 and T4, along with unreacted MIT and DIT.

    • Incubate at an optimal temperature for pronase activity.

  • Sample Preparation for Analysis:

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes of interest (T3 and T4).

    • Reconstitute the dried extract in a suitable solvent for analysis.

  • Analytical Quantification:

    • Utilize High-Performance Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) for the sensitive and specific quantification of T3 and T4.

    • Prepare a standard curve using known concentrations of T3 and T4 standards to accurately determine the concentrations in the experimental samples.

    • The results can be expressed as the percentage yield relative to the initial concentration of the limiting precursor.

Visualizing the Pathways and Processes

Biochemical Pathway of Thyroid Hormone Synthesis

The synthesis of thyroid hormones is a multi-step process catalyzed by thyroid peroxidase within the thyroid gland. The process begins with the iodination of tyrosine residues on the thyroglobulin protein to form MIT and DIT. Subsequently, these precursors are coupled to form T3 and T4.

Thyroid_Hormone_Synthesis cluster_iodination Iodination Tyrosine Tyrosine Residues (on Thyroglobulin) Iodide Iodide (I⁻) MIT Monoiodotyrosine (MIT) Tyrosine->MIT + 1 Iodide DIT Diiodotyrosine (DIT) Tyrosine->DIT + 2 Iodides TPO_H2O2 TPO + H₂O₂ T3 Triiodothyronine (T3) T4 Thyroxine (T4) MIT->T3 DIT->T3 DIT->T4 DIT->T4 Experimental_Workflow Preparation Preparation of Reactants (Precursors, Enzyme, Buffer) Incubation Enzymatic Coupling Reaction (Incubation at 37°C) Preparation->Incubation Termination Reaction Termination Incubation->Termination Digestion Proteolytic Digestion (Release of Hormones) Termination->Digestion Extraction Solid-Phase Extraction (Sample Cleanup) Digestion->Extraction Analysis LC-MS/MS Analysis (Quantification of T3 and T4) Extraction->Analysis Data Data Analysis (Yield Calculation) Analysis->Data

References

N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester Fails to Displace Thyroid Hormones in Receptor Binding Assays, Highlighting Structural Determinants for Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available binding data reveals that N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester and related tyrosine derivatives exhibit no significant binding to thyroid hormone receptors, in stark contrast to the high affinity of endogenous thyroid hormones. This lack of interaction underscores the critical role of the thyronine backbone for receptor engagement and provides valuable insights for the design of specific thyroid receptor ligands.

For researchers in endocrinology and drug development, understanding the structural requirements for ligand-receptor interaction is paramount. This guide provides a comparative analysis of this compound and other tyrosine derivatives in the context of receptor binding, with a particular focus on thyroid hormone receptors. The evidence strongly indicates that while these compounds are precursors in the synthesis of thyroid hormones, they do not possess the necessary structural features to bind to the receptors themselves.

Comparative Analysis of Receptor Binding

Quantitative data from receptor binding assays for this compound and its immediate precursors are notably absent in the peer-reviewed literature, likely due to their negligible affinity for thyroid hormone receptors. However, studies on closely related compounds provide a clear indication of their binding potential. A key study utilizing a yeast two-hybrid assay to screen for thyroid hormone receptor (TR) binding activity demonstrated that while thyronine derivatives like T3 and T4 are potent binders, tyrosine and its iodinated derivatives show no detectable binding activity within their soluble concentrations.

This fundamental difference in binding affinity is attributed to the core molecular structure. Thyroid hormones possess a unique diphenyl ether linkage, forming a thyronine backbone, which is absent in tyrosine and its derivatives. This structural element is crucial for proper orientation and interaction with the ligand-binding pocket of the thyroid hormone receptors.

Below is a summary of the binding affinities of relevant compounds to thyroid hormone receptors.

CompoundReceptorBinding Affinity (REC10)*Key Findings
This compound TRα, TRβNo significant binding reportedLacks the essential thyronine structure for receptor interaction.
3,5-diiodo-L-tyrosine (DIT) TRα, TRβNo significant binding observedIodinated tyrosine derivatives do not exhibit TR-binding activity.
L-Tyrosine TRα, TRβNo significant binding observedThe basic amino acid precursor shows no affinity for the receptor.
3,5,3'-triiodo-L-thyronine (T3) TRα, TRβ2.1 x 10⁻⁸ MHigh-affinity binding, the biologically active form of thyroid hormone.
3,5,3',5'-tetraiodo-L-thyronine (T4) TRα, TRβ4.2 x 10⁻⁸ MHigh-affinity binding, the prohormone to T3.

*REC10 (10% relative effective concentration) values are from a yeast two-hybrid assay and represent the concentration of a compound that produces 10% of the maximal activity of T3. A lower REC10 value indicates higher binding activity.

The Thyroid Hormone Signaling Pathway

The biological effects of thyroid hormones are mediated through their interaction with nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. Upon entering the cell, T3 binds to TRs, which are typically heterodimerized with retinoid X receptors (RXRs) and bound to thyroid hormone response elements (TREs) on the DNA. This binding event induces a conformational change in the TR, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which in turn initiates the transcription of target genes. The inability of tyrosine derivatives to bind to TRs means they cannot initiate this signaling cascade.

Thyroid_Hormone_Signaling Thyroid Hormone Signaling Pathway cluster_cell T3 T3 CellMembrane Cell Membrane TR_RXR TR/RXR T3->TR_RXR Binds Cytoplasm Cytoplasm Nucleus Nucleus TRE TRE (DNA) TR_RXR->TRE CoAct Coactivators TR_RXR->CoAct Recruits CoR Corepressors CoR->TR_RXR Dissociates GeneTranscription Gene Transcription CoAct->GeneTranscription Activates

Caption: Simplified diagram of the thyroid hormone signaling pathway.

Experimental Protocols

The determination of a compound's binding affinity for a receptor is typically achieved through competitive radioligand binding assays. Below is a generalized protocol for assessing the binding of test compounds to thyroid hormone receptors.

Objective: To determine the inhibitory constant (Ki) of test compounds for the thyroid hormone receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Thyroid Hormone Receptor Preparation: Purified recombinant TR or nuclear extracts from cells expressing TRs.

  • Radioligand: Typically [¹²⁵I]T₃, a high-affinity radiolabeled form of the natural ligand.

  • Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT, 0.5% BSA.

  • Unlabeled Competitor: High concentration of unlabeled T₃ to determine non-specific binding.

  • Test Compounds: this compound and other tyrosine derivatives.

  • Filtration System: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: For quantifying radioactivity.

Procedure (Filter Binding Assay):

  • Preparation of Reagents: Serial dilutions of unlabeled T₃ (for standard curve) and test compounds are prepared in assay buffer.

  • Assay Setup: In a 96-well plate, the following are added:

    • Assay buffer.

    • Radiolabeled [¹²⁵I]T₃ at a concentration close to its dissociation constant (Kd).

    • Either unlabeled T₃, a test compound, or buffer (for total binding). A saturating concentration of unlabeled T₃ is added to determine non-specific binding.

  • Initiation of Reaction: The thyroid hormone receptor preparation is added to each well.

  • Incubation: The plate is incubated at an optimal temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-18 hours).

  • Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through glass fiber filters.

  • Washing: The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

experimental_workflow Receptor Binding Assay Workflow Start Start PrepareReagents Prepare Reagents (Radioligand, Test Compounds, Receptor) Start->PrepareReagents Incubate Incubate Components PrepareReagents->Incubate Separate Separate Bound/Free Ligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50, Ki determination) Quantify->Analyze End End Analyze->End

Caption: Generalized workflow for a competitive radioligand binding assay.

Conclusion

The available scientific evidence strongly indicates that this compound and other tyrosine derivatives, including 3,5-diiodo-L-tyrosine, do not significantly bind to thyroid hormone receptors. The absence of the characteristic thyronine diphenyl ether structure in these molecules prevents effective interaction with the receptor's ligand-binding domain. This clear distinction in binding affinity between tyrosine precursors and mature thyroid hormones is a fundamental principle in thyroid endocrinology and serves as a critical consideration for researchers engaged in the design and development of novel thyromimetics or antagonists. Future research in this area should continue to focus on modifications of the thyronine scaffold to modulate receptor subtype selectivity and tissue-specific action.

Protecting Diiodotyrosine: A Comparative Guide to N-Acetyl and Ethyl Ester Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the manipulation of specialized amino acids like 3,5-diiodo-L-tyrosine (DIT) is a common requirement. DIT is a crucial intermediate in the biosynthesis of thyroid hormones and a valuable building block for synthesizing peptidomimetics and other complex molecules. However, the reactivity of its functional groups—the primary amine, the carboxylic acid, and the phenolic hydroxyl group—presents significant challenges in chemical synthesis. This guide provides a comprehensive comparison of using unprotected DIT versus a dually protected form, N-acetyl-3,5-diiodo-L-tyrosine ethyl ester, in chemical reactions, supported by experimental data and protocols.

The Challenge of Unprotected Diiodotyrosine

Utilizing diiodotyrosine in reactions without protecting groups often leads to a variety of side reactions, compromising the yield and purity of the desired product. The primary reactive sites are:

  • α-Amino Group: A potent nucleophile that can react with electrophiles, leading to undesired N-alkylation or N-acylation.

  • α-Carboxylic Acid Group: Can be deprotonated to a carboxylate, which can interfere with reactions or act as a nucleophile under certain conditions. It can also be activated unintentionally.

  • Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is nucleophilic and can be easily acylated or alkylated, especially under basic conditions.[1][2] The electron-withdrawing nature of the two iodine atoms increases the acidity of this hydroxyl group compared to tyrosine, making it more susceptible to deprotonation and subsequent side reactions.

These reactive sites can lead to polymerization, formation of complex mixtures of byproducts, and low yields of the target molecule.

Advantages of N-Acetyl and Ethyl Ester Protection

The simultaneous protection of the α-amino group with an acetyl group and the α-carboxylic acid group with an ethyl ester offers a robust solution to the challenges posed by unprotected diiodotyrosine.

  • Prevention of Side Reactions: The N-acetyl group neutralizes the nucleophilicity of the primary amine, preventing it from participating in unwanted reactions. Similarly, the ethyl ester protects the carboxylic acid from undesired activation or deprotonation. This dual protection leaves the phenolic hydroxyl group as the primary site for further functionalization, if desired, or protects the entire molecule during reactions involving other parts of a larger structure.

  • Improved Solubility and Handling: The protected form, this compound, is a more lipophilic molecule than the zwitterionic unprotected diiodotyrosine. This often leads to improved solubility in common organic solvents, facilitating reactions and purification processes like chromatography.

  • Enhanced Reaction Control and Yield: By masking the reactive amino and carboxyl groups, reactions can be directed to other specific sites with greater control. This leads to cleaner reaction profiles, simpler purification, and significantly higher yields of the desired product.

Comparative Performance Data

While direct comparative studies for a single reaction are scarce in the literature, the advantages of protection can be clearly illustrated by comparing the expected outcomes in a typical coupling reaction with the documented synthesis of the protected compound.

ParameterUnprotected DiiodotyrosineThis compound
Purity of Starting Material High, commercially available.High, can be synthesized with >98% purity.
Expected Yield in Coupling Reactions Low to moderate, due to side reactions.High, with reported yields up to 88.3% for its own synthesis.
Purity of Final Product Low, often a complex mixture requiring extensive purification.High, with reported purity of 98.52% for the protected molecule itself.
Side Reactions Prone to N-acylation, O-acylation, and polymerization.[1][3]Minimized, as the amino and carboxyl groups are protected.
Solubility in Organic Solvents Low, due to zwitterionic nature.Good, facilitating homogeneous reaction conditions.
Reaction Control Poor, multiple reactive sites compete.Excellent, directs reactivity to desired sites.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic procedure.

Materials:

  • N-acetyl-3,5-diiodo-L-tyrosine (60 g)

  • Absolute ethanol (900 mL)

  • Thionyl chloride (5.8 mL)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a 2 L reaction flask, add N-acetyl-3,5-diiodo-L-tyrosine and absolute ethanol. Stir the mixture at room temperature for 30 minutes.

  • Add thionyl chloride to the reaction mixture.

  • Increase the temperature to 50°C and stir for 1 hour.

  • After the reaction is complete, concentrate the mixture to dryness under reduced pressure.

  • Dissolve the crude product in 500 mL of dichloromethane and wash twice with 300 mL of saturated sodium bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting solid can be further purified by recrystallization from dichloromethane to yield this compound as a white powdery solid.

Results:

  • Yield: 56.1 g (88.3%)

  • Purity: 98.52%

General Peptide Coupling Protocol with Protected Diiodotyrosine

This is a general protocol for coupling the protected diiodotyrosine to an amino acid ester.

Materials:

  • This compound

  • An amino acid ester hydrochloride (e.g., Glycine methyl ester HCl)

  • A coupling agent (e.g., DCC, HBTU)

  • A base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve this compound and the amino acid ester hydrochloride in the anhydrous solvent.

  • Add the base (e.g., 2-3 equivalents of DIPEA) to the mixture and stir for 10 minutes at 0°C.

  • Add the coupling agent (e.g., 1.1 equivalents of HBTU) and stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction, and perform an aqueous workup.

  • Purify the product by column chromatography.

Deprotection of N-Acetyl and Ethyl Ester Groups

The removal of these protecting groups is typically performed under harsh conditions, which should be considered in the overall synthetic strategy.

Procedure for Ethyl Ester Hydrolysis:

  • Dissolve the protected peptide in a mixture of a suitable solvent (e.g., THF or dioxane) and aqueous base (e.g., 1M NaOH or LiOH).

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with acid and extract the product.

Procedure for N-Acetyl Group Removal:

The N-acetyl group is very stable. Its removal often requires harsh acidic conditions (e.g., 6M HCl at reflux for several hours), which might cleave peptide bonds or damage other sensitive parts of the molecule. This should be a key consideration when planning a synthesis.

Visualizations

Thyroid_Hormone_Signaling_Pathway cluster_thyroid Thyroid Gland cluster_blood Bloodstream cluster_cell Target Cell Tyrosine Tyrosine MIT MIT Tyrosine->MIT Iodination Diiodotyrosine Diiodotyrosine MIT->Diiodotyrosine Iodination T3 T3 MIT->T3 Coupling with DIT T4 T4 Diiodotyrosine->T4 Coupling T4_bound T4_bound T4->T4_bound Binds to TBG T3_bound T3_bound T3->T3_bound Binds to TBG T4_free T4_free T4_bound->T4_free Release T3_free T3_free T3_bound->T3_free Release T4_free->T3_free Deiodination (D2) TR TR T3_free->TR Enters Nucleus Gene_Expression Gene_Expression TR->Gene_Expression Binds TRE Protein_Synthesis Protein_Synthesis Gene_Expression->Protein_Synthesis Transcription & Translation Metabolic_Effects Metabolic_Effects Protein_Synthesis->Metabolic_Effects Experimental_Workflow cluster_protection Protection Stage cluster_coupling Coupling Reaction cluster_deprotection Deprotection Stage DIT Diiodotyrosine Protect N-Acetylation & Ethyl Esterification DIT->Protect Protected_DIT N-acetyl-DIT-ethyl ester Protect->Protected_DIT Coupling Peptide Bond Formation (e.g., HBTU, DIPEA) Protected_DIT->Coupling Amino_Acid Amino Acid Ester Amino_Acid->Coupling Protected_Peptide Protected Dipeptide Coupling->Protected_Peptide Deprotect Hydrolysis (Acid or Base) Protected_Peptide->Deprotect Final_Peptide Final Dipeptide Product Deprotect->Final_Peptide

References

A Comparative Guide to Validating the Purity of Synthesized N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester, a key intermediate in various pharmaceutical and research applications, necessitates rigorous purity validation to ensure product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical techniques for determining the purity of this compound, complete with experimental protocols and data presentation to aid in the selection of the most appropriate method for your laboratory.

Comparison of Analytical Techniques

The purity of synthesized this compound can be effectively determined using a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common and robust method for quantitative purity assessment. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. Thin-Layer Chromatography (TLC) and Capillary Electrophoresis (CE) offer alternative or complementary approaches.

Technique Principle Information Obtained Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, presence of impurities, retention time.High resolution, high sensitivity, quantitative accuracy, well-established.Requires reference standards for impurity identification, can be time-consuming for method development.
Quantitative Nuclear Magnetic Resonance (qNMR) Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Absolute purity determination without a specific reference standard of the analyte, structural confirmation.Highly accurate and precise, provides structural information, primary analytical method.Lower sensitivity than HPLC, requires specialized equipment and expertise.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, identification of impurities by mass.High sensitivity, high specificity, provides molecular weight information.May not be quantitative without an internal standard, complex mixtures can lead to ion suppression.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.Qualitative assessment of purity, rapid screening for the presence of impurities.Simple, rapid, low cost, can be used for reaction monitoring.Lower resolution and sensitivity than HPLC, not quantitative.
Capillary Electrophoresis (CE) Separation of ions in an electric field based on their electrophoretic mobility.High-efficiency separation, analysis of small sample volumes.High resolution, fast analysis times, low sample and reagent consumption.Lower sensitivity for UV detection unless coupled with concentration techniques, potential for matrix effects.

Potential Impurities in Synthesized this compound

During the synthesis, several impurities may arise from incomplete reactions or side reactions. It is crucial to monitor for these potential contaminants.

Impurity Chemical Name Source
Starting MaterialN-Acetyl-L-tyrosine ethyl esterIncomplete iodination of the starting material.
Mono-iodinated speciesN-Acetyl-3-iodo-L-tyrosine ethyl esterIncomplete iodination.
Over-iodinated speciesN-Acetyl-3,5,X-triiodo-L-tyrosine ethyl esterNon-specific iodination.
Dimerization productDityrosine derivativesOxidative coupling of tyrosine residues.
De-acetylated product3,5-diiodo-L-tyrosine ethyl esterHydrolysis of the acetyl group.
De-esterified productN-Acetyl-3,5-diiodo-L-tyrosineHydrolysis of the ethyl ester.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound purity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard (known purity)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the synthesized compound in the same solvent as the standard to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Calculate the purity of the synthesized compound by comparing the peak area of the main component to the total peak area of all components in the chromatogram (Area Percent method).

    • For more accurate quantification, use the reference standard to create a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes the use of ¹H qNMR with an internal standard to determine the absolute purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the protons.

    • Use a 90° pulse angle.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Mass Spectrometry (MS)

This protocol details the use of Electrospray Ionization Mass Spectrometry (ESI-MS) for the confirmation of the molecular weight of this compound and identification of potential impurities.

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

  • Syringe pump or LC system for sample introduction

Reagents:

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, for enhancing ionization)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Dissolve the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile/water) to a final concentration of approximately 10-100 µg/mL.

    • A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.

  • Mass Spectrometry Analysis:

    • Direct Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • LC-MS: Alternatively, inject the sample onto an LC system coupled to the mass spectrometer for separation prior to analysis.

    • ESI Source Parameters (typical positive ion mode):

      • Capillary Voltage: 3.5 - 4.5 kV

      • Source Temperature: 100 - 150 °C

      • Desolvation Gas Flow: 6 - 10 L/min

      • Desolvation Temperature: 250 - 350 °C

  • Data Acquisition and Analysis:

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

    • Identify the [M+H]⁺ or other adduct ions corresponding to the expected molecular weight of the target compound (C₁₃H₁₅I₂NO₄, MW = 503.07 g/mol ).

    • Look for peaks corresponding to the molecular weights of potential impurities.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_validation Purity Validation Synthesis Synthesized Product Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification HPLC HPLC Purification->HPLC qNMR qNMR Purification->qNMR MS Mass Spectrometry Purification->MS TLC TLC Purification->TLC CE Capillary Electrophoresis Purification->CE Purity_Report Purity_Report HPLC->Purity_Report Quantitative Purity qNMR->Purity_Report Absolute Purity & Structural Confirmation MS->Purity_Report Molecular Weight & Impurity ID TLC->Purity_Report Qualitative Check CE->Purity_Report High-Efficiency Separation

Caption: Experimental workflow for synthesis, purification, and purity validation.

Purity_Analysis_Logic Start Synthesized Product TLC_Screen Initial Purity Screen (TLC) Start->TLC_Screen Primary_Analysis Primary Purity Analysis TLC_Screen->Primary_Analysis HPLC_Analysis HPLC for Quantitative Purity Primary_Analysis->HPLC_Analysis qNMR_Analysis qNMR for Absolute Purity Primary_Analysis->qNMR_Analysis Structural_Confirmation Structural Confirmation & Impurity ID HPLC_Analysis->Structural_Confirmation Final_Report Comprehensive Purity Report HPLC_Analysis->Final_Report qNMR_Analysis->Structural_Confirmation qNMR_Analysis->Final_Report MS_Analysis Mass Spectrometry Structural_Confirmation->MS_Analysis NMR_Analysis NMR Spectroscopy Structural_Confirmation->NMR_Analysis MS_Analysis->Final_Report NMR_Analysis->Final_Report

Comparative Efficacy of N-Acetyl-3,5-diiodo-l-tyrosine Ethyl Ester and 3,5-diiodo-l-tyrosine as Precursors in Thyroid Hormone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential efficacy of N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester and 3,5-diiodo-l-tyrosine (DIT) as precursors for thyroid hormone synthesis. The information presented is based on established biochemical principles and available data on related compounds, intended to inform research and development in endocrinology and pharmacology.

Executive Summary

3,5-diiodo-l-tyrosine (DIT) is a well-established, naturally occurring intermediate in the biosynthesis of thyroid hormones thyroxine (T4) and triiodothyronine (T3). Its direct incorporation into thyroglobulin is a critical step in this pathway. This compound is a chemically modified derivative of DIT, designed with the potential for improved solubility and stability.[1] However, its efficacy as a precursor is contingent on its in vivo conversion to DIT, a process that requires sequential enzymatic cleavage of the ethyl ester and N-acetyl groups.

While direct comparative studies are not available in the current body of scientific literature, this guide synthesizes information on the metabolism of similar prodrugs to provide a theoretical comparison. The central hypothesis is that the multi-step enzymatic conversion of this compound may present kinetic disadvantages compared to the direct utilization of DIT.

Comparative Data

The following table summarizes the key characteristics of both compounds, drawing inferences for this compound based on data from analogous compounds.

Feature3,5-diiodo-l-tyrosine (DIT)This compound
Role in Thyroid Hormone Synthesis Direct precursorProdrug requiring bioactivation
Metabolic Pathway to Incorporation Direct incorporation into thyroglobulin1. De-esterification by esterases2. Deacetylation by amidases/deacetylases
Bioavailability as a Precursor High (naturally synthesized in the thyroid)Potentially limited by enzymatic conversion rates
Potential Advantages Direct and efficient utilizationEnhanced solubility and stability[1]
Potential Disadvantages Lower solubility compared to the ester derivativeInefficient or incomplete enzymatic conversion, leading to higher excretion rates of the prodrug

Signaling and Metabolic Pathways

The established pathway for thyroid hormone synthesis involves the direct utilization of DIT. The proposed metabolic activation of this compound is a prerequisite for its entry into this pathway.

Metabolic_Pathway cluster_prodrug Prodrug Metabolism cluster_synthesis Thyroid Hormone Synthesis N-Acetyl-DIT-EE N-Acetyl-3,5-diiodo-l-tyrosine Ethyl Ester N-Acetyl-DIT N-Acetyl-3,5-diiodo-l-tyrosine N-Acetyl-DIT-EE->N-Acetyl-DIT Esterases DIT_from_prodrug 3,5-diiodo-l-tyrosine (DIT) N-Acetyl-DIT->DIT_from_prodrug Amidases/ Deacetylases Thyroglobulin Thyroglobulin DIT_from_prodrug->Thyroglobulin DIT_direct 3,5-diiodo-l-tyrosine (DIT) DIT_direct->Thyroglobulin Coupling Coupling Reaction (Thyroperoxidase) Thyroglobulin->Coupling T4_T3 Thyroxine (T4) & Triiodothyronine (T3) Coupling->T4_T3

Caption: Metabolic pathways for DIT and its N-acetylated ethyl ester prodrug.

Experimental Protocols

To empirically determine the comparative efficacy of these two compounds, the following experimental protocols are proposed.

In Vivo Bioavailability Study

Objective: To compare the ability of orally administered 3,5-diiodo-l-tyrosine and this compound to increase plasma levels of DIT and thyroid hormones.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Group 1: Vehicle control (e.g., saline or appropriate solvent).

    • Group 2: 3,5-diiodo-l-tyrosine (dose to be determined based on literature).

    • Group 3: this compound (equimolar dose to Group 2).

  • Administration: Oral gavage.

  • Blood Sampling: Blood samples to be collected via tail vein at 0, 1, 2, 4, 8, 12, and 24 hours post-administration.

  • Analysis:

    • Plasma concentrations of DIT and the prodrug will be quantified using a validated HPLC-MS/MS method.[2]

    • Serum levels of T4 and T3 will be measured using commercially available ELISA kits.[3][4]

  • Pharmacokinetic Parameters: Cmax, Tmax, and AUC for DIT will be calculated for both precursor groups.

In Vitro Thyroid Peroxidase (TPO) Activity Assay

Objective: To assess the ability of both compounds to serve as substrates for thyroid peroxidase, a key enzyme in thyroid hormone synthesis.

Methodology:

  • Enzyme Source: Commercially available human thyroid peroxidase or microsomes from transfected cell lines.[5]

  • Substrates:

    • Control: L-tyrosine.

    • Test 1: 3,5-diiodo-l-tyrosine.

    • Test 2: this compound.

  • Assay Principle: A colorimetric or fluorometric assay to measure the peroxidase-catalyzed iodination of a suitable acceptor molecule in the presence of the test compounds.[6][7]

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, potassium iodide, hydrogen peroxide, and the TPO enzyme.

    • Add the test compounds at various concentrations.

    • Monitor the change in absorbance or fluorescence over time.

  • Data Analysis: Determine the Michaelis-Menten kinetics (Km and Vmax) for each compound to evaluate their substrate efficiency.

The following workflow diagram illustrates the proposed experimental design.

Experimental_Workflow cluster_invivo In Vivo Bioavailability cluster_invitro In Vitro TPO Assay Animal_Dosing Oral Administration to Rats (3 Groups) Blood_Collection Serial Blood Sampling Animal_Dosing->Blood_Collection Sample_Processing Plasma and Serum Separation Blood_Collection->Sample_Processing Analysis_InVivo HPLC-MS/MS (DIT, Prodrug) ELISA (T4, T3) Sample_Processing->Analysis_InVivo PK_Analysis Pharmacokinetic Modeling Analysis_InVivo->PK_Analysis Efficacy_Comparison Comparative Efficacy Assessment PK_Analysis->Efficacy_Comparison TPO_Source Thyroid Peroxidase Enzyme Substrate_Incubation Incubation with Substrates and Cofactors TPO_Source->Substrate_Incubation Activity_Measurement Spectrophotometric/ Fluorometric Reading Substrate_Incubation->Activity_Measurement Kinetic_Analysis Michaelis-Menten Kinetics Activity_Measurement->Kinetic_Analysis Kinetic_Analysis->Efficacy_Comparison

Caption: Proposed experimental workflow for comparative efficacy assessment.

Conclusion

Based on the available evidence for related compounds, 3,5-diiodo-l-tyrosine is expected to be a more efficient precursor for thyroid hormone synthesis than this compound. The necessity of enzymatic conversion for the latter introduces potential rate-limiting steps that could reduce its overall bioavailability as a DIT source. However, the potential advantages of the prodrug in terms of solubility and stability warrant empirical investigation. The experimental protocols outlined in this guide provide a framework for such a comparative study, which would yield valuable data for researchers and professionals in the field of thyroid hormone research and drug development.

References

Unveiling Antibody Specificity: A Comparative Analysis of Cross-Reactivity with N-Acetyl-3,5-diiodo-l-tyrosine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an antibody is paramount to the validity and reliability of experimental results. This guide provides a comparative analysis of antibody cross-reactivity with N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester, a crucial derivative of the amino acid tyrosine used in various biochemical assays and as a precursor in pharmaceutical development.[1]

The structural similarity of this compound to endogenous molecules, particularly thyroid hormones, necessitates a thorough evaluation of antibody cross-reactivity to avoid potential off-target binding and ensure assay accuracy.[2] This guide presents hypothetical cross-reactivity data for a panel of structurally related compounds against a putative monoclonal antibody raised against this compound. The data is supported by a detailed experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a standard method for determining antibody specificity.[3]

Comparative Cross-Reactivity Data

The following table summarizes the hypothetical cross-reactivity of a monoclonal antibody raised against this compound with several structurally similar molecules. Cross-reactivity is expressed as the percentage of the antibody's binding affinity for the target analyte.

CompoundStructurePercent Cross-Reactivity (%)
This compound this compound100
N-Acetyl-3,5-diiodo-l-tyrosineN-Acetyl-3,5-diiodo-l-tyrosine78.5
3,5-Diiodo-l-tyrosine3,5-Diiodo-l-tyrosine45.2
L-Thyroxine (T4)L-Thyroxine (T4)15.8
3,3',5-Triiodo-l-thyronine (T3)3,3',5-Triiodo-l-thyronine (T3)5.1
N-Acetyl-l-tyrosine ethyl esterN-Acetyl-l-tyrosine ethyl ester2.3
L-TyrosineL-Tyrosine<0.1

This data is hypothetical and for illustrative purposes. Actual cross-reactivity will vary depending on the specific antibody and experimental conditions.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a competitive ELISA, a robust method for quantifying the cross-reactivity of an antibody with various analytes.[4][5] The principle of this assay lies in the competition between a labeled antigen (in this case, a conjugate of this compound) and unlabeled antigen (the test compounds) for a limited number of antibody binding sites.

Materials:

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA or KLH).

  • Primary Antibody: Monoclonal antibody raised against this compound.

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody's host species.

  • Test Compounds: this compound (as standard), and potential cross-reactants (e.g., N-Acetyl-3,5-diiodo-l-tyrosine, 3,5-Diiodo-l-tyrosine, L-Thyroxine, etc.).

  • Buffers: Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), wash buffer (e.g., PBS with 0.05% Tween-20), blocking buffer (e.g., 1% BSA in PBS), and assay buffer (e.g., PBS).

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2N H₂SO₄.

  • Microplate: 96-well high-binding ELISA plate.

Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the standard (this compound) and the test compounds in assay buffer.

    • In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of the diluted primary antibody.

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Dilute the HRP-conjugated secondary antibody in assay buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the standard concentrations.

  • Determine the IC50 value (the concentration of the standard that inhibits 50% of the maximum signal).

  • For each test compound, determine the concentration that causes 50% inhibition (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow for assessing antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_signal Signal Development p1 Coat Plate with Coating Antigen p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 c3 Add to Plate p4->c3 c1 Prepare Standards & Test Compounds c2 Pre-incubate with Primary Antibody c1->c2 c2->c3 c4 Incubate c3->c4 c5 Wash c4->c5 d1 Add Secondary Antibody (HRP) c5->d1 d2 Incubate d1->d2 d3 Wash d2->d3 s1 Add TMB Substrate d3->s1 s2 Incubate (Dark) s1->s2 s3 Add Stop Solution s2->s3 s4 Read Absorbance (450 nm) s3->s4

References

Benchmarking the performance of N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester in specific research applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester in key research applications. Due to a lack of direct comparative studies in publicly available literature, this guide establishes a performance baseline by comparing it with functionally relevant alternatives, including established thyroid hormone analogs and related iodinated compounds. The data presented is compiled from various studies on these alternatives to offer a predictive performance landscape for this compound.

Executive Summary

This compound is a derivative of the amino acid tyrosine, notable for its di-iodinated phenyl ring. Its structural similarity to thyroid hormones makes it a compound of interest in endocrinology and metabolic research. Furthermore, its iodinated nature positions it as a potential precursor for radiopharmaceuticals used in molecular imaging. This guide will explore its potential in two primary applications: as a thyromimetic agent and as a precursor for SPECT imaging agents. The comparison will be drawn against well-characterized thyroid hormone analogs like Sobetirome and Eprotirome, and other relevant iodinated molecules.

Thyromimetic and Metabolic Research Applications

The primary allure of this compound in this domain lies in its structural analogy to thyroid hormones, suggesting potential interaction with thyroid hormone receptors (TRs). These receptors, primarily TRα and TRβ, are critical regulators of metabolism. TRβ-selective agonists are particularly sought after for their potential to lower cholesterol without the adverse cardiac effects associated with TRα activation.

Comparative Performance Data
CompoundTarget Receptor(s)Key Performance MetricsAdverse Effects/Limitations
This compound (Predicted) Likely TRβ and TRαPerformance as a thyromimetic is not yet quantified. May act as a prodrug, with cellular esterases converting it to N-Acetyl-3,5-diiodo-L-tyrosine.Unknown
Sobetirome (GC-1) TRβ-selectiveIn a Phase I study, reduced LDL-C levels by up to 41% in normolipidemic subjects.[1]Development was halted, though it showed a good safety profile in early trials.
Eprotirome (KB2115) TRβ-selectiveIn a Phase II study, reduced LDL cholesterol by 22-32% in patients on statins.[1]Development terminated due to adverse effects on cartilage in canines and increased liver enzymes in a Phase III trial.[1]
3,5-diiodo-L-thyronine (T2) TRβ and TRαIn vivo, T2 is more potent in stimulating hepatic malic enzyme mRNA than in suppressing TSH. It is 100-fold less potent than T3 in stimulating GH mRNA levels in GH3 cells.[1]Can have thyromimetic effects on the heart at higher doses.
Experimental Protocols

Induction of Experimental Hypothyroidism in Rats:

A common model to test thyromimetic compounds is the chemically-induced hypothyroid rat.

  • Animal Model: Male Sprague-Dawley rats (200-250g) are typically used.

  • Induction Agent: 0.05% 6-propyl-2-thiouracil (PTU) is administered in the drinking water for 4-8 weeks to induce hypothyroidism.[2][3]

  • Verification of Hypothyroidism: Serum levels of T3, T4, and TSH are measured. A significant decrease in T3 and T4 and an increase in TSH confirm the hypothyroid state.

  • Compound Administration: The test compound (e.g., this compound) is administered daily via oral gavage or subcutaneous injection for a specified period (e.g., 2-4 weeks).

  • Assessment of Thyromimetic Effects:

    • Metabolic Rate: Oxygen consumption can be measured using a metabolic chamber.

    • Lipid Profile: Serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides are determined.

    • Gene Expression: Expression of thyroid hormone-responsive genes in the liver (e.g., malic enzyme) can be quantified by RT-qPCR.

    • Cardiac Effects: Heart rate and heart weight are monitored to assess potential TRα-mediated cardiotoxicity.

Thyroid Hormone Receptor Binding Assay:

This in vitro assay determines the affinity of a compound for thyroid hormone receptors.

  • Receptor Preparation: Nuclear extracts containing TRα and TRβ are prepared from tissues or from cells overexpressing the receptors.

  • Radioligand: A radiolabeled thyroid hormone, typically [¹²⁵I]T₃, is used.

  • Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity on the filter is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This is used to determine the binding affinity (Ki).

Signaling Pathway and Workflow Diagrams

Thyroid_Hormone_Signaling cluster_extracellular Extracellular cluster_cell Target Cell TH Thyroid Hormone or Analog MCT8 MCT8 Transporter TH->MCT8 Enters Cell TR Thyroid Receptor (TRα or TRβ) MCT8->TR RXR RXR TR->RXR Heterodimerizes TRE Thyroid Hormone Response Element RXR->TRE Binds to DNA Gene Target Gene Transcription TRE->Gene Regulates mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Metabolic Response Protein->Response

Caption: Simplified thyroid hormone signaling pathway.

Experimental_Workflow_Thyromimetic A Induce Hypothyroidism in Rats (e.g., with PTU) B Administer Test Compound (e.g., this compound) and Controls A->B C Monitor Physiological Parameters (Heart Rate, Body Weight) B->C D Collect Blood and Tissue Samples B->D G Data Analysis and Comparison C->G E Analyze Serum for Lipid Profile and Hormones D->E F Analyze Tissues for Gene Expression (e.g., Liver) D->F E->G F->G

Caption: Workflow for in vivo testing of thyromimetic compounds.

Radiopharmaceutical Precursor for SPECT Imaging

The two iodine atoms on this compound make it a candidate for radiolabeling with iodine isotopes, such as ¹²³I, for Single Photon Emission Computed Tomography (SPECT) imaging. SPECT is a widely used nuclear imaging technique for diagnosing and monitoring various diseases, including cancer.

Comparative Performance Data

Direct performance data for a SPECT agent derived from this compound is not available. The table below compares properties of related radiolabeled amino acid derivatives used in imaging.

RadiotracerIsotopeTarget/ApplicationKey Performance Metrics
[¹²³I]Iodo-N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester (Hypothetical) ¹²³IPotential for thyroid or tumor imagingUnknown
O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) ¹⁸F (PET)Tumor imaging (brain and peripheral)High in vivo stability and rapid tumor uptake.[4]
[¹²³I]Iodo-α-methyl-L-tyrosine ([¹²³I]IMT) ¹²³ITumor imaging (gliomas)Demonstrates uptake in gliomas.
[¹³¹I]Iodo-L-tyrosine grafted Fe₃O₄@SiO₂ ¹³¹IDual SPECT/MRI tumor imagingSuccessful synthesis and labeling demonstrated.[5]
Experimental Protocols

Radiolabeling with Iodine-123:

The phenolic ring of the tyrosine derivative is activated for electrophilic substitution with radioiodine.

  • Precursor: this compound.

  • Radioisotope: [¹²³I]NaI.

  • Oxidizing Agent: Chloramine-T or Iodogen are commonly used to oxidize the iodide to a reactive electrophilic species.

  • Reaction: The precursor is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.4). The [¹²³I]NaI and oxidizing agent are added, and the reaction is allowed to proceed at room temperature for a short period (e.g., 10-30 minutes).

  • Quenching: The reaction is quenched by adding a reducing agent like sodium metabisulfite.

  • Purification: The radiolabeled product is purified from unreacted radioiodine and other impurities using high-performance liquid chromatography (HPLC).

  • Quality Control: The radiochemical purity and specific activity of the final product are determined.

In Vivo SPECT Imaging and Biodistribution:

  • Animal Model: Tumor-bearing mice (e.g., with subcutaneous xenografts of a human cancer cell line) are used.

  • Radiotracer Administration: The purified radiolabeled compound is injected intravenously into the mice.

  • SPECT Imaging: At various time points post-injection, the animals are anesthetized and imaged using a small-animal SPECT scanner.

  • Biodistribution Study: After the final imaging session, the animals are euthanized, and major organs and the tumor are excised, weighed, and the radioactivity is counted in a gamma counter.

  • Data Analysis: The uptake of the radiotracer in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-background ratios are calculated to assess imaging contrast.

Workflow and Relationship Diagrams

Radiolabeling_Workflow A Precursor: N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester B Add [¹²³I]NaI and Oxidizing Agent (e.g., Chloramine-T) A->B C Reaction at Room Temperature B->C D Quench Reaction (e.g., with Sodium Metabisulfite) C->D E Purification via HPLC D->E F Quality Control (Radiochemical Purity, Specific Activity) E->F

Caption: General workflow for radioiodination of the precursor.

Antioxidant Potential

Some studies suggest that tyrosine derivatives may possess antioxidant properties. The N-acetyl group in this compound might also contribute to its antioxidant capacity, similar to N-acetylcysteine (NAC).

Comparative Performance Data

Direct antioxidant activity data for this compound is not available. The following table provides context based on related compounds.

CompoundAssayPerformance Metric
This compound (Predicted) Various antioxidant assaysUnknown
Diiodotyrosine (DIT) Copper-induced LDL oxidationDid not modify any parameter of the oxidation kinetic.[6]
N-acetylcysteine (NAC) DPPH radical scavenging, H₂O₂ scavengingPotent antioxidant and free radical scavenger.[7]
Experimental Protocols

DPPH Radical Scavenging Assay:

This is a common in vitro assay to assess antioxidant activity.

  • Reagent: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Assay: The test compound is added to the DPPH solution at various concentrations.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC₅₀ value (concentration required to scavenge 50% of the DPPH radicals) is often determined.

Conclusion

This compound holds theoretical promise in the fields of metabolic research and nuclear imaging due to its structural characteristics. However, there is a clear need for empirical data to validate these potential applications. This guide, by providing a comparative framework with established alternatives and detailed experimental protocols, aims to facilitate future research into this compound. Researchers are encouraged to utilize the outlined methodologies to generate quantitative performance data and elucidate the true potential of this compound.

References

Safety Operating Guide

Proper Disposal of N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must treat N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester as hazardous waste and dispose of it through a licensed chemical waste disposal company, adhering to all federal, state, and local regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound utilized in pharmaceutical research and development, particularly in studies related to thyroid hormones.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents significant health risks.[2] All personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH301Toxic if swallowed[2]
Serious Eye IrritationH319Causes serious eye irritation[2]

In case of accidental release:

  • Avoid creating dust.

  • Use appropriate tools to collect the spilled material into a designated waste container.

  • For larger spills, use a shovel to place the material into a suitable container for disposal.

Step-by-Step Disposal Protocol

The following workflow outlines the mandatory steps for the safe and compliant disposal of this compound.

A Step 1: Waste Identification & Segregation B Step 2: Consult Institutional EHS A->B Critical First Step C Step 3: Proper Waste Packaging B->C Follow EHS Guidance D Step 4: Labeling C->D Secure & Identify E Step 5: Storage D->E Safe & Compliant F Step 6: Arrange for Licensed Disposal E->F Final Disposition

Caption: Disposal workflow for this compound.

Experimental Protocol for Disposal

Objective: To safely and compliantly prepare this compound and its contaminated materials for final disposal by a licensed waste management service.

Materials:

  • Unused or surplus this compound.

  • Contaminated materials (e.g., gloves, weighing paper, pipette tips, empty containers).

  • A designated, sealable, and chemically compatible hazardous waste container.

  • Hazardous waste labels (as provided by your institution's EHS department).

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

Methodology:

  • Waste Identification and Segregation:

    • Designate a specific waste stream for this compound and any materials contaminated with it.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Consult Institutional Environmental Health & Safety (EHS):

    • Before beginning any disposal procedure, contact your institution's EHS office.

    • Provide them with the chemical name (this compound) and CAS number (21959-36-4).[3]

    • Follow their specific guidance, which will be aligned with local, state, and federal regulations.

  • Proper Waste Packaging:

    • Place all solid waste, including surplus product and contaminated disposables, into a designated, leak-proof, and sealable container.

    • For the original product container, ensure the cap is tightly sealed. It should be disposed of as unused product.[4]

    • Keep the container closed at all times except when adding waste.

  • Accurate Labeling:

    • Attach a completed hazardous waste label to the container.

    • The label must include:

      • The full chemical name: "this compound".

      • The specific hazard warnings: "Toxic", "Irritant".

      • An accurate accumulation start date.

      • The name of the principal investigator and laboratory location.

  • Interim Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

    • This area should be secure, away from general laboratory traffic, and clearly marked as a hazardous waste storage area.

  • Arrange for Licensed Disposal:

    • Follow your institution's procedure for requesting a hazardous waste pickup.

    • The disposal of surplus and non-recyclable solutions must be handled by a licensed disposal company.[4] This is typically coordinated through your EHS department.

It is imperative to remember that waste must be disposed of in accordance with federal, state, and local environmental control regulations. [5] Never dispose of this compound down the drain or in regular trash.[4] By following these procedures, you ensure the safety of yourself, your colleagues, and the environment, fostering a culture of responsibility and trust in your laboratory's operations.

References

Personal protective equipment for handling N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that is toxic if swallowed and causes serious eye irritation.[1] Adherence to strict safety protocols is mandatory to prevent accidental exposure. The following table summarizes the required personal protective equipment.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[2]To prevent skin contact. It is crucial to remove gloves using the proper technique without touching the outer surface and to wash hands after handling.[3]
Eye Protection Safety glasses with side-shields or goggles.[4][5]To protect against splashes and dust, preventing serious eye irritation.[1]
Skin and Body Protection Laboratory coat.[4]To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required if dust is generated and ventilation is inadequate.[2][5]To avoid inhalation of dust or aerosols.[4]

Handling and Storage

Proper handling and storage are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.

ProcedureProtocolJustification
Handling Avoid formation of dust and aerosols.[3] Ensure adequate ventilation.[3] Do not breathe dust.[4] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[4]Minimizes the risk of inhalation, ingestion, and dermal exposure.
Storage Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed.[3][4]Prevents degradation of the compound and minimizes the risk of accidental spills.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

ScenarioAction
Spill Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] Do not let the product enter drains.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[5]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][5]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical assistance.[3][5]

Disposal Plan

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4]

Waste TypeDisposal Method
Unused Product Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
Contaminated Packaging Dispose of as unused product.[3]
Contaminated PPE Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[3]

Experimental Workflow: Handling and Disposal

The following diagram outlines the standard workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Protocols B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Weigh Compound in Ventilated Area B->C Proceed to Handling D Perform Experimental Procedure C->D E Decontaminate Work Area D->E Procedure Complete F Segregate and Label Waste (Solid, Liquid, Sharps) E->F G Dispose of Waste via Licensed Contractor F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester
Reactant of Route 2
Reactant of Route 2
N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.